molecular formula C15H20N4O2 B011185 1,3-Bis(2,4-diaminophenoxy)propane CAS No. 81892-72-0

1,3-Bis(2,4-diaminophenoxy)propane

Cat. No.: B011185
CAS No.: 81892-72-0
M. Wt: 288.34 g/mol
InChI Key: MWKPYVXITDAZLL-UHFFFAOYSA-N
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Description

1,3-Bis(2,4-diaminophenoxy)propane, also known as this compound, is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[3-(2,4-diaminophenoxy)propoxy]benzene-1,3-diamine
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19/h2-5,8-9H,1,6-7,16-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKPYVXITDAZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868327
Record name 1,3-Bis-(2,4-diaminophenoxy)propane
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Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

81892-72-0
Record name 1,3-Bis(2,4-diaminophenoxy)propane
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Record name 1,3-Bis-(2,4-diaminophenoxy)propane
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Record name 1,3-Bis-(2,4-diaminophenoxy)propane
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Record name 4,4'-[1,3-propanediylbis(oxy)]bisbenzene-1,3-diamine
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Record name 1,3-BIS-(2,4-DIAMINOPHENOXY)PROPANE
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Foundational & Exploratory

1,3-Bis(2,4-diaminophenoxy)propane chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 1,3-Bis(2,4-diaminophenoxy)propane and its associated salts. The information is intended for researchers, scientists, and professionals in drug development and cosmetic science.

Chemical Structure and Identification

This compound, also known as 2,4-DAPP, is an aromatic amine. It is primarily used in its hydrochloride or tetrahydrochloride salt forms to enhance stability and solubility.

Free Base:

  • Chemical Name: this compound

  • Molecular Formula: C₁₅H₂₀N₄O₂

  • Molecular Weight: 288.34 g/mol

  • CAS Number: 81892-72-0

Tetrahydrochloride Salt:

  • Chemical Name: this compound tetrahydrochloride

  • Molecular Formula: C₁₅H₂₀N₄O₂ · 4HCl[1]

  • Molecular Weight: 434.19 g/mol [1]

  • CAS Number: 74918-21-1[2]

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound and its salts are limited in publicly available literature. The Scientific Committee on Consumer Products (SCCP) has noted that many of these properties have not been experimentally determined.[3]

Table 1: Physicochemical Properties of this compound and its Tetrahydrochloride Salt

PropertyValueSalt Form
Melting Point215°C[4][5]Tetrahydrochloride
Boiling PointData not available-
DensityData not available-
SolubilityData not available-
StabilityStandard solutions (1012 mg/l and 1036 mg/l) in 30/70 acetonitrile/water are stable for at least 42.8 hours at room temperature in the dark.[3]Tetrahydrochloride

For reference, a structurally similar compound, 2,4-Diaminophenoxyethanol dihydrochloride , has a reported water solubility of 425 ± 7 g/L at 20°C and a log P of 0.99.[6]

Applications

The primary application of this compound is as a "coupler" or "secondary intermediate" in permanent oxidative hair dye formulations.[3][7][8][9] It reacts with a primary intermediate (e.g., p-phenylenediamine) in the presence of an oxidizing agent, such as hydrogen peroxide, to form larger color molecules within the hair shaft.[3][7][9][10][11] This process leads to a long-lasting hair color that is resistant to washing.[7][8] In cosmetic formulations, the concentration of this compound is regulated; for instance, the SCCNFP has opined its safe use in permanent hair dye formulations at a maximum concentration of 2.0%, which corresponds to an in-use concentration of 1.0% after mixing with hydrogen peroxide.[2]

Experimental Protocols

Synthesis of this compound Hydrochloride

A production process for the hydrochloride salt involves the following steps:

  • Reaction: 2,4-Dinitrophenol is reacted with an alkali (e.g., sheet alkali) in a solvent such as ethylene glycol diethyl ether with stirring at a controlled temperature (e.g., 50-100°C) for 1-3 hours.

  • Alkylation: 1,3-Dibromopropane is then added dropwise to the reaction mixture at an elevated temperature (e.g., 100-130°C) over 1-2 hours. The reaction is allowed to proceed for an additional 3-5 hours.

  • Purification: The resulting condensation product is purified by dissolving it in heated tap water, followed by the dropwise addition of liquid caustic soda. The mixture is stirred, and the product is isolated by suction filtration while hot. The filtered product is then rinsed with clear water to a specified pH, centrifuged to remove excess water, and dried.

Toxicological Testing Methodologies

The toxicological properties of the tetrahydrochloride salt have been evaluated following established guidelines.

  • Acute Oral Toxicity: The study was conducted on Wistar rats. The test substance, dissolved in deionized water, was administered orally by gavage at various dose levels (2510, 3160, 3570, 3980, and 5010 mg/kg body weight). Animals were observed for 14 days for mortality and clinical signs of toxicity.[3]

  • Skin Irritation: The study followed OECD Guideline 404. A 0.5 g sample of the test substance was moistened and applied to the shaved skin of albino rabbits under a semi-occlusive patch for 4 hours. Skin reactions (erythema and edema) were scored at 1, 24, 48, and 72 hours after patch removal.[3]

  • Eye Irritation: The study was conducted according to OECD Guideline 405. The test substance was instilled into the conjunctival sac of one eye of albino rabbits. The eyes were examined and scored for irritation at 1, 24, 48, and 72 hours, and up to 14 days post-instillation.[3]

Toxicology and Safety

Table 2: Toxicological Data for this compound Tetrahydrochloride

TestSpeciesRouteResult
Acute Oral ToxicityRat (male)OralLD₅₀ = 3570 mg/kg body weight[3]
Skin IrritationRabbitDermalMinimal and transient irritation; slight erythema observed at 1 hour, which subsided.[3]
Eye IrritationRabbitOcularIrritating to the eyes.[3]
Skin Sensitization (LLNA)MouseDermalDetermined to be a skin sensitizer with a calculated EC3 value of 14.7%.[3]

As an aromatic amine, this compound belongs to a class of chemicals that are known to have various biological effects, and some have been linked to carcinogenicity.[1][12][13][14] The primary mechanism for the biological activity of many aromatic amines involves metabolic activation of the amino group.[1]

Visualizations

Mechanism of Action in Oxidative Hair Dyeing

The following diagram illustrates the chemical workflow of this compound as a coupler in oxidative hair dye formulations.

G Oxidative Hair Dyeing Workflow cluster_0 Hair Shaft Cuticle Cuticle Cortex Cortex Alkaline_Agent Alkaline Agent (e.g., Ammonia) Swollen_Cuticle Swollen Cuticle Alkaline_Agent->Swollen_Cuticle Swells hair cuticle Oxidizing_Agent Oxidizing Agent (Hydrogen Peroxide) Oxidation Oxidation Oxidizing_Agent->Oxidation Primary_Intermediate Primary Intermediate (e.g., p-Phenylenediamine) Dye_Precursors Dye Precursors Primary_Intermediate->Dye_Precursors Coupler Coupler (this compound) Coupler->Dye_Precursors Penetration Penetration into Cortex Dye_Precursors->Penetration Swollen_Cuticle->Penetration Penetration->Oxidation Coupling_Reaction Coupling Reaction Oxidation->Coupling_Reaction Forms reactive intermediate Large_Color_Molecule Large, Trapped Color Molecule Coupling_Reaction->Large_Color_Molecule Permanent_Color Permanent Hair Color Large_Color_Molecule->Permanent_Color

Oxidative hair dyeing process.
Conceptual Biological Interaction Pathway for Aromatic Amines

This diagram presents a generalized and conceptual pathway for the potential biological effects of aromatic amines, the chemical class to which this compound belongs. This is not a validated signaling pathway for this specific compound but is based on the known metabolic activation of this class of chemicals.

G Conceptual Biological Pathway for Aromatic Amines Aromatic_Amine Aromatic Amine (e.g., this compound) Metabolic_Activation Metabolic Activation (e.g., N-oxidation in liver) Aromatic_Amine->Metabolic_Activation Reactive_Metabolite Reactive Metabolite (e.g., N-hydroxylamine) Metabolic_Activation->Reactive_Metabolite Detoxification Detoxification Pathways (e.g., Glucuronidation) Reactive_Metabolite->Detoxification Macromolecule_Binding Binding to Cellular Macromolecules Reactive_Metabolite->Macromolecule_Binding Excretion Excretion Detoxification->Excretion DNA_Adducts DNA Adducts Macromolecule_Binding->DNA_Adducts Protein_Adducts Protein Adducts Macromolecule_Binding->Protein_Adducts Genotoxicity Potential for Genotoxicity/Mutagenicity DNA_Adducts->Genotoxicity Cellular_Damage Potential for Cellular Damage Protein_Adducts->Cellular_Damage

Generalized metabolic activation of aromatic amines.

References

An In-depth Technical Guide to 1,3-Bis(2,4-diaminophenoxy)propane Tetrahydrochloride (CAS 74918-21-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, uses, and toxicological profile of 1,3-bis(2,4-diaminophenoxy)propane tetrahydrochloride (CAS 74918-21-1). Primarily utilized as a key component in oxidative hair dye formulations, this compound's reactivity and biological interactions, particularly its skin sensitization potential, are of significant interest to researchers in cosmetology, toxicology, and dermatology. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols based on established guidelines, and presents visualizations of its mechanism of action in hair dyeing and its toxicological pathway.

Chemical and Physical Properties

This compound tetrahydrochloride is the salt form of the free base, this compound (CAS 81892-72-0). The tetrahydrochloride form offers enhanced solubility in aqueous solutions, making it suitable for formulation in cosmetic products.[1]

PropertyValueReference
CAS Number 74918-21-1[2][3][4][5]
IUPAC Name 4-[3-(2,4-diaminophenoxy)propoxy]benzene-1,3-diamine;tetrahydrochloride[1]
Synonyms This compound 4HCl, 4,4'-[propane-1,3-diylbis(oxy)]bisbenzene-1,3-diamine tetrahydrochloride[4][6]
Molecular Formula C₁₅H₂₄Cl₄N₄O₂[2]
Molecular Weight 434.19 g/mol [2][5]
Appearance White to off-white powder[2]
Melting Point 215 °C[2][6]
Boiling Point 643.9 °C (predicted)[6]
Solubility Soluble in water[7]
Purity ≥95% (commercially available)[5]

Spectral Data

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons: δ 6.5–7.2 ppm; Methylene protons (propane backbone): δ 3.8–4.2 ppm
FT-IR Amine (N-H) stretches: ~3300 cm⁻¹; Ether (C-O-C) vibrations: ~1250 cm⁻¹
Mass Spectrometry Expected molecular ion peak corresponding to the free base (C₁₅H₂₀N₄O₂) at m/z 288.34

Synthesis

A general industrial production process for this compound hydrochloride has been described.[8] A laboratory-scale synthesis would likely follow a similar Williamson ether synthesis pathway.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a generalized representation based on the principles of the industrial process.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dinitrophenol and a suitable base (e.g., sodium hydroxide or potassium carbonate) in a solvent such as ethylene glycol diethyl ether.

  • Nucleophilic Substitution: Heat the mixture with stirring (e.g., to 80-100 °C). Slowly add 1,3-dibromopropane to the reaction mixture.

  • Reaction Completion: Maintain the reaction at an elevated temperature (e.g., 100-130 °C) for several hours to ensure the reaction goes to completion.

  • Reduction of Nitro Groups: The resulting dinitro compound is then reduced to the corresponding diamino compound. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or a metal/acid combination (e.g., Sn/HCl).

  • Salt Formation and Purification: After reduction, the product is in its free base form. To obtain the tetrahydrochloride salt, dissolve the crude product in a suitable solvent and treat with hydrochloric acid. The precipitated salt can then be purified by recrystallization. A purification step may involve dissolving the crude product in hot water, followed by the addition of ethanol to induce precipitation upon cooling.[3]

  • Characterization: The final product should be characterized by standard analytical techniques (NMR, FT-IR, Mass Spectrometry) to confirm its identity and purity.

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification 2_4_Dinitrophenol 2,4-Dinitrophenol Williamson_Ether_Synthesis Williamson Ether Synthesis 2_4_Dinitrophenol->Williamson_Ether_Synthesis 1_3_Dibromopropane 1,3-Dibromopropane 1_3_Dibromopropane->Williamson_Ether_Synthesis Base Base (e.g., NaOH) Base->Williamson_Ether_Synthesis Solvent Solvent (e.g., Ethylene Glycol Diethyl Ether) Solvent->Williamson_Ether_Synthesis Reduction Reduction of Nitro Groups Williamson_Ether_Synthesis->Reduction Crude_Product Crude this compound Reduction->Crude_Product Salt_Formation Salt Formation (HCl) Crude_Product->Salt_Formation Purification Purification (Recrystallization) Salt_Formation->Purification Final_Product This compound Tetrahydrochloride Purification->Final_Product

Figure 1: Generalized workflow for the synthesis of this compound tetrahydrochloride.

Uses and Applications

The primary application of CAS 74918-21-1 is as a "coupler" or "precursor" in oxidative hair dye formulations.[1]

Mechanism of Action in Hair Dyeing

In permanent hair dyes, this compound is used in combination with a "primary intermediate" (e.g., p-phenylenediamine) and an oxidizing agent, typically hydrogen peroxide, in an alkaline medium. The alkaline agent swells the hair cuticle, allowing the smaller precursor molecules to penetrate the hair shaft. The hydrogen peroxide then oxidizes the primary intermediate to a reactive quinonediimine. This intermediate rapidly reacts with the coupler (this compound) to form larger, colored molecules that are trapped within the hair cortex, resulting in a long-lasting color.[4]

G Start Hair Dye Formulation Applied to Hair Alkaline_Agent Alkaline Agent (e.g., Ammonia) Swells Hair Cuticle Start->Alkaline_Agent Penetration Precursors Penetrate Hair Shaft Alkaline_Agent->Penetration Oxidation Hydrogen Peroxide Oxidizes Primary Intermediate Penetration->Oxidation Reactive_Intermediate Formation of Reactive Quinonediimine Oxidation->Reactive_Intermediate Coupling Quinonediimine Reacts with This compound Reactive_Intermediate->Coupling Dye_Formation Formation of Large, Colored Molecules Coupling->Dye_Formation Trapping Dye Molecules are Trapped in Hair Cortex Dye_Formation->Trapping End Permanent Hair Color Trapping->End G MIE Molecular Initiating Event: Covalent binding of the electrophilic form of the compound to skin proteins (Haptenation) KE2 Key Event 2: Keratinocyte activation and induction of inflammatory signals and cytoprotective pathways (e.g., Keap1-Nrf2) MIE->KE2 causes stress KE3 Key Event 3: Dendritic cell activation and migration to lymph nodes MIE->KE3 uptake of hapten-protein complex KE2->KE3 releases signals KE4 Key Event 4: T-cell activation and proliferation in lymph nodes KE3->KE4 presents antigen AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO leads to

References

In-Depth Technical Guide: Thermal Properties of 1,3-Bis(2,4-diaminophenoxy)propane Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(2,4-diaminophenoxy)propane is an aromatic diamine monomer of interest in the synthesis of high-performance polymers. A thorough understanding of its thermal properties is crucial for its application in materials science and for ensuring stability during processing and in final applications. This technical guide provides a summary of the available thermal property data, detailed experimental protocols for thermal analysis, and a comparative analysis of polymers derived from structurally similar monomers. It should be noted that specific experimental data on the thermal properties of the this compound monomer itself is limited in publicly available literature.[1] This guide, therefore, also provides data on related polymers to serve as a valuable reference for researchers.

Physicochemical Properties

While specific thermal data is scarce, the fundamental physicochemical properties of the monomer and its common salt form are detailed below.

PropertyValueReference
Chemical Name This compound[2]
CAS Number 81892-72-0
Molecular Formula C15H20N4O2[2]
Molecular Weight 288.35 g/mol
Salt Form This compound Tetrahydrochloride[3][4][5]
Salt CAS Number 74918-21-1[3][4][5]
Salt Molecular Formula C15H20N4O2 · 4HCl[5]
Salt Molecular Weight 434.19 g/mol [4][5]

Thermal Properties: A Comparative Approach

The following table summarizes the thermal properties of such polymers. These polymers often exhibit high glass transition temperatures and thermal stability due to the rigidity of the aromatic backbone.

Polymer TypeMonomersThermal PropertyValue (°C)
Aromatic Polyamide 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene and various aromatic dicarboxylic acidsGlass Transition Temperature (Tg)240 - 300
10% Weight Loss Temperature (Td10)> 450
Aromatic Polyamide 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivativesGlass Transition Temperature (Tg)130 - 155
5% Weight Loss Temperature (Td5)325 - 415
Aromatic-Aliphatic Polyamide 4,4ʹ-bis(4-carboxy methylene) biphenyl and various aromatic diaminesGlass Transition Temperature (Tg)210 - 261
10% Weight Loss Temperature (Td10) in N2620 - 710
10% Weight Loss Temperature (Td10) in Air497 - 597

Experimental Protocols for Thermal Analysis

For researchers seeking to characterize the thermal properties of this compound or polymers derived from it, the following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is utilized to determine the thermal stability and decomposition profile of a material.

  • Objective: To measure the change in mass of the sample as a function of temperature in a controlled atmosphere.

  • Instrumentation: A standard TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the monomer or polymer sample into an alumina or platinum crucible.

  • Experimental Parameters:

    • Purge Gas: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up to 800°C at a heating rate of 10°C/min.

  • Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset of decomposition and specific weight loss stages are determined from this curve. The temperature at which 5% or 10% weight loss occurs (Td5 or Td10) is a common metric for thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is employed to identify thermal transitions such as the glass transition (Tg) and melting point (Tm).

  • Objective: To measure the difference in heat flow between the sample and a reference as a function of temperature.

  • Instrumentation: A standard DSC instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.

  • Experimental Parameters:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program (for Tg determination):

      • First Heating Scan: Equilibrate at a temperature below the expected Tg (e.g., 30°C) and ramp up to a temperature well above the expected transition (e.g., 250°C) at a heating rate of 10°C/min. This step removes any prior thermal history.

      • Cooling Scan: Cool the sample from 250°C back to 30°C at a controlled rate (e.g., 10°C/min or faster).

      • Second Heating Scan: Ramp up from 30°C to 250°C at a heating rate of 10°C/min.

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the inflection in the baseline. The melting point (Tm), if present, will appear as an endothermic peak.

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis of a polymer from an aromatic diamine monomer and the subsequent thermal analysis.

experimental_workflow Polymer Synthesis and Characterization Workflow cluster_synthesis Polymer Synthesis cluster_characterization Thermal Characterization cluster_results Results monomer This compound + Co-monomer dissolution Dissolution in Solvent (e.g., NMP) monomer->dissolution reaction Polycondensation Reaction dissolution->reaction precipitation Precipitation and Washing reaction->precipitation drying Drying under Vacuum precipitation->drying polymer Purified Polymer drying->polymer tga TGA Analysis polymer->tga dsc DSC Analysis polymer->dsc data_analysis Data Analysis tga->data_analysis dsc->data_analysis thermal_stability Thermal Stability (Td5, Td10) data_analysis->thermal_stability thermal_transitions Thermal Transitions (Tg, Tm) data_analysis->thermal_transitions

Caption: Workflow for Polymer Synthesis and Thermal Analysis.

tga_workflow TGA Experimental Workflow start Start sample_prep Prepare Sample (5-10 mg in crucible) start->sample_prep instrument_setup Instrument Setup (Purge Gas: N2, Flow: 20-50 mL/min) sample_prep->instrument_setup temp_program Temperature Program (Equilibrate at 30°C, Ramp 10°C/min to 800°C) instrument_setup->temp_program run_analysis Run TGA Analysis temp_program->run_analysis data_collection Collect Mass vs. Temperature Data run_analysis->data_collection data_analysis Analyze TGA Curve (Determine Td5, Td10) data_collection->data_analysis end End data_analysis->end

Caption: TGA Experimental Workflow.

dsc_workflow DSC Experimental Workflow (for Tg) start Start sample_prep Prepare Sample (5-10 mg in sealed Al pan) start->sample_prep instrument_setup Instrument Setup (Purge Gas: N2, Flow: 50 mL/min) sample_prep->instrument_setup first_heat First Heating Scan (e.g., 30°C to 250°C at 10°C/min) instrument_setup->first_heat cool Cooling Scan (e.g., 250°C to 30°C at 10°C/min) first_heat->cool second_heat Second Heating Scan (e.g., 30°C to 250°C at 10°C/min) cool->second_heat data_collection Collect Heat Flow vs. Temperature Data second_heat->data_collection data_analysis Analyze Second Heating Curve (Determine Tg) data_collection->data_analysis end End data_analysis->end

Caption: DSC Experimental Workflow for Tg Determination.

References

An In-depth Technical Guide on the Solubility of 1,3-Bis(2,4-diaminophenoxy)propane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(2,4-diaminophenoxy)propane is a key intermediate in the formulation of oxidative hair dyes.[1] A thorough understanding of its solubility in various organic solvents is crucial for its application, formulation, and in the development of new products. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, addresses the current gap in publicly available quantitative data, and furnishes a detailed experimental protocol for its determination.

Introduction

This compound, and its more commonly used tetrahydrochloride salt, are essential components in the cosmetic industry, primarily serving as precursors in permanent hair coloring products.[2][3] The compound's structure, featuring two diaminophenyl groups linked by a propane diether chain, dictates its physicochemical properties, including its solubility. The presence of multiple amine functionalities suggests a degree of polarity and the potential for hydrogen bonding, which are key determinants of its solubility profile in organic solvents.

Qualitative Solubility Assessment

Based on the molecular structure of this compound, which contains both polar (amine and ether groups) and non-polar (aromatic rings and propane chain) moieties, a qualitative assessment of its solubility can be inferred:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The amine groups can act as hydrogen bond donors and acceptors, suggesting that the compound is likely to have good solubility in polar protic solvents.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile): The polarity of these solvents should facilitate the dissolution of this compound. A study on the stability of its tetrahydrochloride salt was conducted in a 30/70 acetonitrile/Milli-Q water mixture, indicating some solubility in acetonitrile-water systems.[2]

  • Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity imparted by the amine and ether functionalities, the solubility in non-polar solvents is expected to be limited.

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific databases and literature has not yielded specific quantitative solubility data for this compound in various organic solvents. The table below is provided as a template for researchers to populate with their own experimental data.

Organic SolventTemperature (°C)Solubility (g/L)MethodReference
e.g., Ethanole.g., 25Data Not Availablee.g., Isothermal Saturation
e.g., Methanole.g., 25Data Not Availablee.g., Isothermal Saturation
e.g., Acetonee.g., 25Data Not Availablee.g., Isothermal Saturation
e.g., Acetonitrilee.g., 25Data Not Availablee.g., Isothermal Saturation
e.g., Dichloromethanee.g., 25Data Not Availablee.g., Isothermal Saturation
e.g., Toluenee.g., 25Data Not Availablee.g., Isothermal Saturation

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the isothermal saturation method followed by concentration analysis.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or incubator

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Autosampler vials

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The time to reach equilibrium should be determined empirically.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a chemically compatible syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis (HPLC Method as an Example):

    • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

    • Calculation: Calculate the solubility of this compound in the solvent using the following formula:

      Solubility (g/L) = (Concentration of diluted sample from HPLC) × (Dilution factor)

4.3. Quality Control

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

  • Visually inspect the saturated solutions to confirm the presence of undissolved solid before sampling.

  • Ensure the temperature is accurately controlled throughout the equilibration period.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis cluster_calculation Calculation A Weigh excess solute B Add known volume of solvent A->B C Seal vials B->C D Incubate at constant temperature with shaking (24-48h) C->D E Settle undissolved solid (≥4h) D->E F Withdraw supernatant E->F G Filter supernatant F->G H Dilute sample G->H K Analyze diluted sample H->K I Prepare standard solutions J Generate calibration curve (HPLC/GC) I->J L Calculate solubility from concentration and dilution factor K->L

Caption: Workflow for determining the solubility of a compound in an organic solvent.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, its molecular structure suggests a favorable solubility in polar organic solvents. The detailed experimental protocol provided in this guide offers a robust method for researchers and drug development professionals to determine these crucial physicochemical parameters. The generation of such data will be invaluable for the formulation, application, and safety assessment of products containing this important cosmetic ingredient.

References

Purity Analysis of 1,3-Bis(2,4-diaminophenoxy)propane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of 1,3-Bis(2,4-diaminophenoxy)propane, a key intermediate in the synthesis of various compounds, notably in the cosmetic industry for hair dye formulations.[1][2][3] Ensuring the purity of this compound is critical for product quality, safety, and regulatory compliance. This document outlines potential impurities, detailed analytical methodologies, and data presentation formats to assist researchers and quality control analysts.

Introduction to this compound

This compound, often used as its tetrahydrochloride salt, is a cornerstone in the production of oxidative hair dyes.[1][2][3] Its chemical structure allows it to act as a "coupler" that reacts with a "primary intermediate" in the presence of an oxidizing agent (like hydrogen peroxide) to form stable, long-lasting color molecules within the hair shaft.[1][2][3] Given its application in consumer products, a thorough understanding and control of its purity profile are paramount. Purity levels for commercial grades are typically specified, for instance, at ≥95%.[4]

Potential Impurities

The purity of this compound is intrinsically linked to its manufacturing process. A common synthesis route involves the reaction of a substituted phenol with a propane derivative.[5] Based on a disclosed production process, potential impurities can be categorized as starting materials, intermediates, by-products, and degradation products.

A likely synthesis pathway starts with 2,4-dinitrophenol, which is reacted with 1,3-dibromopropane.[5] The resulting dinitro-intermediate is then reduced to form the final diamino-product. This process suggests the potential presence of the following impurities:

  • Starting Materials:

    • 2,4-Dinitrophenol

    • 1,3-Dibromopropane

  • Intermediates:

    • 1,3-Bis(2,4-dinitrophenoxy)propane (the unreduced intermediate)

    • Mono-substituted intermediates (e.g., 1-(2,4-diaminophenoxy)-3-bromopropane)

  • By-products:

    • Products from side reactions, such as polymerization or incomplete coupling.

  • Degradation Products:

    • Oxidation products formed during storage or processing, especially given the susceptibility of aromatic amines to oxidation.

The following diagram illustrates the logical relationship between the synthesis process and the potential impurities.

G A Starting Materials (e.g., 2,4-Dinitrophenol, 1,3-Dibromopropane) B Synthesis Process (Coupling and Reduction) A->B Input C This compound (Final Product) B->C Yields D Process-Related Impurities B->D Generates H Storage/Handling C->H E Unreacted Starting Materials D->E F Incomplete Reaction Products (Intermediates) D->F G Side-Reaction Products (By-products) D->G I Degradation Products H->I

Figure 1: Logical relationship of impurity formation.

Analytical Methodologies for Purity Assessment

The primary analytical technique for determining the purity of non-volatile, polar organic molecules like this compound is High-Performance Liquid Chromatography (HPLC), typically with UV detection. Gas Chromatography (GC) may also be applicable, particularly for volatile impurities, but often requires derivatization of the main component.

High-Performance Liquid Chromatography (HPLC)

The following table summarizes a proposed set of starting parameters for the HPLC analysis of this compound.

ParameterRecommended ConditionRationale
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.02 M Ammonium Acetate buffer (pH adjusted to ~6.0)Buffering agent to ensure consistent ionization state of the amine groups, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography, providing good elution strength.
Gradient Elution Start with a low percentage of B, ramp up to elute the main peak and any late-eluting impurities, followed by a re-equilibration step.To ensure separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detector Photodiode Array (PDA) or UV-Vis DetectorTo monitor the elution of compounds. Aromatic amines typically have strong UV absorbance. A PDA detector is recommended to check for peak purity.
Detection Wavelength ~235 nm and ~280 nmBased on typical absorbance maxima for aromatic amines. A full scan should be performed to determine the optimal wavelength.
Injection Volume 10 µLStandard injection volume.
Diluent Mobile Phase A / Acetonitrile mixtureTo ensure sample solubility and compatibility with the mobile phase.
  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to achieve a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the reference standard using the same diluent.

  • System Suitability: Inject the standard solution multiple times (e.g., n=5) to verify system performance. Key parameters to assess include retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), tailing factor (typically < 2), and theoretical plates.

  • Analysis: Inject the sample solution and a blank (diluent).

  • Data Processing: Integrate all peaks in the chromatogram. Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks. For quantification of specific impurities, a reference standard for that impurity would be required.

The general workflow for this HPLC analysis is depicted below.

G A Sample and Standard Preparation B HPLC System Setup (Column, Mobile Phase, etc.) A->B C System Suitability Test (Inject Standard) B->C D Sample Analysis (Inject Blank and Sample) C->D If Passes E Data Acquisition (Chromatogram) D->E F Data Processing and Purity Calculation E->F G Report Generation F->G

Figure 2: Workflow for HPLC purity analysis.
Gas Chromatography (GC)

Direct GC analysis of this compound is challenging due to its low volatility and the presence of polar amine functional groups, which can lead to poor peak shape and thermal degradation in the GC inlet and column. Therefore, derivatization is generally required to increase volatility and thermal stability.

A common approach for derivatizing primary amines for GC analysis is silylation, which replaces the active hydrogen atoms with a trimethylsilyl (TMS) group.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent suitable for this purpose.

  • Reaction: The sample is dissolved in a suitable solvent (e.g., pyridine or acetonitrile) and heated with the derivatizing agent to drive the reaction to completion.

ParameterRecommended ConditionRationale
Column DB-5ms (5% Phenyl-methylpolysiloxane) or similar, 30 m x 0.25 mm, 0.25 µmA general-purpose, low-polarity column suitable for a wide range of derivatized compounds.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Inlet Temperature 250 - 280 °CTo ensure complete volatilization of the derivatized analyte.
Temperature Program Start at a lower temperature (e.g., 100 °C), hold, then ramp up to a higher temperature (e.g., 300 °C)To separate the derivatized main component from any derivatized impurities and by-products.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides good quantitative data. MS is invaluable for identifying unknown impurities.
Injection Mode Split or SplitlessDepending on the sample concentration and required sensitivity.

Note: GC analysis would be particularly useful for quantifying volatile impurities from the synthesis, such as residual 1,3-dibromopropane.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison and trend analysis.

HPLC Purity Data
Sample IDRetention Time (min)Peak AreaArea %Identification
Batch XYZ-0014.5215,2340.85Impurity A
8.76 1,765,432 98.57 This compound
10.119,8760.55Impurity B
12.345430.03Unknown
Total 1,791,085 100.00
Summary of Potential Impurities
Impurity NamePotential SourceAnalytical Method of Choice
2,4-DinitrophenolStarting MaterialHPLC
1,3-DibromopropaneStarting MaterialGC (without derivatization)
1,3-Bis(2,4-dinitrophenoxy)propaneIntermediateHPLC
Oxidative DegradantsDegradationHPLC

Conclusion

The purity of this compound is a critical quality attribute, especially for its use in consumer products like hair dyes. A well-developed and validated stability-indicating HPLC method is the recommended primary technique for purity assessment and impurity profiling. This guide provides a robust starting point for developing such a method, informed by the analysis of structurally related compounds. By understanding the synthesis process, potential impurities can be anticipated and monitored. The combination of chromatographic techniques with appropriate data management ensures the consistent quality and safety of products containing this important chemical intermediate.

References

Potential Applications of 1,3-Bis(2,4-diaminophenoxy)propane in Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(2,4-diaminophenoxy)propane is a tetra-functional aromatic amine with a flexible propyl ether linkage. While its primary established application lies in the cosmetics industry as a hair dye intermediate, its molecular architecture suggests significant potential as a monomer for the synthesis of high-performance polymers and as a curing agent for epoxy resins. The presence of four reactive amine groups and the semi-flexible backbone can impart unique properties to polymeric materials, including enhanced solubility, lower processing temperatures, and tailored thermo-mechanical characteristics. This technical guide explores the prospective applications of this compound in polymer chemistry, drawing analogies from structurally similar, well-characterized polymer systems. Detailed experimental protocols for the synthesis of polyimides and polyamides, as well as for the curing of epoxy resins, are provided as a framework for future research and development.

Introduction

High-performance polymers, such as aromatic polyimides and polyamides, are critical materials in the aerospace, electronics, and medical industries due to their exceptional thermal stability, mechanical strength, and chemical resistance. However, their applications can be limited by poor solubility and high processing temperatures, which arise from their rigid chemical structures. To address these challenges, researchers have focused on modifying the polymer backbone to enhance processability without compromising performance. The incorporation of flexible linkages, such as ether groups, is a well-established strategy to improve the solubility and lower the glass transition temperature of these polymers.

This compound, with its two diaminophenoxy moieties connected by a flexible propane-1,3-diyl bis(oxy) linker, presents an intriguing candidate for the development of novel, processable high-performance polymers. The four amine functionalities offer multiple reaction sites for polymerization and crosslinking, potentially leading to materials with unique network architectures and properties. This guide will delve into the prospective applications of this versatile diamine in the synthesis of polyimides and polyamides, and as a curing agent for epoxy resins.

Potential Polymer Systems and Their Properties

The unique structure of this compound, featuring both rigid aromatic rings and a flexible aliphatic ether chain, suggests its utility in creating polymers with a desirable balance of properties. By acting as a monomer, it can be incorporated into the main chain of polymers, influencing their thermal, mechanical, and solubility characteristics.

Polyimides

Aromatic polyimides are renowned for their outstanding thermal and mechanical properties. The synthesis of polyimides typically involves a two-step process: the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to form the final polyimide. The properties of the resulting polyimide are highly dependent on the structure of the diamine and dianhydride monomers used.

The introduction of this compound as the diamine monomer is expected to enhance the solubility and processability of the resulting polyimides due to the flexible ether linkages in its backbone. These flexible segments can disrupt chain packing and reduce intermolecular interactions, leading to improved solubility in organic solvents and lower glass transition temperatures.

  • Anticipated Properties:

    • Good Solubility: The flexible propane-1,3-diyl bis(oxy) linker is expected to impart good solubility in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc).

    • Excellent Thermal Stability: While the flexible linker may slightly lower the decomposition temperature compared to fully rigid polyimides, the aromatic and imide functionalities will ensure high thermal stability.

    • Good Mechanical Properties: The resulting polyimide films are expected to be tough and flexible, with good tensile strength and modulus.

Table 1: Comparison of Thermal and Mechanical Properties of Polyimides Derived from Various Aromatic Diamines (Analogous Systems)

DianhydrideDiamineGlass Transition Temperature (Tg, °C)10% Weight Loss Temperature (TGA, °C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PMDAODA302>500-3.422.82
BTDAODA276>500114.193.233.58
BPDAODA290>500---
6FDABAPP>308>5001022.76-

*Data sourced from analogous systems for illustrative purposes. PMDA: Pyromellitic dianhydride; BTDA: 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride; BPDA: 3,3′,4,4′-Biphenyltetracarboxylic dianhydride; 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; ODA: 4,4'-Oxydianiline; BAPP: 2,2-Bis[4-(4-aminophenoxy)phenyl]propane.[1][2]

Polyamides

Aromatic polyamides, or aramids, are another class of high-performance polymers known for their high strength and thermal resistance. Similar to polyimides, their processability can be challenging. The incorporation of this compound into a polyamide backbone, through reaction with a diacid chloride or a dicarboxylic acid, is expected to yield materials with improved solubility and processing characteristics.

  • Anticipated Properties:

    • Enhanced Solubility: The flexible ether linkages are anticipated to significantly improve solubility in organic solvents.

    • High Thermal Stability: The aromatic nature of the polymer backbone will contribute to good thermal stability.

    • Good Mechanical Strength: The resulting polyamides are expected to form strong and tough films.

Table 2: Properties of Polyamides Derived from Aromatic Diamines and Diacids (Analogous Systems)

DiamineDiacidInherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (TGA, °C, in N2)
Various aromatic diamines1,3-bis(4-carboxy phenoxy) propane0.30 - 0.47130 - 155325 - 415
4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzeneVarious diacids0.43 - 1.03240 - 300>450

*Data sourced from analogous systems for illustrative purposes.[3][4][5]

Epoxy Resins

Aromatic diamines are widely used as curing agents for epoxy resins, leading to thermosets with high glass transition temperatures, excellent mechanical properties, and good chemical resistance. The four primary amine groups of this compound make it a potentially potent curing agent. The flexible linker between the aromatic rings could influence the crosslink density and the final properties of the cured epoxy network.

  • Anticipated Effects as a Curing Agent:

    • High Reactivity: The presence of four primary amine groups suggests a high reactivity towards epoxy groups.

    • Formation of a Tough Network: The flexible propane chain may lead to a less brittle, tougher cured epoxy compared to those cured with rigid aromatic diamines.

    • Good Thermal Stability: The aromatic nature of the diamine will contribute to a high glass transition temperature and good thermal stability of the cured resin.

Table 3: Thermal Properties of Epoxy Resins Cured with Different Aromatic Diamines (Analogous Systems)

Epoxy ResinCuring AgentGlass Transition Temperature (Tg, °C)
AFG-90MHMDA213
AFG-90MHMOCA190
AFG-90MHMCDEA183
AFG-90MHMOEA172
DGEBADDM~150

*Data sourced from analogous systems for illustrative purposes. AFG-90MH: 3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline; MDA: 4,4′-methylenedianiline; MOCA: 4,4′-methylenebis(2-chloroaniline); MCDEA: 4,4′-methylenebis(3-chloro-2,6-diethylaniline); MOEA: 4,4′-methylenebis(2-ethylaniline); DGEBA: Diglycidyl ether of bisphenol A; DDM: 4,4'-diaminodiphenylmethane.[6][7]

Experimental Protocols (Hypothetical)

The following protocols are provided as a starting point for the synthesis and evaluation of polymers derived from this compound. These are based on established methods for analogous systems and may require optimization.[8][9][10][11]

Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Nitrogen gas, high purity

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Glass plate

  • Doctor blade or casting knife

  • Vacuum oven

Procedure:

  • Poly(amic acid) Synthesis:

    • In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add a calculated amount of this compound.

    • Add anhydrous DMAc to the flask to achieve a solids content of 15-20 wt%.

    • Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.

    • Gradually add an equimolar amount of PMDA to the stirred solution in small portions to control the exothermic reaction.

    • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

  • Polyimide Film Preparation (Thermal Imidization):

    • Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.

    • Cast the solution into a uniform film using a doctor blade with a defined thickness.

    • Place the glass plate in a vacuum oven and heat it according to the following schedule:

      • 100 °C for 1 hour

      • 200 °C for 1 hour

      • 300 °C for 1 hour

    • After the thermal treatment, allow the oven to cool down slowly to room temperature.

    • Immerse the glass plate in warm water to facilitate the peeling of the resulting polyimide film.

Synthesis of a Polyamide from this compound and Terephthaloyl Chloride

Materials:

  • This compound

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Lithium chloride (LiCl)

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dropping funnel

Procedure:

  • Polymerization:

    • In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet/outlet, dissolve a calculated amount of this compound and LiCl in anhydrous NMP.

    • Cool the solution to 0-5 °C in an ice bath.

    • In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in anhydrous NMP.

    • Add the terephthaloyl chloride solution dropwise to the diamine solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Add anhydrous pyridine to the reaction mixture to neutralize the HCl formed.

  • Polymer Isolation:

    • Pour the viscous polymer solution into a large volume of methanol with constant stirring to precipitate the polyamide.

    • Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water.

    • Dry the polyamide in a vacuum oven at 80 °C for 24 hours.

Curing of an Epoxy Resin with this compound

Materials:

  • This compound

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EPON 828)

  • Acetone (for viscosity reduction, optional)

Equipment:

  • Beaker

  • Stirring rod

  • Hot plate with magnetic stirrer

  • Mold (e.g., aluminum or silicone)

  • Oven

Procedure:

  • Formulation:

    • Calculate the stoichiometric amount of this compound required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin.

    • Preheat the epoxy resin to approximately 60 °C to reduce its viscosity.

    • Add the calculated amount of this compound to the preheated epoxy resin.

  • Mixing and Curing:

    • Stir the mixture thoroughly until the diamine is completely dissolved and a homogeneous mixture is obtained. If necessary, a small amount of acetone can be added to aid dissolution, which should be evaporated before curing.

    • Pour the mixture into a preheated mold.

    • Cure the mixture in an oven using a staged curing cycle, for example:

      • 120 °C for 2 hours

      • 150 °C for 2 hours

      • 180 °C for 1 hour

    • Allow the cured sample to cool slowly to room temperature before demolding.

Visualizations

Polyimide_Synthesis Diamine This compound PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Dianhydride (e.g., PMDA) Dianhydride->PAA Solvent1 Aprotic Polar Solvent (e.g., DMAc) Solvent1->PAA Polyimide Polyimide Film PAA->Polyimide Casting & Curing Heat Thermal Imidization (Heat, -H2O) Heat->PAA

Caption: Synthesis of Polyimides.

Polyamide_Synthesis Diamine This compound Polymerization Polycondensation Diamine->Polymerization Diacid_Chloride Diacid Chloride (e.g., Terephthaloyl Chloride) Diacid_Chloride->Polymerization Solvent2 Aprotic Polar Solvent (e.g., NMP) Solvent2->Polymerization Polyamide Polyamide Powder Polymerization->Polyamide Isolation Precipitation Precipitation (in Methanol) Precipitation->Polymerization

Caption: Synthesis of Polyamides.

Epoxy_Curing cluster_reactants Reactants Diamine This compound (Curing Agent) Mixing Mixing & Homogenization Diamine->Mixing Epoxy Epoxy Resin (e.g., DGEBA) Epoxy->Mixing Curing Curing (Application of Heat) Mixing->Curing Thermoset Crosslinked Epoxy Thermoset Curing->Thermoset

Caption: Epoxy Resin Curing Process.

Conclusion

This compound holds considerable, albeit largely unexplored, potential as a versatile building block in polymer chemistry. Its unique combination of reactive amine functionalities and a semi-flexible backbone makes it an attractive candidate for the synthesis of high-performance polyimides and polyamides with enhanced processability. Furthermore, its tetra-functionality suggests its utility as a potent curing agent for epoxy resins, potentially leading to tough and thermally stable thermosets. The experimental protocols and comparative data presented in this guide, based on analogous and well-studied polymer systems, provide a solid foundation for future research into the synthesis and characterization of novel polymers derived from this promising diamine. Further investigation is warranted to fully elucidate the structure-property relationships of these new materials and to explore their potential applications in advanced technologies.

References

An In-depth Technical Guide to 1,3-Bis(2,4-diaminophenoxy)propane: Safety, Handling, and MSDS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available Material Safety Data Sheet (MSDS) information for 1,3-Bis(2,4-diaminophenoxy)propane and its common salt form, this compound tetrahydrochloride. The information is intended to support safe laboratory practices and risk assessment for professionals in research and development.

Chemical Identification

This compound is primarily available as a tetrahydrochloride salt for research and industrial applications.

IdentifierData
Chemical Name This compound
Tetrahydrochloride Salt This compound tetrahydrochloride
CAS Number 81892-72-0 (Free base)
74918-21-1 (Tetrahydrochloride)
Molecular Formula C₁₅H₂₀N₄O₂ (Free base)
C₁₅H₂₄Cl₄N₄O₂ (Tetrahydrochloride)
Molecular Weight 288.35 g/mol (Free base)
434.19 g/mol (Tetrahydrochloride)
Synonyms 4,4'-[Propane-1,3-diylbis(oxy)]bis(benzene-1,3-diamine) tetrahydrochloride
1,3-Benzenediamine, 4,4'-[1,3-propanediylbis(oxy)]bis-, tetrahydrochloride
Purity Typically ≥95% for commercial research grades

Physicochemical Properties

Detailed physicochemical data for this compound are limited in publicly available literature. The following represents the most consistent information found.

PropertyValue
Melting Point 215°C

Toxicological Data

Toxicological evaluations have been conducted, primarily in the context of its use in cosmetic formulations. The following data is for the tetrahydrochloride salt.

TestSpeciesRouteResult
Acute Oral Toxicity (LD50) Rat (male)Oral3570 mg/kg body weight
Skin Irritation RabbitDermalSlight erythema; not classified as corrosive
Dermal Toxicity --Not determined
Inhalation Toxicity --Not determined

The Scientific Committee on Consumer Products (SCCP) has evaluated the safety of this compound for use in hair dyes and concluded it can be safely used under specific conditions.

Experimental Protocols

Acute Oral Toxicity Study

The acute oral toxicity was investigated in male Wistar rats. The test substance was dissolved in deionized water and administered by oral gavage at doses of 2510, 3160, 3570, 3980, and 5010 mg/kg body weight. Animals were observed for a 14-day period, with daily records of mortality and clinical observations. It is important to note that the SCCP mentioned this study was not conducted in full compliance with Good Laboratory Practice (GLP) or OECD guidelines, primarily due to limited information on the test substance and the use of only one gender.

Skin Irritation Study

The skin irritation potential was assessed in New Zealand White rabbits following OECD Guideline 404. A 0.5 g dose of the moistened test substance was applied to the shaved skin of the animals under a semi-occlusive patch for four hours. Skin reactions, including erythema, eschar, and edema, were evaluated at approximately 1, 24, 48, and 72 hours after patch removal.

Hazard Identification and GHS Classification

Hazard ClassCategoryHazard Statement (Potential)
Acute Toxicity, Oral Category 5H303: May be harmful if swallowed
Skin Corrosion/Irritation Not Classified-
Serious Eye Damage/Irritation Not Determined-

Note: This is an inferred classification. Users must conduct their own risk assessment based on the intended use and handling procedures.

Handling, Storage, and Personal Protective Equipment (PPE)

As a precautionary measure, especially given the data gaps, standard laboratory procedures for handling chemical compounds of unknown toxicity should be followed.

Engineering Controls
  • Work in a well-ventilated area. The use of a chemical fume hood is recommended for procedures that may generate dust or aerosols.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator should be worn.

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat and sources of ignition.

First Aid and Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

  • Ingestion: Rinse mouth with water. Drink plenty of water. Do not induce vomiting. Seek medical attention if you feel unwell.

  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Wear appropriate PPE. Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Visualizations

The following diagrams illustrate key workflows and logical relationships for handling and assessing this compound in a laboratory setting.

An In-Depth Technical Guide to 1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride, a synthetic organic compound, is primarily recognized for its application in the cosmetics industry as a precursor in oxidative hair dye formulations.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and toxicological data, presented in a format tailored for scientific and research applications. While the predominant body of research focuses on its use in cosmetics, this document aims to consolidate the available technical information to support broader scientific inquiry.

Chemical Identity and Alternate Names

The compound is systematically known as 1,3-Benzenediamine, 4,4'-[1,3-propanediylbis(oxy)]bis-, tetrahydrochloride.[2] It is registered under the CAS Number 74918-21-1.[3] Over the years, it has been referred to by several synonyms and trade names in scientific literature and commercial products.

Table 1: Alternate Names and Identifiers

TypeName/Identifier
IUPAC Name 4,4'-(Propane-1,3-diylbis(oxy))bis(benzene-1,3-diamine) tetrahydrochloride
CAS Registry Number 74918-21-1
EINECS Number 278-022-7
Chemical Formula C₁₅H₂₀N₄O₂ · 4HCl
Molecular Weight 434.19 g/mol
Synonyms This compound HCl, 4-[3-(2,4-diaminophenoxy)propoxy]benzene-1,3-diamine;tetrahydrochloride
Trade Names HC Blue 16, Colorex 13bis

Physicochemical Properties

Detailed physicochemical data for this compound tetrahydrochloride is limited in publicly available literature. The following table summarizes the known properties.

Table 2: Physicochemical Data

PropertyValueReference
Physical Form Grey powder[4]
Purity (HPLC) 93.5% - 99.8%[4]
Water Content 4.6%[4]
Ash Content 0.8%[4]
Stability Standard solutions (1012 mg/l and 1036 mg/l) in 30/70 acetonitrile/Milli-Q water were stable for at least 42.8 hours when stored at room temperature in the dark.[4]

Toxicological Data Summary

The toxicological profile of this compound tetrahydrochloride has been evaluated by the Scientific Committee on Consumer Products (SCCP). The following table summarizes key quantitative data from these assessments.

Table 3: Summary of Toxicological Data

Study TypeSpeciesRoute of AdministrationKey Findings
Acute Oral Toxicity RatOral (gavage)LD₅₀: 3570 mg/kg body weight
Dermal Irritation RabbitDermalSlight erythema observed at 1 hour post-application. No corrosive effects.
Skin Sensitization MouseDermalClassified as a moderate sensitizer.

Experimental Protocols

The following sections provide an overview of the methodologies used in key toxicological studies. These are based on summaries from regulatory documents and should be adapted and validated for specific research purposes.

Acute Oral Toxicity Study (as per OECD Guideline 423)

This study aims to determine the median lethal dose (LD₅₀) of a substance when administered orally.

Experimental Workflow:

start Start: Dose Range Finding animal_prep Animal Preparation (e.g., Wistar rats, fasted) start->animal_prep dosing Oral Gavage Administration of Test Substance animal_prep->dosing observation 14-Day Observation Period (Mortality, clinical signs) dosing->observation necropsy Gross Necropsy of all animals observation->necropsy data_analysis Data Analysis (LD50 calculation) necropsy->data_analysis end End: Determine Acute Toxicity data_analysis->end

Caption: Workflow for an acute oral toxicity study.

Methodology:

  • Test Animals: Healthy, young adult rats (e.g., Wistar strain) are used. Animals are fasted prior to dosing.[1]

  • Dose Preparation: The test substance is dissolved in a suitable vehicle, such as deionized water.[1]

  • Administration: The substance is administered in a single dose by oral gavage. A stepwise procedure is used, with doses adjusted based on the outcome of the previous step.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[1]

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD₅₀ is calculated using appropriate statistical methods.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This assay is used to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Experimental Workflow:

start Start: Prepare Bacterial Strains substance_prep Prepare Test Substance (with and without S9 activation) start->substance_prep exposure Expose Bacteria to Substance (Plate incorporation or pre-incubation) substance_prep->exposure incubation Incubate Plates (37°C for 48-72 hours) exposure->incubation colony_counting Count Revertant Colonies incubation->colony_counting data_analysis Data Analysis (Compare to controls) colony_counting->data_analysis end End: Assess Mutagenic Potential data_analysis->end

Caption: Workflow for an in vitro mutagenicity study (Ames test).

Methodology:

  • Bacterial Strains: Use appropriate histidine-requiring strains of S. typhimurium and/or tryptophan-requiring strains of E. coli.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (e.g., S9 fraction from induced rat liver) to mimic mammalian metabolism.[5]

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with positive and negative controls.

  • Incubation: The treated plates are incubated for 48-72 hours to allow for the growth of revertant colonies.

  • Colony Counting: The number of revertant colonies is counted for each concentration and control.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Logical Relationships

Currently, there is no scientific literature available that directly implicates this compound tetrahydrochloride in specific cellular signaling pathways. Its primary known function is as a chemical intermediate in the formation of hair dyes.[1] The mechanism of action in this context is a chemical reaction (oxidation and coupling) rather than a biological signaling cascade.

In the absence of signaling pathway data, the following diagram illustrates the logical workflow for the safety assessment of a cosmetic ingredient like this compound tetrahydrochloride, a process it has undergone.

Cosmetic Ingredient Safety Assessment Workflow:

start Start: New Cosmetic Ingredient hazard_id Hazard Identification (Physicochemical properties, in silico analysis) start->hazard_id dose_response Dose-Response Assessment (In vitro and in vivo toxicology) hazard_id->dose_response risk_char Risk Characterization (Margin of Safety calculation) dose_response->risk_char exposure_ass Exposure Assessment (Consumer use patterns) exposure_ass->risk_char risk_man Risk Management (Concentration limits, warnings) risk_char->risk_man end End: Safe for Use risk_man->end

Caption: Logical workflow for cosmetic ingredient safety assessment.

Conclusion

This compound tetrahydrochloride is a well-characterized compound within the context of its application in hair dye formulations. The available data, primarily from regulatory safety assessments, provides a foundation for understanding its toxicological profile. Further research would be necessary to explore any potential bioactivities or involvement in cellular signaling pathways beyond its current use, which could open new avenues for its application in research and development. This guide serves as a consolidated resource of the current technical knowledge to facilitate such future investigations.

References

An In-depth Technical Guide to Diamine Monomers for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diamine monomers are fundamental chemical building blocks essential for the synthesis of high-performance polymers, most notably aromatic polyimides and polyamides (aramids).[1][2] These polymers are distinguished by their exceptional thermal stability, robust mechanical strength, and significant chemical resistance, which makes them indispensable in demanding sectors such as aerospace, electronics, and medical industries.[1][3] The versatility and performance of the final polymer are intrinsically linked to the molecular architecture of its constituent monomers, particularly the diamine.[2][4]

The relentless pursuit of materials with enhanced characteristics—such as improved solubility for easier processing, lower dielectric constants for advanced microelectronics, and greater optical transparency for flexible displays—has propelled extensive research into the design and synthesis of novel aromatic diamine monomers.[1] By strategically incorporating specific structural features like flexible ether linkages, bulky side groups, or fluorine substituents, researchers can meticulously fine-tune the properties of the resulting polymers to meet specific application requirements.[1][5] This guide provides a detailed exploration of these specialized monomers, covering their synthesis, polymerization, characterization, and the crucial structure-property relationships that govern their performance.

The Role of Diamine Structure in Polymer Properties

The chemical structure of the diamine monomer is a primary determinant of the final polymer's characteristics. Subtle modifications to the diamine's backbone can lead to dramatic shifts in properties such as thermal stability, solubility, and optical clarity.[2]

  • Rigidity and Linearity: Linear, rigid aromatic structures, such as those found in poly(p-phenylene terephthalamide) (PPTA), lead to highly crystalline polymers with exceptional thermal stability and mechanical strength but poor solubility.[6]

  • Flexibility: The introduction of flexible linkages, such as ether (–O–) or methylene (–CH2–) groups, into the diamine backbone disrupts chain packing, which can enhance solubility and processability, sometimes at the expense of a lower glass transition temperature (Tg).[1][7]

  • Bulky Substituents: Attaching bulky or non-planar side groups to the diamine monomer increases the distance between polymer chains, hindering efficient packing. This strategy is effective in improving the solubility and optical transparency of polymers like polyimides.[1][5][8]

  • Fluorination: The incorporation of fluorine-containing groups, such as trifluoromethyl (–CF3), is a widely used strategy to enhance polymer performance.[9] These groups can increase solubility, optical transparency, and thermal stability while lowering the dielectric constant and moisture absorption.[10][11][12]

Quantitative Data on High-Performance Polymers

The properties of polymers are directly influenced by the combination of the diamine monomer and the corresponding dianhydride or diacid co-monomer. The following tables summarize key quantitative data for various polyimides and polyamides derived from different diamine structures.

Table 1: Thermal and Mechanical Properties of Fluorinated Polyimide (FPI) Films [10]

Diamine Monomer Dianhydride Co-monomer Glass Transition Temp. (Tg) (°C) 5% Weight Loss Temp. (Td5) (°C) 10% Weight Loss Temp. (Td10) (°C)
PABA 6FDA 290 467 495

| and others | 6FDA | 295-321 | 485-516 | 511-539 |

Note: PABA = 4-amino-N-{4-[(4-aminobenzoyl)amino]phenyl}benzamide; 6FDA = 4,4′-(hexafluoroisopropylidene)phthalic anhydride. Data illustrates the impact of different backbone structures on FPI properties.

Table 2: Thermal Properties of Polyamides Derived from a Novel Diacid [7]

Diamine Monomer Inherent Viscosity (dL/g) Glass Transition Temp. (Tg) (°C) 10% Weight Loss Temp. (T10) in N2 (°C) 10% Weight Loss Temp. (T10) in Air (°C)
4,4'-diaminodiphenyl ether 0.96 210 620 497
4,4'-diaminodiphenyl methane 0.82 225 650 502
4,4'-diaminodiphenyl sulfone 0.65 261 680 580
1,4-bis(4-aminophenoxy)benzene 0.75 230 710 597

| 4,4'-diamino-3,3'-dimethyl diphenyl methane | 0.52 | 245 | 670 | 545 |

Note: The diacid co-monomer is 4,4ʹ-bis(4-carboxy methylene) biphenyl.

Table 3: Properties of Polyimides from Aromatic and Cycloaliphatic Dianhydrides [13]

Diamine Monomer Dianhydride Co-monomer Glass Transition Temp. (Tg) (°C) 5% Weight Loss Temp. (Td5) (°C)
BZ BPADA (Aromatic) 260 358
FDN BPADA (Aromatic) 273 377
APS BPADA (Aromatic) 258 342
BZ HBPDA (Cycloaliphatic) 248 345
FDN HBPDA (Cycloaliphatic) 261 363

| APS | HBPDA (Cycloaliphatic) | 245 | 329 |

Note: BPADA = 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride); HBPDA = dicyclo-hexyl-3,4,3′,4′-tetracarboxylic dianhydride. The results show that aromatic dianhydrides generally yield polymers with better thermomechanical properties.[13][14]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a novel aromatic diamine monomer, its polymerization into a polyimide, and the subsequent characterization of the polymer.

Protocol 1: Synthesis of an Aromatic Diamine Monomer

This protocol describes a representative two-step synthesis involving a nucleophilic substitution reaction to create a dinitro intermediate, followed by its reduction to the final diamine monomer.[1]

A. Synthesis of the Dinitro Intermediate

  • Setup: Equip a three-necked flask with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Reagents: Add the starting dihydroxy compound (e.g., 2',7'-dihydroxy-spiro[fluorene-9,9'-xanthene]), an excess of an aryl halide (e.g., p-chloronitrobenzene), and anhydrous potassium carbonate (K2CO3) to a solvent such as N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to 150°C and maintain for 8 hours under a continuous nitrogen atmosphere.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the crude dinitro product.

  • Purification: Filter the solid, wash thoroughly with methanol, and dry under vacuum. Recrystallize the product from a suitable solvent like glacial acetic acid to achieve high purity.[1]

B. Reduction to the Diamine Monomer

  • Setup: In a flask, dissolve the purified dinitro intermediate in a solvent such as ethanol.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Heat the suspension to reflux (approx. 80°C). Slowly add hydrazine monohydrate dropwise to the refluxing mixture. Continue refluxing for 24 hours.

  • Isolation: Filter the hot solution to remove the Pd/C catalyst.

  • Crystallization: Cool the filtrate to allow the diamine monomer to crystallize.

  • Purification: Collect the final product by filtration, wash with cold ethanol, and dry under vacuum at 80°C.[1]

G Workflow for Aromatic Diamine Monomer Synthesis cluster_0 Part A: Dinitro Intermediate Synthesis cluster_1 Part B: Reduction to Diamine start_end start_end process process purification purification input input A_start Start A_reagents Combine Reactants: - Dihydroxy Compound - Aryl Halide - K2CO3 in DMF A_start->A_reagents A_reaction Heat to 150°C (8 hours under N2) A_reagents->A_reaction A_precipitation Precipitate in Methanol A_reaction->A_precipitation A_purification Filter, Wash, and Recrystallize A_precipitation->A_purification B_reagents Dissolve Dinitro Intermediate in Ethanol with Pd/C Catalyst A_purification->B_reagents Purified Dinitro Intermediate B_reaction Reflux with Hydrazine Monohydrate (24 hours) B_reagents->B_reaction B_isolation Hot Filter to Remove Pd/C B_reaction->B_isolation B_crystallization Cool Filtrate to Crystallize Product B_isolation->B_crystallization B_purification Filter, Wash, and Dry Product B_crystallization->B_purification B_end Final Diamine Monomer B_purification->B_end

Workflow for the synthesis of an aromatic diamine monomer.
Protocol 2: Synthesis of a Polyimide Film

The most widely practiced method for synthesizing aromatic polyimides is a two-step process.[2] It begins with the reaction of a diamine and a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) (PAA) precursor, which is then converted into the final, insoluble polyimide.[2][4]

A. Synthesis of Poly(amic acid) (PAA) Solution

  • Setup: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add a calculated amount of the diamine monomer.[4]

  • Dissolution: Add an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), to achieve a solids content of 15-20 wt%. Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.[2][4]

  • Polymerization: Gradually add an equimolar amount of a dianhydride (e.g., Pyromellitic dianhydride, PMDA) to the stirred solution in small portions to manage the exothermic reaction.[4] The order of addition, with solid dianhydride added to the diamine solution, often yields the highest molecular weights.[2]

  • Reaction: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous PAA solution.[1][4]

B. Preparation of Polyimide Film via Imidization

  • Film Casting: Pour the viscous PAA solution onto a clean, dry glass plate. Cast the solution into a uniform film using a doctor blade or casting knife with a defined thickness.[4]

  • Thermal Imidization (Common Method): Place the cast film in a vacuum oven. Heat the film in a stepwise manner (e.g., 80°C for 1 hr, 150°C for 1 hr, 250°C for 1 hr, and 300°C for 30 min) to gradually remove the solvent and induce cyclodehydration (imidization) of the amic acid groups.[4]

  • Chemical Imidization (Alternative Method): To the PAA solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine). Stir the mixture at room temperature and then heat to complete the imidization before casting the film.[1]

  • Film Removal: After the thermal treatment, allow the oven to cool slowly to room temperature. Immerse the glass plate in warm water to facilitate the peeling of the freestanding polyimide film.[4]

G Two-Step Polyimide Synthesis Workflow cluster_0 Part A: Poly(amic acid) Synthesis cluster_1 Part B: Imidization and Film Formation start_end start_end process process product product input input choice choice A_start Start A_reagents Dissolve Diamine in Anhydrous Solvent (e.g., DMAc) A_start->A_reagents A_polymerization Add Equimolar Dianhydride (Stir 24h at RT under N2) A_reagents->A_polymerization A_product Viscous Poly(amic acid) (PAA) Solution A_polymerization->A_product B_casting Cast PAA Solution on Glass Plate A_product->B_casting B_choice Imidization Method? B_casting->B_choice B_thermal Stepwise Heating in Vacuum Oven B_choice->B_thermal Thermal B_chemical Add Dehydrating Agent & Catalyst, then Heat B_choice->B_chemical Chemical B_removal Cool and Peel Film from Substrate B_thermal->B_removal B_chemical->B_removal B_end Final Polyimide Film B_removal->B_end

Workflow for the synthesis of a polyimide film.
Protocol 3: Polymer Characterization

A comprehensive characterization of the synthesized polymer is crucial to understand its structure, properties, and performance.[15][16][17]

  • Structural Analysis:

    • FT-IR Spectroscopy: Confirm the chemical structure by identifying characteristic functional groups. Successful imidization is verified by the appearance of imide carbonyl peaks and the disappearance of amic acid peaks.[16][18]

    • NMR Spectroscopy: Elucidate the detailed molecular structure and composition of the polymer.[16][18][19]

  • Molecular Weight Analysis:

    • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[16][19]

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): Evaluate thermal stability. Heat a polymer film sample from 50°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. Determine the temperature at 5% or 10% weight loss (Td5 or Td10).[1][16]

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg). Heat the polymer film to a temperature above its expected Tg, cool it rapidly, and then reheat at a rate of 10°C/min. The Tg is identified from the inflection point in the second heating scan.[1][16]

  • Mechanical and Morphological Analysis:

    • Dynamic Mechanical Analysis (DMA): Measure the mechanical properties, such as storage modulus and loss modulus, as a function of temperature.[18][20]

    • X-Ray Diffraction (XRD): Investigate the morphology of the polymer, determining whether it is amorphous or semi-crystalline.[7][18]

G General Polymer Characterization Workflow input input category category technique technique property property start Synthesized Polymer Sample cat_struct Structural Analysis start->cat_struct cat_mw Molecular Weight start->cat_mw cat_therm Thermal Properties start->cat_therm cat_mech Mechanical & Morphology start->cat_mech tech_ftir FT-IR cat_struct->tech_ftir tech_nmr NMR cat_struct->tech_nmr prop_struct Chemical Structure, Functional Groups, Imidization Degree tech_ftir->prop_struct tech_nmr->prop_struct tech_gpc GPC / SEC cat_mw->tech_gpc prop_mw Mn, Mw, PDI tech_gpc->prop_mw tech_tga TGA cat_therm->tech_tga tech_dsc DSC cat_therm->tech_dsc prop_therm Thermal Stability (Td), Glass Transition (Tg) tech_tga->prop_therm tech_dsc->prop_therm tech_dma DMA cat_mech->tech_dma tech_xrd XRD cat_mech->tech_xrd prop_mech Modulus, Damping, Crystallinity tech_dma->prop_mech tech_xrd->prop_mech

Workflow for the characterization of high-performance polymers.

References

Methodological & Application

Application Notes and Protocols for Polyimide Synthesis Using 1,3-Bis(2,4-diaminophenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance polyimides utilizing the diamine monomer, 1,3-Bis(2,4-diaminophenoxy)propane. This diamine, with its flexible propane linkage and reactive amine groups, is a key building block for creating polyimides with enhanced solubility and processability, while maintaining excellent thermal and mechanical properties. Such characteristics are highly desirable in advanced materials for electronics, aerospace, and biomedical applications.

Introduction to Polyimide Synthesis

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of polyimides is typically achieved through a two-step polycondensation reaction between a diamine and a dianhydride. The initial step involves the formation of a soluble poly(amic acid) precursor, which is then converted into the final polyimide through a cyclodehydration reaction, a process known as imidization. This two-step approach allows for the processing of the polymer in its soluble precursor stage before being converted to the final, often intractable, polyimide.[1]

The choice of diamine and dianhydride monomers is crucial in tailoring the final properties of the polyimide. The incorporation of flexible linkages, such as the propane group in this compound, can improve the solubility and processability of the resulting polyimide without significantly compromising its thermal stability.

Experimental Protocols

This section details the materials, equipment, and procedures for the synthesis of polyimides from this compound and various aromatic dianhydrides. The following protocol is a general procedure that can be adapted for different dianhydrides.

Materials
  • Diamine: this compound (purity > 98%)

  • Dianhydrides:

    • Pyromellitic dianhydride (PMDA)

    • 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)[2]

    • 4,4'-Oxydiphthalic anhydride (ODPA)[2]

    • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • Solvent: N-methyl-2-pyrrolidone (NMP), anhydrous

  • Imidization Agents (for chemical imidization):

    • Acetic anhydride

    • Pyridine or Triethylamine[1][2]

  • Precipitation Solvent: Methanol or Ethanol

  • Nitrogen gas (high purity)

Equipment
  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Heating mantle with temperature controller

  • Vacuum oven

Two-Step Synthesis of Polyimide

Step 1: Synthesis of Poly(amic acid)

  • In a clean and dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous NMP. The solids content is typically maintained at 15-20% (w/w) to ensure adequate viscosity for stirring.[2]

  • Stir the solution under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.

  • Slowly add an equimolar amount of the chosen dianhydride powder to the stirred diamine solution in small portions to control the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) is formed.

Step 2: Imidization (Thermal or Chemical)

  • Method A: Thermal Imidization

    • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to form a thin film of uniform thickness.

    • Place the glass plate in a vacuum oven and cure the film using a staged heating program:

      • 100°C for 1 hour to slowly remove the solvent.

      • 200°C for 1 hour to initiate imidization.

      • 300°C for 1 hour to complete the imidization process.

    • After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.

  • Method B: Chemical Imidization

    • To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine (e.g., pyridine or triethylamine), in a 2:1 molar ratio with respect to the repeating unit of the polymer.[2]

    • Stir the mixture at room temperature for 12-24 hours. The polyimide will precipitate out of the solution.

    • Isolate the precipitated polyimide by pouring the reaction mixture into a non-solvent like methanol.

    • Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80-100°C.

Data Presentation

The following tables summarize the expected properties of polyimides synthesized from this compound and various dianhydrides, based on data from analogous systems.[2]

Table 1: Reaction Conditions and Yields for Polyimide Synthesis

DianhydrideSolventImidization MethodReaction Time (h)Polymer Yield (%)
PMDANMPThermal24 (PAA) + 3 (PI)>95
BTDANMPThermal24 (PAA) + 3 (PI)>95
ODPANMPThermal24 (PAA) + 3 (PI)>95
6FDANMPChemical24 (PAA) + 12 (PI)>95

Table 2: Thermal Properties of Synthesized Polyimides

Polyimide (Diamine-Dianhydride)Glass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C)
1,3-BDPP - PMDA280 - 300500 - 520
1,3-BDPP - BTDA260 - 280480 - 500
1,3-BDPP - ODPA240 - 260470 - 490
1,3-BDPP - 6FDA290 - 310510 - 530

(Note: 1,3-BDPP refers to this compound. Data are estimated based on structurally similar polyimides.)

Table 3: Mechanical Properties of Polyimide Films

Polyimide (Diamine-Dianhydride)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
1,3-BDPP - PMDA100 - 1202.5 - 3.05 - 10
1,3-BDPP - BTDA90 - 1102.2 - 2.88 - 15
1,3-BDPP - ODPA80 - 1002.0 - 2.510 - 20
1,3-BDPP - 6FDA110 - 1302.8 - 3.26 - 12

(Note: Data are estimated based on structurally similar polyimides.)

Mandatory Visualization

Polyimide_Synthesis_Workflow Diamine This compound (Diamine) PolyamicAcid Poly(amic acid) Solution Diamine->PolyamicAcid Polycondensation Dianhydride Aromatic Dianhydride (e.g., PMDA, BTDA) Dianhydride->PolyamicAcid Solvent NMP Solvent Solvent->PolyamicAcid Thermal Thermal Imidization (Heat Treatment) PolyamicAcid->Thermal Casting Chemical Chemical Imidization (Dehydrating Agent) PolyamicAcid->Chemical Precipitation PolyimideFilm Polyimide Film Thermal->PolyimideFilm PolyimidePowder Polyimide Powder Chemical->PolyimidePowder

Caption: Workflow for the two-step synthesis of polyimides.

Polyimide_Structure cluster_repeat_unit Polyimide Repeating Unit Imide1 Imide Ring Aromatic1 Aromatic Dianhydride Residue Imide1->Aromatic1 Imide2 Imide Ring Aromatic1->Imide2 DiamineResidue This compound Residue Imide2->DiamineResidue out_chain ... DiamineResidue->out_chain in_chain ... in_chain->Imide1

References

Application Notes and Protocols for the Polymerization of 1,3-Bis(2,4-diaminophenoxy)propane with Dianhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] These properties make them suitable for a wide range of applications, including in the aerospace, electronics, and biomedical fields. The properties of polyimides can be tailored by carefully selecting the diamine and dianhydride monomers.[1] This document provides a detailed protocol for the polymerization of 1,3-Bis(2,4-diaminophenoxy)propane, a flexible diamine containing ether linkages, with various aromatic dianhydrides to synthesize novel polyimides. The presence of the flexible propane and ether linkages in the diamine is expected to impart improved solubility and processability to the resulting polyimides.[2][3]

The synthesis of polyimides from diamines and dianhydrides is typically a two-step process.[1][4] The first step involves the formation of a soluble poly(amic acid) precursor through the reaction of the diamine and dianhydride in a polar aprotic solvent at ambient temperatures.[1] In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water.[1]

Materials and Equipment

Materials
  • Diamine: this compound (high purity)

  • Dianhydrides (high purity), for example:

    • Pyromellitic dianhydride (PMDA)

    • 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)

    • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

    • 4,4'-Oxydiphthalic anhydride (ODPA)

  • Solvents (anhydrous):

    • N,N-Dimethylacetamide (DMAc)

    • N-Methyl-2-pyrrolidone (NMP)

  • Chemical Imidization Reagents (optional):

    • Acetic anhydride

    • Pyridine or Triethylamine

  • Precipitating Solvent: Methanol or Ethanol

  • Nitrogen gas (high purity)

Equipment
  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Drying tube

  • Addition funnel

  • Heating mantle with temperature controller

  • Vacuum oven

  • Glass plates for film casting

  • Apparatus for viscosity, thermal, and mechanical property measurements (e.g., viscometer, DSC, TGA, tensile tester)

Experimental Protocols

Protocol 1: Synthesis of Poly(amic acid)

This protocol describes the synthesis of the poly(amic acid) precursor via solution polycondensation.

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube, dissolve a pre-weighed amount of this compound in anhydrous N,N-dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) to achieve a solids concentration of 10-20% (w/v).

  • Inert Atmosphere: Purge the flask with a slow stream of dry nitrogen gas for at least 30 minutes to ensure an inert atmosphere. Maintain a slight positive pressure of nitrogen throughout the reaction.

  • Monomer Addition: While stirring the diamine solution at room temperature (20-25 °C), add an equimolar amount of the chosen dianhydride powder in small portions over 30-60 minutes. A slight excess of dianhydride (e.g., 1.02:1 molar ratio of dianhydride to diamine) can be used to ensure complete reaction of the diamine.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.

Protocol 2: Thermal Imidization

This protocol describes the conversion of the poly(amic acid) solution into a polyimide film via a thermal cyclodehydration process.

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate. The thickness of the cast film can be controlled using a doctor blade.

  • Solvent Removal and Imidization: Place the glass plate in a vacuum oven and subject it to a staged heating program. A typical heating schedule is as follows:

    • 80 °C for 2 hours to slowly remove the solvent.

    • 150 °C for 1 hour.

    • 200 °C for 1 hour.

    • 250 °C for 1 hour.

    • 300 °C for 1 hour to ensure complete imidization.

  • Film Recovery: After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.

Protocol 3: Chemical Imidization

This protocol provides an alternative method for converting the poly(amic acid) to polyimide at lower temperatures.

  • Reagent Addition: To the poly(amic acid) solution from Protocol 1, add a chemical dehydrating agent. A common mixture is acetic anhydride and a tertiary amine catalyst such as pyridine or triethylamine, typically in a 2:1 molar ratio with respect to the repeating unit of the poly(amic acid).

  • Imidization: Stir the mixture at room temperature for 12-24 hours. The polyimide will precipitate out of the solution as it is formed.

  • Isolation and Purification: Collect the precipitated polyimide by filtration, wash it thoroughly with methanol or ethanol to remove residual solvent and imidization reagents, and then dry it in a vacuum oven at 100-150 °C.

Data Presentation

The following tables summarize representative quantitative data for polyimides synthesized from structurally similar diamines, which can be used as a reference for expected values for polyimides derived from this compound.

DianhydrideDiamineInherent Viscosity (dL/g)
ODPA2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP)0.61 - 0.70
BTDA1,3-Bis(4-aminophenoxy)benzene (TPER)~0.58

Table 1: Representative Inherent Viscosities of Polyimides from Structurally Similar Diamines.[5][6]

DianhydrideDiamineGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td5, °C)
ODPA2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP)225 - 230> 500
HQDPA1,3-Bis(4-aminophenoxy)benzene (TPER)190> 500
6FDA2,6-Bis(4-aminophenoxy)naphthalene295563 (in N2), 563 (in air)

Table 2: Representative Thermal Properties of Polyimides from Structurally Similar Diamines.[5][6][7]

DianhydrideDiamineTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
HQDPA1,3-Bis(4-aminophenoxy)benzene (TPER)85 - 1052.0 - 3.35 - 18
Various2,6-Bis(4-aminophenoxy)naphthalene105 - 1241.5 - 2.37 - 22

Table 3: Representative Mechanical Properties of Polyimide Films from Structurally Similar Diamines.[6][7]

Mandatory Visualization

experimental_workflow cluster_synthesis Poly(amic acid) Synthesis cluster_imidization Imidization cluster_thermal Thermal Imidization cluster_chemical Chemical Imidization diamine This compound in Anhydrous Solvent reaction Stirring at Room Temp. under Nitrogen (24h) diamine->reaction dianhydride Dianhydride (e.g., PMDA, BTDA) dianhydride->reaction paa_solution Poly(amic acid) Solution reaction->paa_solution film_casting Film Casting paa_solution->film_casting Thermal Route reagents Add Acetic Anhydride & Pyridine/Triethylamine paa_solution->reagents Chemical Route thermal_curing Staged Heating (80-300 °C) film_casting->thermal_curing polyimide_film Polyimide Film thermal_curing->polyimide_film precipitation Stirring at Room Temp. (12-24h) reagents->precipitation filtration Filtration & Washing precipitation->filtration polyimide_powder Polyimide Powder filtration->polyimide_powder

Caption: Experimental workflow for the synthesis of polyimides.

References

Application Notes: 1,3-Bis(2,4-diaminophenoxy)propane as an Epoxy Curing Agent

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

1,3-Bis(2,4-diaminophenoxy)propane is an aromatic amine that can be utilized as a curing agent for epoxy resins. Aromatic amines are a significant class of hardeners known for imparting high thermal stability, excellent mechanical properties, and superior chemical resistance to the cured epoxy network.[1][2] The structure of this compound features four primary amine groups, which contain reactive hydrogen atoms. These hydrogens react with the epoxide rings of the epoxy resin in a polyaddition reaction to form a rigid, three-dimensional, crosslinked thermoset polymer.[1][3] This process typically requires elevated temperatures to proceed to completion.[1] These application notes provide an overview of the properties, reaction mechanism, and protocols for using this compound as a curing agent for epoxy systems, particularly with common resins like diglycidyl ether of bisphenol A (DGEBA).

2. Physicochemical and Performance Data

The performance of an epoxy system is dictated by the chemical structure of both the resin and the curing agent. The following tables summarize the key properties of the curing agent and the expected performance of an epoxy resin cured with a typical aromatic amine.

Table 1: Properties of this compound

Property Value Reference
Chemical Formula C₁₅H₂₀N₄O₂ [4]
Molecular Weight 288.35 g/mol Calculated
Appearance Solid Assumed
Amine Hydrogen Equivalent Weight (AHEW) 36.04 g/eq Calculated¹

| Primary Application Noted in Literature | Oxidative Hair Dye Component |[4][5] |

¹The Amine Hydrogen Equivalent Weight (AHEW) is calculated as the Molecular Weight divided by the number of active amine hydrogens. For this compound, there are 4 primary amine (-NH₂) groups, each with 2 active hydrogens, totaling 8 active hydrogens.

Table 2: Representative Properties of DGEBA Epoxy Resin Cured with Aromatic Amines Data presented are typical values for epoxy systems cured with aromatic diamines (e.g., DDS, MDA) and should be considered as a general guideline. Actual values will depend on the specific cure cycle and formulation.

PropertyTypical Value RangeAnalysis MethodReference
Glass Transition Temperature (Tg)155 - 213 °CDSC / DMA[2][6]
Tensile Strength50 - 80 N/mm²Tensile Testing[3]
Decomposition Temperature (T5% in N₂)360 - 390 °CTGA[7]
Char Yield at 800 °C (N₂)16 - 60 %TGA[7]

3. Chemical Reaction Pathway

The curing of an epoxy resin with an amine hardener is a nucleophilic addition reaction. The active hydrogen on the primary amine attacks the carbon atom of the epoxide ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxide group. This process continues until a densely crosslinked polymer network is formed. Aromatic amines like this compound react more slowly than aliphatic amines and typically require thermal curing.[1][3]

curing_reaction cluster_reactants Reactants cluster_intermediates Reaction Steps cluster_product Product Epoxy Epoxy Group (from Resin) Step1 Step 1: Primary amine attacks epoxy ring Epoxy->Step1 + Amine Primary Amine Group (from Curing Agent, R-NH₂) Amine->Step1 Product1 Secondary Amine + Hydroxyl Group Step1->Product1 Forms Step2 Step 2: Secondary amine attacks another epoxy ring Product1->Step2 Reacts with more epoxy Product2 Tertiary Amine + Hydroxyl Group Step2->Product2 Forms Network Crosslinked Polymer Network Product2->Network Builds

Caption: Epoxy-Amine Curing Reaction Pathway.

4. Experimental Protocols

Protocol 1: Stoichiometric Calculation for Epoxy-Amine Formulation

To achieve optimal properties, the epoxy resin and curing agent should be mixed in a stoichiometric ratio, where there is one active amine hydrogen for each epoxy group.[1][8]

  • Determine Equivalent Weights:

    • Obtain the Epoxy Equivalent Weight (EEW) from the supplier of the epoxy resin (e.g., DGEBA resin typically has an EEW of 185-195 g/eq).

    • Use the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent. For this compound, the calculated AHEW is 36.04 g/eq.

  • Calculate Parts per Hundred Resin (phr):

    • The amount of curing agent needed per 100 parts of epoxy resin by weight is calculated using the following formula:

      • phr = (AHEW / EEW) * 100

  • Example Calculation:

    • Assuming an epoxy resin with an EEW of 190 g/eq:

      • phr = (36.04 g/eq / 190 g/eq) * 100 ≈ 18.97

    • Therefore, approximately 18.97 grams of this compound should be used for every 100 grams of the epoxy resin.

Protocol 2: Sample Preparation and Thermal Curing

  • Pre-heating: Gently pre-heat the epoxy resin (e.g., to 60 °C) to reduce its viscosity, making it easier to mix.

  • Mixing: Weigh the calculated amounts of epoxy resin and this compound into a suitable mixing container. Mix thoroughly until the curing agent is completely dissolved and the mixture is homogeneous.

  • Degassing: Place the mixture in a vacuum oven at 60-80 °C for 10-20 minutes to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into a pre-heated mold.

  • Curing: Transfer the mold to a programmable oven to undergo a staged cure schedule. A typical schedule for aromatic amines involves an initial cure at a moderate temperature followed by a post-cure at a higher temperature to ensure full crosslinking.[7]

    • Example Cure Schedule:

      • Hold at 160 °C for 2 hours.

      • Ramp to 200 °C and hold for 4 hours.

      • Cool down slowly to room temperature.

    • Note: The optimal cure schedule should be determined experimentally, for example, by using Differential Scanning Calorimetry (DSC).

Protocol 3: Thermal Characterization of Cured Epoxy

A. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

DSC is used to determine the Tg, which indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.[6][9]

  • Sample Preparation: Prepare a small sample (5-10 mg) of the cured epoxy.

  • Instrumentation: Place the sample in an aluminum DSC pan.

  • Thermal Program:

    • Equilibrate the sample at room temperature.

    • Heat the sample to a temperature well above the expected Tg (e.g., 250 °C) at a constant rate (e.g., 10 °C/min).[10]

    • Cool the sample back to room temperature.

    • Heat the sample a second time through the transition region. The Tg is determined from the inflection point of the heat flow curve during the second heating scan.

B. Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition and stability.[7]

  • Sample Preparation: Place a small sample (10-20 mg) of the cured epoxy into a TGA crucible.

  • Instrumentation: Place the crucible in the TGA furnace.

  • Thermal Program:

    • Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a controlled rate (e.g., 20 °C/min) under a nitrogen or air atmosphere.[11]

  • Data Analysis: Determine key parameters from the resulting weight vs. temperature curve, such as the onset of decomposition (e.g., T5%, the temperature at which 5% weight loss occurs) and the final char yield.

5. Experimental Workflow

The overall process from formulation to characterization can be visualized as follows.

experimental_workflow cluster_prep A. Formulation & Preparation cluster_cure B. Curing cluster_char C. Characterization Calc 1. Stoichiometric Calculation (phr) Weigh 2. Weighing Resin & Curing Agent Calc->Weigh Mix 3. Mixing & Dissolving Weigh->Mix Degas 4. Vacuum Degassing Mix->Degas Cast 5. Casting into Mold Degas->Cast Cure 6. Thermal Cure (Staged Heating) Cast->Cure Sample 7. Cured Sample Preparation Cure->Sample DSC 8a. DSC Analysis (Tg) Sample->DSC TGA 8b. TGA Analysis (Stability) Sample->TGA Mech 8c. Mechanical Testing (Tensile, etc.) Sample->Mech

Caption: General Experimental Workflow Diagram.

References

Application Notes and Protocols for the Step-by-Step Polycondensation of 1,3-Bis(2,4-diaminophenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols are representative methods for the polycondensation of aromatic diamines. Due to a lack of specific literature on the use of 1,3-Bis(2,4-diaminophenoxy)propane in high-performance polymer synthesis, these protocols are adapted from established procedures for structurally similar monomers. Optimization of reaction conditions may be necessary to achieve desired polymer properties.

Introduction

This compound is a tetra-functional aromatic diamine. Its structure, featuring flexible ether and propane linkages, suggests its potential as a monomer for creating soluble and processable high-performance polymers such as polyamides and polyimides. The presence of four amino groups also opens possibilities for cross-linking or the formation of hyperbranched polymers. Aromatic polyamides and polyimides are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and medical devices.

This document provides detailed protocols for two common polycondensation methods that can be adapted for this compound:

  • Protocol 1: Low-Temperature Solution Polycondensation to form Polyamides.

  • Protocol 2: Two-Step Polycondensation to form Polyimides.

Protocol 1: Polyamide Synthesis via Low-Temperature Solution Polycondensation

This method involves the reaction of the diamine with an aromatic diacid chloride in an aprotic amide solvent at low temperatures. The reaction is rapid and typically yields high molecular weight polymers.

Materials and Equipment
  • Monomers: this compound, Terephthaloyl chloride (TPC) or Isophthaloyl chloride (IPC).

  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc).

  • Acid Scavenger: Anhydrous pyridine or triethylamine.

  • Precipitating Agent: Methanol.

  • Equipment: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet/outlet, dropping funnel, ice bath, Buchner funnel, vacuum oven.

Experimental Protocol
  • Reactor Setup: Assemble a dry three-neck flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Purge the system with dry nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Diamine Solution Preparation: In the flask, dissolve an equimolar amount of this compound in anhydrous NMP to achieve a concentration of 10-15% (w/v). Add 2.2 equivalents of anhydrous pyridine to the solution, which acts as an acid scavenger for the HCl generated during the reaction.

  • Diacid Chloride Addition: Prepare a solution of an equimolar amount of the diacid chloride (e.g., terephthaloyl chloride) in a small amount of anhydrous NMP in the dropping funnel.

  • Polymerization Reaction: Cool the diamine solution to 0-5 °C using an ice bath. Slowly add the diacid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymer forms.

  • Polymer Precipitation: Pour the viscous polymer solution into a beaker containing methanol (approximately 10 times the volume of the reaction mixture) with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol and then with hot deionized water to remove unreacted monomers, solvent, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Data Presentation: Properties of Structurally Related Aromatic Polyamides

The following table summarizes properties of aromatic polyamides synthesized from diamines with similar structural features (e.g., ether linkages, flexible spacers). This data is provided for comparative purposes.

Polymer System (Diamine + Diacid)Inherent Viscosity (dL/g)Tg (°C)10% Weight Loss Temp (°C)Tensile Strength (MPa)Reference
4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene + Isophthalic Acid0.43240>45077[1]
4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene + Terephthalic Acid1.03300>45092[1]
1,3-bis(4-carboxy phenoxy) propane + Hydantoin Derivative 4a0.47155415N/A[2][3]
1,3-bis(4-carboxy phenoxy) propane + Hydantoin Derivative 4c0.35130325N/A[2][3]

Protocol 2: Polyimide Synthesis via Two-Step Polycondensation

This is the most common method for synthesizing polyimides. It involves the formation of a soluble poly(amic acid) precursor at room temperature, followed by thermal or chemical cyclization (imidization) to the final polyimide.[4]

Materials and Equipment
  • Monomers: this compound, Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).

  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc).

  • Imidization Reagents (for chemical imidization): Acetic anhydride (dehydrating agent), Pyridine (catalyst).

  • Equipment: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet/outlet, vacuum oven, glass plates for film casting.

Experimental Protocol

Step 1: Poly(amic acid) Synthesis

  • Reactor Setup: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of this compound in anhydrous DMAc to achieve a solid content of 15-20% (w/v).

  • Dianhydride Addition: Once the diamine has completely dissolved, add an equimolar amount of the aromatic dianhydride (e.g., 6FDA) as a solid powder in one portion under vigorous stirring.

  • Polymerization: Continue stirring the reaction mixture at room temperature under a continuous nitrogen stream for 24 hours. The solution will become highly viscous as the poly(amic acid) forms.

Step 2: Imidization (Thermal Method)

  • Film Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to cast a film of uniform thickness.

  • Thermal Curing: Place the cast film in a vacuum or convection oven and heat using a stepwise program:

    • 80-100 °C for 1 hour to slowly remove the solvent.

    • 150 °C for 1 hour.

    • 200 °C for 1 hour.

    • 250-300 °C for 1-2 hours to ensure complete imidization.[5]

  • Film Removal: After cooling to room temperature, the flexible, tough polyimide film can be peeled from the glass plate.

Data Presentation: Properties of Structurally Related Polyimides

The table below presents thermal properties for polyimides derived from diamines containing flexible alkylene-dioxy units, which may serve as a reference.

Polymer System (Diamine + Dianhydride)Tg (°C)Tm (°C)Decomposition Temp (°C)Reference
MPPD + BTDA230375455[5]
MPPD + ODPA200N/A (Amorphous)435[5]
3-BAPOPP/44ODA (50/50) + ODPA208.5N/A (Amorphous)>500[6]
3-BAPOPP/44ODA (25/75) + ODPA226.1N/A (Amorphous)>500[6]

(MPPD = 2-methyl-2-propyl-1,3-bis(4-aminophenoxy)propane; BTDA = 3,3',4,4'-benzophenonetetracarboxylic dianhydride; ODPA = 4,4'-oxyphthalic anhydride; 3-BAPOPP = 2,2-bis[4-(3-aminophenoxy)phenyl]propane; 44ODA = 4,4′-oxydianiline)

Visualizations

Polycondensation Reaction Schemes

Polycondensation_Schemes cluster_polyamide Polyamide Synthesis cluster_polyimide Polyimide Synthesis Diamine_PA This compound Polyamide Polyamide Diamine_PA->Polyamide + DiacidCl Diacid Chloride (e.g., Terephthaloyl Chloride) DiacidCl->Polyamide HCl HCl Polyamide->HCl releases Diamine_PI This compound PAA Poly(amic acid) (Intermediate) Diamine_PI->PAA + Dianhydride Dianhydride (e.g., PMDA) Dianhydride->PAA Polyimide Polyimide PAA->Polyimide Heat (Δ) (Imidization) H2O H₂O Polyimide->H2O releases

Caption: General reaction schemes for polyamide and polyimide synthesis.

Experimental Workflow for Polymer Synthesis and Characterization

Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Setup 1. Reactor Setup (Inert Atmosphere) Dissolve 2. Dissolve Diamine in Anhydrous Solvent Setup->Dissolve Add 3. Add Comonomer (Diacid Chloride / Dianhydride) Dissolve->Add React 4. Polymerization Reaction (Controlled Temperature) Add->React Precipitate 5. Precipitation in Non-solvent (e.g., Methanol) React->Precipitate Purify 6. Wash and Filter Polymer Precipitate->Purify Dry 7. Dry Purified Polymer (Vacuum Oven) Purify->Dry FinalPolymer Final Polymer Product Dry->FinalPolymer GPC GPC (Molecular Weight, PDI) NMR NMR (Structural Confirmation) TGA TGA (Thermal Stability) DSC DSC (Glass Transition Temp.) FinalPolymer->GPC FinalPolymer->NMR FinalPolymer->TGA FinalPolymer->DSC

Caption: A typical workflow for polymer synthesis and characterization.

References

Application Notes and Protocols for 1,3-Bis(2,4-diaminophenoxy)propane in High-Performance Coloration Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended for research and development purposes only. 1,3-Bis(2,4-diaminophenoxy)propane is primarily documented for use in oxidative hair dye formulations, not in traditional high-performance composites such as epoxy or polyimide resins. The information provided is based on the established application of this compound in cosmetic science, framed here as a "high-performance coloration system." All handling of chemicals should be performed by trained personnel in a laboratory setting with appropriate safety precautions.

Introduction

This compound is an aromatic amine that functions as a "coupler" in oxidative dyeing systems.[1][2][3] In this context, it does not produce color on its own but reacts with a primary intermediate (a developer) in the presence of an oxidizing agent to form larger color molecules within a substrate, such as hair fibers.[2][3] This process results in long-lasting, vibrant coloration with excellent wash fastness.[1][4] While the primary application is in cosmetics, the principles of this oxidative polymerization can be of interest to researchers in materials science and drug development for applications requiring in-situ color formation or the covalent bonding of small molecules to a protein-based substrate.

Physicochemical Properties and Specifications

The tetrahydrochloride salt of this compound is often used in formulations for its solubility and stability.[5]

PropertyValueReference
Chemical Name This compound[6]
CAS Number 81892-72-0 (free base)[6]
Molecular Formula C₁₅H₂₀N₄O₂[7]
Molecular Weight 288.35 g/mol [7]
Appearance Off-white to white powder[1]
Purity (by HPLC) ≥99.0%[1]
Melting Point 215°C (as tetrahydrochloride salt)[1]
Solubility Soluble in water[8]

Mechanism of Action: Oxidative Coloration

The formation of a stable, high-performance color composite using this compound involves a three-stage oxidative process. This process is typically initiated by an oxidizing agent, such as hydrogen peroxide, in an alkaline environment.

  • Activation of Primary Intermediate: The primary intermediate (e.g., p-phenylenediamine, p-aminophenol) is oxidized to a reactive quinonediimine.[9]

  • Coupling Reaction: The quinonediimine rapidly reacts with the coupler, this compound, to form a colorless or lightly colored indo-dye intermediate.[9]

  • Polymerization and Color Formation: The indo-dye intermediates undergo further oxidation and polymerization to form large, stable color molecules that are physically trapped within the substrate.[9]

The final color achieved is dependent on the specific primary intermediate used in conjunction with this compound. Generally, this coupler is known to produce reddish or brown tones.[8]

Experimental Protocols

Synthesis of this compound Tetrahydrochloride

This protocol describes a general method for the synthesis of the tetrahydrochloride salt of this compound, which is a common form used in formulations.

Materials:

  • 1,3-Bis(2,4-dinitrophenoxy)propane

  • Ethanol

  • Raney-Nickel catalyst

  • Concentrated Hydrochloric Acid

  • Hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, dissolve 10 g of 1,3-Bis(2,4-dinitrophenoxy)propane in 50 ml of ethanol.

  • Add a catalytic amount of Raney-Nickel to the solution.

  • Pressurize the vessel with hydrogen gas to 25 atm and maintain the temperature at 25°C.

  • Agitate the reaction mixture until the hydrogen uptake ceases.

  • Carefully depressurize the vessel and filter off the Raney-Nickel catalyst.

  • Acidify the resulting solution with concentrated hydrochloric acid.

  • Evaporate the solvent to dryness to obtain this compound tetrahydrochloride as white crystals.[5]

Formulation of an Oxidative Coloration System

This protocol provides a basic framework for formulating a two-part oxidative dyeing system.

Part A: Dye Cream (Coupler and Primary Intermediate)

ComponentFunctionConcentration Range (% w/w)
This compound HClCoupler0.1 - 1.8[2][3]
Primary Intermediate (e.g., p-phenylenediamine)Developer0.1 - 2.0
Alkaline Agent (e.g., Ammonium Hydroxide)Swelling Agent, pH Adjuster1.0 - 5.0
Surfactants/EmulsifiersCream Base10.0 - 20.0
Fatty AlcoholsThickener, Emollient5.0 - 15.0
Antioxidant (e.g., Sodium Sulfite)Stabilizer0.1 - 0.5
Deionized WaterSolventq.s. to 100

Part B: Developer Cream

ComponentFunctionConcentration Range (% w/w)
Hydrogen PeroxideOxidizing Agent3.0 - 12.0
Stabilizers (e.g., Phosphoric Acid)Peroxide Stabilizer0.1 - 0.5
Surfactants/EmulsifiersCream Base2.0 - 5.0
Deionized WaterSolventq.s. to 100

Formulation Procedure:

  • Part A (Dye Cream):

    • Heat the fatty alcohols and emulsifiers to 70-75°C to form the oil phase.

    • In a separate vessel, heat the deionized water to 70-75°C and dissolve the antioxidant.

    • Add the primary intermediate and this compound HCl to the water phase and stir until dissolved.

    • Slowly add the oil phase to the water phase with continuous homogenization to form an emulsion.

    • Cool the emulsion to below 40°C and add the alkaline agent.

    • Adjust the final volume with deionized water.

  • Part B (Developer Cream):

    • In a suitable vessel, combine deionized water and stabilizers.

    • Slowly add hydrogen peroxide and surfactants with gentle mixing.

    • Adjust the pH if necessary.

Application Protocol for Coloration
  • Mix Part A (Dye Cream) and Part B (Developer Cream) in a 1:1 ratio immediately before use.

  • Apply the mixture to the substrate (e.g., hair tresses).

  • Allow the mixture to remain on the substrate for a specified development time (e.g., 30 minutes).[2][3]

  • Rinse the substrate thoroughly with water until the water runs clear.

  • Wash with a standard shampoo and conditioner.

Performance Evaluation Protocols

Colorimetric Analysis

Objective: To quantitatively measure the color imparted to the substrate.

Equipment: Spectrophotometer or colorimeter.

Procedure:

  • Measure the Lab* values of the untreated substrate.

  • After the coloration protocol, measure the Lab* values of the treated substrate.

  • Calculate the change in color (ΔE*).

Wash Fastness

Objective: To evaluate the durability of the color after repeated washing cycles.

Procedure:

  • Measure the initial Lab* values of the colored substrate.

  • Subject the substrate to a defined number of washing and rinsing cycles (e.g., 10 or 20 cycles) using a standardized shampoo.

  • Measure the Lab* values after the washing cycles.

  • Calculate the color change (ΔE*) to determine the degree of fading.

Mechanical Properties

Objective: To assess the impact of the coloration process on the mechanical integrity of the substrate (primarily for hair fibers).

Equipment: Tensile tester.

Procedure:

  • Measure the tensile strength and Young's modulus of single fibers from the untreated substrate.

  • Measure the same parameters for fibers from the treated substrate.

  • Compare the results to determine any changes in mechanical properties.

Visualization of Workflows and Mechanisms

Oxidative Hair Dyeing Workflow

G cluster_prep Preparation cluster_app Application cluster_post Post-Treatment Dye_Cream Dye Cream (Coupler + Primary Intermediate) Mixing Mix Dye and Developer Dye_Cream->Mixing Developer_Cream Developer Cream (Oxidizing Agent) Developer_Cream->Mixing Application Apply to Substrate Mixing->Application Development Development Time (e.g., 30 min) Application->Development Rinsing Rinse Thoroughly Development->Rinsing Washing Shampoo and Condition Rinsing->Washing

Caption: Workflow for the application of a two-part oxidative coloration system.

Simplified Oxidative Dyeing Reaction Pathway

G Primary_Intermediate Primary Intermediate Quinonediimine Quinonediimine (Reactive Intermediate) Primary_Intermediate->Quinonediimine Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H2O2) Oxidizing_Agent->Quinonediimine Indo_Dye Indo-Dye Intermediate Quinonediimine->Indo_Dye Coupling Coupler Coupler (this compound) Coupler->Indo_Dye Final_Color Large, Stable Color Molecule Indo_Dye->Final_Color Oxidative Polymerization

Caption: Simplified reaction pathway for oxidative color formation.

Regulatory and Safety Information

This compound and its salts are regulated for use in cosmetic products in various regions. Researchers should be aware of these regulations.

RegionRegulationMaximum Concentration in Finished ProductReference
European Union Cosmetics Directive (76/768/EC), Annex III1.2% (as free base) after mixing with an oxidizing agent[3]
European Union Cosmetics Directive (76/768/EC), Annex III1.8% (as tetrahydrochloride salt) after mixing with an oxidizing agent[2][3]

Safety Precautions:

  • This compound may cause skin irritation in certain individuals. A preliminary patch test is recommended.[10]

  • Avoid contact with eyes.

  • Do not use for dyeing eyelashes or eyebrows.[10]

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (gloves, safety glasses).

References

Application Notes and Protocols for the Synthesis of Polyamides from 1,3-Bis(2,4-diaminophenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel polyamides derived from the diamine monomer, 1,3-Bis(2,4-diaminophenoxy)propane. The incorporation of this flexible ether-linked diamine is anticipated to yield polyamides with enhanced solubility and processability while maintaining good thermal properties, making them attractive for a variety of applications, including high-performance engineering plastics and advanced biomedical materials.

Introduction

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their applications can be limited by poor solubility and high processing temperatures. The synthesis of polyamides using this compound as a monomer introduces flexible ether linkages into the polymer backbone. This structural modification is intended to improve the solubility and processability of the resulting polyamides without significantly compromising their desirable thermal and mechanical properties. These materials could be of interest for applications requiring solution-based processing, such as in the formation of films and membranes, or in the development of novel drug delivery systems.

Experimental Overview

Two primary methods for the synthesis of polyamides from this compound are detailed: Low-Temperature Solution Polycondensation and Direct Phosphorylation Polycondensation (Yamazaki's Method). Both methods are widely used for the preparation of aromatic polyamides.[1][2][3]

Method 1: Low-Temperature Solution Polycondensation

This method involves the reaction of the diamine with a diacid chloride in an aprotic polar solvent at low temperatures. An acid scavenger is typically added to neutralize the hydrochloric acid byproduct.

Method 2: Direct Phosphorylation Polycondensation (Yamazaki's Method)

This technique allows for the direct reaction of the diamine with a dicarboxylic acid using a condensing agent, such as triphenyl phosphite and pyridine, in a polar aprotic solvent containing a solubility-enhancing salt like lithium chloride.[2][3]

Experimental Protocols

Materials and Reagents
  • Diamine Monomer: this compound (synthesis required or custom order)

  • Diacid Chlorides: Isophthaloyl chloride, Terephthaloyl chloride

  • Dicarboxylic Acids: Isophthalic acid, Terephthalic acid

  • Solvents: N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc) (anhydrous)

  • Condensing Agents (for Yamazaki's Method): Triphenyl phosphite (TPP), Pyridine

  • Salt (for Yamazaki's Method): Lithium chloride (LiCl)

  • Precipitation/Washing Solvents: Methanol, Water

Protocol 1: Low-Temperature Solution Polycondensation
  • Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous NMP. A typical concentration is 5-10% (w/v).[4] Stir the mixture under a gentle stream of nitrogen until the diamine is fully dissolved.

  • Cooling: Cool the reaction flask to 0°C using an ice bath.[4]

  • Addition of Diacid Chloride: Slowly add an equimolar amount of the diacid chloride (e.g., isophthaloyl chloride) to the stirred solution.[4] The diacid chloride can be added as a solid in one portion or as a solution in a small amount of anhydrous NMP.

  • Polymerization: After the addition of the diacid chloride, allow the reaction to proceed at 0°C for 1-2 hours. Then, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.[4] The viscosity of the solution will noticeably increase as the polymerization progresses.

  • Precipitation and Washing: Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.[4]

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and solvent.[4]

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.[4]

Protocol 2: Direct Phosphorylation Polycondensation (Yamazaki's Method)
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the dicarboxylic acid (1 equivalent), this compound (1 equivalent), LiCl, pyridine, and TPP in NMP.[2][5]

  • Heating: Heat the reaction mixture to 105-130°C with stirring under a nitrogen atmosphere for 3-6 hours.[2][5]

  • Precipitation: After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Washing and Drying: Collect the polymer by filtration, wash thoroughly with hot water and methanol, and then dry in a vacuum oven at 80-100°C.

Data Presentation

The following tables summarize hypothetical quantitative data for polyamides synthesized from this compound and two different diacids, prepared by both described methods.

Table 1: Synthesis and Properties of Polyamides

Polymer IDDiacid MonomerSynthesis MethodYield (%)Inherent Viscosity (dL/g)¹
PA-1aIsophthaloyl ChlorideLow-Temp. Solution950.58
PA-1bIsophthalic AcidYamazaki's Method920.65
PA-2aTerephthaloyl ChlorideLow-Temp. Solution930.62
PA-2bTerephthalic AcidYamazaki's Method900.71

¹Measured at a concentration of 0.5 g/dL in DMAc at 30°C.

Table 2: Thermal Properties of Polyamides

Polymer IDGlass Transition Temp. (Tg, °C)²10% Weight Loss Temp. (Td10, °C)³
PA-1a215485
PA-1b220490
PA-2a235510
PA-2b240515

²Determined by Differential Scanning Calorimetry (DSC). ³Determined by Thermogravimetric Analysis (TGA) in a nitrogen atmosphere.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Polyamide Synthesis cluster_purification Purification cluster_characterization Characterization start Start: Reagents dissolution Dissolve Diamine in NMP start->dissolution cooling Cool to 0°C dissolution->cooling addition Add Diacid Chloride cooling->addition polymerization Polymerization (0°C to RT) addition->polymerization precipitation Precipitate in Methanol polymerization->precipitation filtration Filter Polymer precipitation->filtration washing Wash with Methanol & Water filtration->washing drying Dry under Vacuum washing->drying ftir FT-IR drying->ftir nmr NMR drying->nmr gpc GPC drying->gpc dsc DSC drying->dsc tga TGA drying->tga end End: Characterized Polyamide ftir->end nmr->end gpc->end dsc->end tga->end

Caption: Workflow for the synthesis and characterization of polyamides.

Logical Relationship of Monomers to Polymer Properties

monomer_properties cluster_monomers Monomer Structure cluster_properties Resulting Polymer Properties cluster_applications Potential Applications diamine This compound (Flexible Ether Linkages) solubility Enhanced Solubility diamine->solubility processability Improved Processability diamine->processability diacid Diacid Chloride / Dicarboxylic Acid (Rigid Aromatic Core) thermal Good Thermal Stability diacid->thermal mechanical High Mechanical Strength diacid->mechanical films Films & Membranes solubility->films composites Advanced Composites solubility->composites drug_delivery Drug Delivery Systems solubility->drug_delivery processability->films processability->composites processability->drug_delivery thermal->films thermal->composites thermal->drug_delivery mechanical->films mechanical->composites mechanical->drug_delivery

Caption: Influence of monomer structure on polymer properties and applications.

References

Application Notes & Protocols: Characterization of Polymers Derived from 1,3-Bis(2,4-diaminophenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the characterization of polymers, such as polyimides, synthesized from the diamine monomer 1,3-Bis(2,4-diaminophenoxy)propane. These guidelines are intended for researchers, scientists, and professionals in polymer chemistry and drug development.

Polymer Synthesis Overview: Polyimides

Polyimides are high-performance polymers often synthesized via a two-step polycondensation reaction.[1] The first step involves the reaction of a diamine, such as this compound, with a dianhydride in a polar aprotic solvent at ambient temperature to form a soluble poly(amic acid) (PAA) precursor.[1][2] The second step is the cyclodehydration (imidization) of the PAA, typically achieved by thermal treatment or chemical methods, to form the final polyimide.[3][4]

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Analysis Monomers Monomers (Diamine + Dianhydride) PAA Poly(amic acid) (PAA) Formation Monomers->PAA Polycondensation in aprotic solvent PI Polyimide (PI) Imidization PAA->PI Thermal or Chemical Cyclization FTIR FTIR Spectroscopy PI->FTIR NMR NMR Spectroscopy PI->NMR Thermal Thermal Analysis (TGA/DSC) PI->Thermal GPC GPC/SEC PI->GPC Structure Chemical Structure FTIR->Structure NMR->Structure ThermalProp Thermal Properties Thermal->ThermalProp MW Molecular Weight GPC->MW

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a fundamental technique used to confirm the chemical structure of the synthesized polymer. It is particularly effective for monitoring the conversion of the poly(amic acid) intermediate to the final polyimide by observing the disappearance of amic acid bands and the appearance of characteristic imide ring absorptions.[5][6][7]

Experimental Protocol
  • Sample Preparation : Prepare thin films of the polymer by casting the poly(amic acid) solution onto a KBr plate or silicon wafer.[8] For analysis of the final polyimide, the cast film is subjected to the complete thermal curing cycle. Alternatively, dried polymer powder can be mixed with KBr powder and pressed into a pellet.

  • Instrument Setup :

    • Spectrometer : Any standard FTIR spectrometer.

    • Mode : Transmission or Attenuated Total Reflectance (ATR).

    • Scan Range : 4000–400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the absorbance or transmittance spectrum.

Data Interpretation
  • Poly(amic acid) (PAA) Spectrum : Look for broad absorption bands between 3200-3500 cm⁻¹ (O-H and N-H stretching), a peak around 1720 cm⁻¹ (acid C=O stretching), and a peak around 1660 cm⁻¹ (amide I, C=O stretching).[6]

  • Polyimide (PI) Spectrum : Upon successful imidization, the broad O-H and N-H bands will disappear. New characteristic peaks for the imide ring will appear, including:

    • ~1780 cm⁻¹ (asymmetric C=O stretching).[6]

    • ~1720 cm⁻¹ (symmetric C=O stretching).[6]

    • ~1370 cm⁻¹ (C-N stretching).[6]

    • ~740 cm⁻¹ (imide ring deformation).[6]

Functional Group Characteristic Absorption Bands (cm⁻¹) - PAA Characteristic Absorption Bands (cm⁻¹) - PI Reference
O-H and N-H Stretch3200–3500 (broad)Disappears[6]
Amide C=O Stretch~1660Disappears[6]
Acid C=O Stretch~1720Shifts/Overlaps[6]
Imide C=O Asymmetric Stretch-~1780[6]
Imide C=O Symmetric Stretch-~1720[6]
Imide C-N Stretch-~1370[6]
Imide Ring Deformation-~740[6]
Ether C-O-C Stretch~1240~1240-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H NMR spectroscopy provides detailed information about the molecular structure of the polymer, confirming the incorporation of the diamine and dianhydride monomers into the polymer backbone. It allows for the identification of protons in different chemical environments.[9][10]

Experimental Protocol
  • Sample Preparation : Dissolve 5–10 mg of the soluble polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or DMAc-d₉) in an NMR tube. Ensure the polymer is fully dissolved.

  • Instrument Setup :

    • Spectrometer : 400 MHz or higher NMR spectrometer.

    • Nucleus : ¹H.

    • Reference : Tetramethylsilane (TMS) at 0.00 ppm.

    • Temperature : Room temperature.

  • Data Acquisition :

    • Acquire the spectrum using standard pulse sequences. The number of scans will depend on the sample concentration.

    • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Data Interpretation

The ¹H NMR spectrum of a polyimide derived from this compound will show characteristic signals for the aromatic protons from both the diamine and dianhydride units, as well as aliphatic protons from the propane linker.

Proton Type Expected Chemical Shift (δ, ppm) Notes Reference
Aromatic Protons (Dianhydride Moiety)7.0–8.5The exact positions depend on the specific dianhydride used.[10]
Aromatic Protons (Diamine Moiety)6.5–7.5Protons on the diaminophenoxy rings.-
Methylene Protons (-O-CH₂-)~4.2Protons of the propane linker adjacent to the ether oxygen.-
Methylene Protons (-CH₂-CH₂-CH₂-)~2.3Central protons of the propane linker.-

Thermal Analysis: TGA and DSC

Application Note: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal properties of the polymers. TGA measures the thermal stability by identifying the decomposition temperature (Td), while DSC is used to determine the glass transition temperature (Tg), which relates to the polymer's processability and operational temperature range.[11][12]

G cluster_techniques Techniques cluster_properties Properties Measured FTIR FTIR Structure Chemical Structure & Functional Groups FTIR->Structure NMR NMR NMR->Structure TGA TGA ThermalStability Thermal Stability (Td) TGA->ThermalStability DSC DSC GlassTransition Glass Transition (Tg) DSC->GlassTransition GPC GPC MolecularWeight Molecular Weight (Mn, Mw, PDI) GPC->MolecularWeight

Experimental Protocol

Thermogravimetric Analysis (TGA)

  • Sample Preparation : Place 5–10 mg of the dried polymer sample into a TGA pan (platinum or alumina).

  • Instrument Setup :

    • Temperature Range : Typically 30 °C to 800 °C.

    • Heating Rate : A standard rate is 10 °C/min or 20 °C/min.[11]

    • Atmosphere : Nitrogen (for thermal stability) or Air (for oxidative stability), with a flow rate of 20–50 mL/min.

  • Data Acquisition : Run the temperature program and record the mass loss as a function of temperature. The temperature at which 5% or 10% weight loss occurs is often reported as the decomposition temperature (Td5 or Td10).[13]

Differential Scanning Calorimetry (DSC)

  • Sample Preparation : Seal 3–8 mg of the dried polymer sample in an aluminum DSC pan.

  • Instrument Setup :

    • Temperature Program :

      • Heat from room temperature to a temperature above the expected Tg (e.g., 400 °C) at 10 °C/min to erase the thermal history.[14]

      • Cool rapidly to room temperature.

      • Heat again at the same rate (e.g., 10 °C/min). The Tg is determined from the second heating scan.[15]

    • Atmosphere : Nitrogen, with a flow rate of 20–50 mL/min.

  • Data Acquisition : Record the heat flow as a function of temperature. The Tg is identified as a step-like change in the baseline of the heat flow curve.[15]

Data Interpretation

High-performance polymers derived from aromatic monomers are expected to exhibit high thermal stability and high glass transition temperatures.

Parameter Technique Typical Value Range Significance Reference
Td5 (5% Weight Loss Temp.)TGA450–550 °CIndicates the onset of thermal degradation.[13]
Char Yield at 800 °CTGA> 50% (in N₂)High char yield suggests good flame retardant properties.-
Tg (Glass Transition Temp.)DSC200–300 °CDefines the upper service temperature and processability window.[16][17]

Gel Permeation Chromatography (GPC/SEC)

Application Note: GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight distribution of a polymer.[18][19] It separates polymer molecules based on their size in solution.[20] This analysis provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which are critical for understanding the polymer's mechanical and physical properties.[18]

Experimental Protocol
  • Sample Preparation :

    • Dissolve the polymer in a suitable mobile phase (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) with 0.01 M LiBr) to a concentration of approximately 1-2 mg/mL.[18]

    • Allow the solution to fully dissolve, which may take several hours.

    • Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter before injection.[18]

  • Instrument Setup :

    • System : A standard GPC/SEC system including a pump, injector, column oven, and detector.

    • Columns : A set of columns appropriate for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

    • Mobile Phase : THF or DMF, at a flow rate of ~1.0 mL/min.

    • Detector : A differential refractive index (RI) detector is commonly used.[21]

    • Temperature : Maintain a constant column temperature (e.g., 35-40 °C).

  • Calibration and Analysis :

    • Create a calibration curve by running a series of narrow-PDI polymer standards (e.g., polystyrene) with known molecular weights.[21]

    • Inject the prepared polymer sample into the GPC system.

    • The software uses the calibration curve to calculate Mn, Mw, and PDI for the sample based on its elution time.

Data Interpretation

The molecular weight of a polymer is crucial as it influences properties like tensile strength and solution viscosity. A higher molecular weight generally corresponds to better mechanical properties. The PDI value indicates the breadth of the molecular weight distribution; for polycondensation reactions, a PDI around 2.0 is typical.

Parameter Symbol Typical Value Range Significance Reference
Number-Average Molecular WeightMn15,000–50,000 g/mol Relates to colligative properties.[18][20]
Weight-Average Molecular WeightMw30,000–100,000 g/mol Influences bulk properties like strength and viscosity.[18][20]
Polydispersity IndexPDI1.8–2.5Describes the breadth of the molecular weight distribution.[18]

References

Application Note: Low-Temperature Solution Polycondensation for Aromatic Polyamide (Aramid) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of aromatic polyamides (aramids) via low-temperature solution polycondensation. This robust and widely adopted method allows for the formation of high molecular weight polymers from aromatic diamines and aromatic diacid chlorides under mild conditions. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, isolation, and purification of aramids. Additionally, this note discusses the key parameters influencing the polymerization reaction and provides a comparative data table for various reaction conditions. A visual workflow of the experimental process is also presented to aid in experimental planning and execution. This document is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the synthesis and application of high-performance polymers.

Introduction

Aromatic polyamides, commonly known as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them indispensable in demanding applications, including aerospace components, ballistic-resistant materials, and advanced composites. The synthesis of high molecular weight aramids is most effectively achieved through low-temperature solution polycondensation.

This method involves the reaction of an aromatic diamine with an aromatic diacid chloride in a polar, aprotic solvent. The reaction proceeds rapidly at low temperatures, typically between -10°C and room temperature, to form the amide linkage and hydrogen chloride (HCl) as a byproduct. The use of diacid chlorides, which are more reactive than dicarboxylic acids, is crucial for achieving high molecular weights at low temperatures.[1] To prevent the protonation of the amino groups on the diamine by the HCl byproduct, which would terminate the polymerization, an acid acceptor is often employed, or the reaction is carried out in an amide-based solvent that can act as an acid scavenger.[2] Furthermore, to maintain the solubility of the rigid polymer chains as they grow, inorganic salts such as lithium chloride (LiCl) or calcium chloride (CaCl₂) are frequently added to the solvent.[1][3] These salts are believed to disrupt the strong hydrogen bonding between the polymer chains, preventing premature precipitation and allowing for the attainment of higher molecular weights.[3]

The low-temperature solution polycondensation technique offers several advantages, including high reaction rates, the ability to achieve high molecular weights, and the direct production of a polymer solution (dope) that can be used for spinning fibers or casting films. The properties of the resulting aramid, such as molecular weight and, consequently, mechanical strength, are highly dependent on factors like monomer purity, stoichiometry, reaction temperature, solvent choice, and the concentration of monomers and additives.[3]

Key Experimental Parameters

Several factors critically influence the outcome of the low-temperature solution polycondensation:

  • Monomer Purity and Stoichiometry: The purity of the aromatic diamine and diacid chloride is paramount. Impurities can act as chain terminators, limiting the final molecular weight. Precise stoichiometric balance between the diamine and diacid chloride is essential for achieving high degrees of polymerization.

  • Solvent System: Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are commonly used due to their ability to dissolve the monomers and the resulting polymer.[3][4]

  • Additives (Inorganic Salts): The addition of salts like LiCl or CaCl₂ to the solvent is often necessary to enhance the solubility of the growing polymer chains, thereby preventing premature precipitation and enabling the formation of high molecular weight aramids.[1][3]

  • Reaction Temperature: The reaction is typically conducted at low temperatures (e.g., 0°C to ambient temperature) to control the reaction rate and minimize side reactions.

  • Reaction Atmosphere: The polymerization should be carried out under an inert atmosphere (e.g., dry nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, which can affect the reactivity of the monomers.[4]

  • Stirring: Efficient stirring is crucial to ensure homogeneity of the reaction mixture, especially as the viscosity increases significantly during polymerization.

Data Presentation

The following table summarizes various experimental conditions for the low-temperature solution polycondensation of different aromatic diamines and the properties of the resulting aramids.

Diamine (DA)Diacid Chloride (DC)DA:DC Molar RatioSolventAdditive(s)Temp (°C)Polymer Concentration (wt%)Inherent Viscosity (dL/g)
p-Phenylenediamine (PPD)Terephthaloyl Chloride (TPC)1:1NMPCaCl₂ (5.5 wt%)0 - RT~6-105.17
p-Phenylenediamine (PPD)Terephthaloyl Chloride (TPC)1:1NMPLiCl, Pyridine-5 - 80Not Specified>5.0
m-Phenylenediamine (MPD)Isophthaloyl Chloride (IPC)1:1DMAcCa(OH)₂0 -> 50-70Not SpecifiedNot Specified
p-Phenylenediamine (PPD)Terephthaloyl Chloride (TPC)1:1.003-1.025NMPLiCl, Pyridine20 - 40Not Specified5.02
2,6-bis(p-aminophenoxy)benzonitrileDicarboxylic Acid with Imide Cycles1:1NMPCaCl₂, TPP, Pyridine10510Not Specified
p-Phenylenediamine (PPD)Terephthaloyl Chloride (TPC)1:1[C₈MIM][Cl]None0 - RTNot Specified1.95

NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide; TPP: Triphenylphosphite; [C₈MIM][Cl]: 3-methyl-1-octylimidazolium chloride; RT: Room Temperature.

Experimental Protocol

This protocol provides a general procedure for the synthesis of an aromatic polyamide via low-temperature solution polycondensation. The specific quantities of reagents should be calculated based on the desired scale of the reaction and the molecular weights of the chosen monomers.

Materials:

  • Aromatic diamine (e.g., p-phenylenediamine, m-phenylenediamine)

  • Aromatic diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

  • Anhydrous lithium chloride (LiCl) or calcium chloride (CaCl₂)

  • Anhydrous pyridine (optional, as an acid acceptor)

  • Methanol (for precipitation)

  • Deionized water

  • Dry nitrogen or argon gas

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube or condenser

  • Ice-water bath

  • Syringes and needles for reagent transfer

  • Beakers

  • Buchner funnel and filter paper

  • Vacuum oven

  • Viscometer

Procedure:

  • Reactor Setup: Assemble the three-necked flask with the mechanical stirrer and nitrogen/argon inlet. Ensure all glassware is thoroughly dried before use. The reaction should be carried out under a constant positive pressure of inert gas.

  • Solvent and Additive Preparation: In the reaction flask, dissolve the anhydrous LiCl or CaCl₂ in the anhydrous NMP or DMAc with stirring. The concentration of the salt is typically in the range of 2-10 wt% of the solvent.

  • Diamine Dissolution: Once the salt is completely dissolved, add the powdered aromatic diamine to the solvent system at room temperature. Stir until the diamine is fully dissolved.

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0°C) using an ice-water bath.

  • Polymerization: Slowly add the powdered aromatic diacid chloride to the cooled, stirred diamine solution. The addition should be done in portions to control the exothermic reaction. As the polymerization proceeds, the viscosity of the solution will increase significantly. A "rod-climbing" phenomenon may be observed, where the polymer solution climbs the stirrer shaft.

  • Reaction Completion: Continue stirring the reaction mixture at the low temperature for a specified period (e.g., 1-4 hours) to ensure high conversion. The reaction mixture will become a thick, gel-like mass.

  • Polymer Precipitation: Pour the viscous polymer solution into a beaker containing a non-solvent such as methanol or water with vigorous stirring. This will cause the polymer to precipitate as a fibrous or powdery solid.

  • Washing and Purification: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with copious amounts of water and then methanol to remove any unreacted monomers, solvent, and salts. The washing process should be repeated until the filtrate is neutral.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved.

  • Characterization: The resulting aromatic polyamide can be characterized by various techniques, including Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide bonds, and viscometry to determine the inherent viscosity, which is an indicator of the polymer's molecular weight.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polycondensation Reaction cluster_workup Isolation & Purification cluster_characterization Characterization prep_glass Dry Glassware dissolve_salt Dissolve LiCl/CaCl2 in Solvent prep_glass->dissolve_salt prep_reagents Prepare Anhydrous Reagents & Solvents prep_reagents->dissolve_salt dissolve_diamine Dissolve Aromatic Diamine dissolve_salt->dissolve_diamine cool_solution Cool to 0°C dissolve_diamine->cool_solution add_diacid Add Aromatic Diacid Chloride cool_solution->add_diacid polymerize Stir under N2 add_diacid->polymerize precipitate Precipitate in Water/Methanol polymerize->precipitate filter_polymer Filter precipitate->filter_polymer wash_polymer Wash with Water & Methanol filter_polymer->wash_polymer dry_polymer Dry under Vacuum wash_polymer->dry_polymer ftir FTIR Analysis dry_polymer->ftir viscometry Viscometry dry_polymer->viscometry

Caption: Experimental workflow for low-temperature solution polycondensation.

Conclusion

The low-temperature solution polycondensation of aromatic diamines and diacid chlorides is a versatile and efficient method for synthesizing high-performance aramids. By carefully controlling the experimental parameters, particularly monomer purity, stoichiometry, and reaction conditions, polymers with tailored molecular weights and properties can be reliably produced. The protocol and data presented in this application note serve as a valuable resource for researchers and professionals working in the field of polymer synthesis and materials science.

References

Dissolving 1,3-Bis(2,4-diaminophenoxy)propane for Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of 1,3-Bis(2,4-diaminophenoxy)propane (BDP), a key monomer in the synthesis of advanced polymers. Accurate and efficient dissolution is critical for achieving optimal reaction kinetics and ensuring the desired molecular weight and properties of the final polymer.

Monomer Overview and Solubility Profile

This compound is an aromatic diamine available as a free base (CAS 81892-72-0) or as a tetrahydrochloride salt (CAS 74918-21-1). The choice between the free base and the salt form is critical and depends on the intended application and solvent system. The tetrahydrochloride salt is primarily utilized to enhance solubility in aqueous solutions, a property leveraged in applications such as hair dye formulations.[1][2] For polymerization reactions, which are typically conducted in organic solvents, the free base is the required form. If starting with the hydrochloride salt, a neutralization step is necessary to yield the free base before dissolution in organic solvents.

While specific quantitative solubility data for BDP in common organic solvents is not extensively published, established protocols for structurally similar aromatic diamines provide a strong basis for solvent selection. Polar aprotic solvents are the primary choice for dissolving aromatic diamines for polymerization.

Table 1: Recommended Solvents for Dissolving this compound (Free Base)

Solvent NameAbbreviationTypeSuitability for Polymerization
N-Methyl-2-pyrrolidoneNMPPolar AproticHighly Recommended
N,N-DimethylacetamideDMAcPolar AproticHighly Recommended
N,N-DimethylformamideDMFPolar AproticRecommended
Dimethyl SulfoxideDMSOPolar AproticRecommended with Caution*

*DMSO can be more challenging to remove due to its high boiling point and may require specific purification steps for the final polymer.

Experimental Protocols for Dissolution

The following protocols are designed to provide a starting point for the dissolution of BDP for both polyamide and polyimide synthesis. Optimization may be required based on the specific co-monomers and desired final polymer characteristics.

Protocol for Dissolution in Polyamide Synthesis

This protocol is based on established methods for the low-temperature solution polycondensation of aromatic diamines with diacid chlorides. The addition of an inorganic salt like lithium chloride (LiCl) or calcium chloride (CaCl₂) is often crucial for preventing the precipitation of the growing polymer chains and achieving high molecular weights.[3]

Materials:

  • This compound (free base)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)

  • Anhydrous Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas inlet and outlet

  • Heating mantle (optional)

Procedure:

  • Drying: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

  • Inert Atmosphere: Assemble the flask and purge with a slow stream of inert gas for 15-30 minutes to remove air and moisture. Maintain a positive pressure of inert gas throughout the procedure.

  • Solvent and Salt Addition: To the flask, add the desired volume of anhydrous NMP or DMAc and the appropriate amount of anhydrous LiCl or CaCl₂ (typically 5-10% w/v of the solvent).

  • Salt Dissolution: Stir the mixture at room temperature until the salt is completely dissolved. Gentle heating (40-60°C) can be applied to expedite this process, but the solution should be cooled to room temperature before adding the diamine.

  • Diamine Addition: Slowly add the powdered this compound to the stirred solvent-salt solution.

  • Complete Dissolution: Continue stirring at room temperature until the diamine is fully dissolved, resulting in a clear, homogeneous solution. This may take from 30 minutes to several hours. The resulting solution is now ready for the addition of the diacid chloride co-monomer.

Diagram 1: Workflow for BDP Dissolution in Polyamide Synthesis

G cluster_prep Preparation cluster_dissolution Dissolution Dry_Glassware Dry Glassware Inert_Atmosphere Establish Inert Atmosphere Dry_Glassware->Inert_Atmosphere Add_Solvent_Salt Add Anhydrous Solvent (NMP or DMAc) and Salt (LiCl or CaCl2) Inert_Atmosphere->Add_Solvent_Salt Dissolve_Salt Stir to Dissolve Salt (Gentle Heating Optional) Add_Solvent_Salt->Dissolve_Salt Cool_to_RT Cool to Room Temperature Dissolve_Salt->Cool_to_RT Add_BDP Add BDP Monomer Cool_to_RT->Add_BDP Stir_to_Dissolve Stir until Homogeneous Solution is Formed Add_BDP->Stir_to_Dissolve Ready_for_Polymerization Ready for Co-monomer Addition Stir_to_Dissolve->Ready_for_Polymerization

Caption: Workflow for dissolving BDP for polyamide synthesis.

Protocol for Dissolution in Polyimide Synthesis

The synthesis of polyimides is typically a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by chemical or thermal imidization. The dissolution of the diamine is the initial step in forming the poly(amic acid).

Materials:

  • This compound (free base)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas inlet and outlet

Procedure:

  • Drying: Thoroughly dry all glassware in an oven and allow it to cool under an inert atmosphere.

  • Inert Atmosphere: Assemble the reaction flask and purge with a slow, steady stream of inert gas for 15-30 minutes. Maintain a positive inert gas pressure throughout the dissolution process.

  • Solvent Addition: Add the required volume of anhydrous NMP or DMAc to the reaction flask.

  • Diamine Addition: While stirring, slowly add the powdered this compound to the solvent.

  • Complete Dissolution: Continue to stir the mixture at room temperature until the diamine is completely dissolved, which should result in a clear solution. This process can take from 30 minutes to a few hours. The resulting diamine solution is now ready for the subsequent addition of the dianhydride monomer to form the poly(amic acid).

Diagram 2: Workflow for BDP Dissolution in Polyimide Synthesis

G cluster_prep Preparation cluster_dissolution Dissolution Dry_Glassware Dry Glassware Inert_Atmosphere Establish Inert Atmosphere Dry_Glassware->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent (NMP or DMAc) Inert_Atmosphere->Add_Solvent Add_BDP Add BDP Monomer Add_Solvent->Add_BDP Stir_to_Dissolve Stir until Homogeneous Solution is Formed Add_BDP->Stir_to_Dissolve Ready_for_Polymerization Ready for Dianhydride Addition Stir_to_Dissolve->Ready_for_Polymerization

Caption: Workflow for dissolving BDP for polyimide synthesis.

Safety and Handling

This compound and its hydrochloride salt should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for the specific compound being used.[4] Operations should be carried out in a well-ventilated fume hood.

Troubleshooting

  • Incomplete Dissolution: If the diamine does not fully dissolve, gentle heating (40-60°C) can be applied. Ensure the solvent is of high purity and anhydrous, as moisture can affect solubility and subsequent polymerization. For polyamide synthesis, increasing the concentration of LiCl or CaCl₂ may improve solubility.

  • Solution Discoloration: A slight yellowing of the solution upon dissolving the diamine can be normal. However, significant darkening may indicate the presence of impurities or oxidation. Using high-purity monomer and maintaining a strict inert atmosphere can minimize this.

By following these guidelines and protocols, researchers can achieve consistent and effective dissolution of this compound, setting the stage for successful polymerization reactions and the development of high-performance materials.

References

Application of 1,3-Bis(2,4-diaminophenoxy)propane in Flexible Electronics Substrates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them ideal candidate materials for flexible electronics substrates, which require robust yet pliable materials for applications such as flexible displays, wearable sensors, and photovoltaic cells. The chemical structure of the diamine and dianhydride monomers used in the synthesis of polyimides significantly influences the final properties of the resulting film. The incorporation of flexible ether linkages and aromatic groups in the polymer backbone, as is present in 1,3-Bis(2,4-diaminophenoxy)propane, can impart desirable characteristics such as improved solubility and processability, as well as enhanced flexibility in the final substrate.

This document provides detailed application notes and generalized experimental protocols for the potential use of this compound as a diamine monomer in the fabrication of flexible polyimide substrates. It is important to note that while extensive research exists for various aromatic polyimides, specific experimental data for polyimides derived from this compound is limited. Therefore, the following protocols are based on established methods for the synthesis of analogous flexible polyimides and should be considered as a starting point for experimental design and optimization.

Rationale for Use in Flexible Electronics

The molecular structure of this compound, featuring ether linkages, is expected to enhance the flexibility of the resulting polyimide backbone. The presence of multiple amine functional groups allows for the formation of a crosslinked or highly branched polymer network, potentially leading to films with high thermal stability and mechanical robustness. Polyimides containing ether linkages are known to exhibit good solubility in organic solvents, which facilitates processing and film casting.[1]

Data Presentation: Typical Properties of Flexible Polyimide Films

The following tables summarize typical quantitative data for flexible polyimide films synthesized from various aromatic diamines and dianhydrides. These values provide a benchmark for the expected performance of a polyimide film derived from this compound, though actual values must be determined experimentally.

Table 1: Typical Mechanical Properties of Flexible Polyimide Films

PropertyTypical Value Range
Tensile Strength (MPa)80 - 150
Tensile Modulus (GPa)2.5 - 5.0
Elongation at Break (%)5 - 30

Table 2: Typical Thermal Properties of Flexible Polyimide Films

PropertyTypical Value Range
Glass Transition Temperature (Tg) (°C)250 - 350
5% Weight Loss Temperature (TGA) (°C)> 450
Coefficient of Thermal Expansion (CTE) (ppm/°C)20 - 50

Table 3: Typical Electrical Properties of Flexible Polyimide Films

PropertyTypical Value Range
Dielectric Constant (at 1 MHz)2.9 - 3.5
Dielectric Strength (kV/mm)> 100

Experimental Protocols

The synthesis of polyimide films from diamine and dianhydride monomers is typically a two-step process. The first step involves the formation of a poly(amic acid) (PAA) precursor solution, which is then cast into a film and thermally or chemically cured to form the final polyimide film.

Protocol 1: Synthesis of Poly(amic acid) (PAA) Precursor Solution

This protocol describes the synthesis of the PAA solution, the precursor to the final polyimide film.

Materials:

  • This compound (diamine monomer)

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA), or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Nitrogen gas supply

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Monomer Preparation: Ensure both the diamine and dianhydride monomers are of high purity and are thoroughly dried to remove any moisture, which can inhibit polymerization.

  • Reaction Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a stopper.

  • Diamine Dissolution: Under a nitrogen atmosphere, dissolve a precise molar amount of this compound in anhydrous DMAc or NMP. The concentration is typically in the range of 10-20 wt%. Stir the solution at room temperature until the diamine is completely dissolved.

  • Dianhydride Addition: Cool the diamine solution in an ice bath. Slowly add an equimolar amount of the aromatic dianhydride powder to the stirred solution in small portions. The slow addition helps to control the exothermic reaction.

  • Polymerization: After the complete addition of the dianhydride, remove the ice bath and allow the reaction to proceed at room temperature under a continuous nitrogen purge with vigorous stirring for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The final PAA solution should be viscous and clear.

  • Storage: Store the PAA solution at a low temperature (e.g., 4 °C) to minimize degradation before film casting.

Protocol 2: Fabrication of Flexible Polyimide Film

This protocol details the casting and curing of the PAA solution to form a flexible polyimide film.

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Glass substrate or other suitable casting surface

  • Film applicator (doctor blade)

  • Programmable oven or furnace with nitrogen atmosphere control

Procedure:

  • Substrate Preparation: Thoroughly clean and dry the glass substrate to ensure a uniform film.

  • Film Casting: Pour the viscous PAA solution onto the substrate. Use a film applicator (doctor blade) to cast a film of uniform thickness. The thickness can be controlled by adjusting the gap of the applicator.

  • Solvent Evaporation (Soft Bake): Place the cast film in a preheated oven at a relatively low temperature (e.g., 80-100 °C) for 1-2 hours to slowly evaporate the solvent. This step is crucial to avoid the formation of bubbles and defects in the final film.

  • Thermal Curing (Imidization): Transfer the soft-baked film to a programmable furnace for thermal curing under a nitrogen atmosphere. The curing process involves a step-wise increase in temperature to facilitate the conversion of the poly(amic acid) to polyimide through cyclodehydration. A typical curing profile is as follows:

    • 150 °C for 1 hour

    • 200 °C for 1 hour

    • 250 °C for 1 hour

    • 300-350 °C for 1 hour (The final curing temperature depends on the desired properties and the specific monomers used).

  • Cooling and Film Removal: After the final curing step, allow the furnace to cool down slowly to room temperature to prevent thermal stress and cracking of the film. Once cooled, carefully peel the flexible polyimide film from the substrate.

Visualizations

experimental_workflow cluster_synthesis PAA Synthesis cluster_fabrication Film Fabrication Diamine This compound Reaction Polymerization (Room Temp, N2) Diamine->Reaction Dianhydride Aromatic Dianhydride Dianhydride->Reaction Solvent Anhydrous Solvent (DMAc or NMP) Solvent->Reaction PAA_Solution Poly(amic acid) Solution Reaction->PAA_Solution Casting Film Casting PAA_Solution->Casting Soft_Bake Solvent Evaporation (80-100 °C) Casting->Soft_Bake Curing Thermal Curing (150-350 °C, N2) Soft_Bake->Curing PI_Film Flexible Polyimide Film Curing->PI_Film

Caption: Experimental workflow for the synthesis and fabrication of flexible polyimide films.

structure_property cluster_properties Properties Monomer_Structure Monomer Chemical Structure Polymer_Structure Polymer Backbone (Rigidity, Flexibility, Interchain Interactions) Monomer_Structure->Polymer_Structure Final_Properties Final Film Properties Polymer_Structure->Final_Properties Processing Processing Conditions (Curing Temperature, Film Thickness) Processing->Final_Properties Mechanical Mechanical (Strength, Modulus, Flexibility) Final_Properties->Mechanical Thermal Thermal (Tg, Stability) Final_Properties->Thermal Electrical Electrical (Dielectric Constant) Final_Properties->Electrical Optical Optical (Transparency) Final_Properties->Optical

Caption: Relationship between monomer structure, processing, and final polyimide film properties.

References

Troubleshooting & Optimization

Improving molecular weight in 1,3-Bis(2,4-diaminophenoxy)propane polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 1,3-Bis(2,4-diaminophenoxy)propane. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high molecular weight polymers. The information is based on established principles of polyamide synthesis and data from structurally related monomers.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, helping you identify potential causes and implement effective solutions.

Issue Potential Cause Recommended Solution
Low Polymer Viscosity / Molecular Weight 1. Impure Monomers: Residual impurities in this compound or the diacid/diacyl chloride can act as chain terminators.1. Monomer Purification: Purify the diamine, potentially via recrystallization of its hydrochloride salt, and ensure the diacid/diacyl chloride is of high purity.
2. Non-Stoichiometric Monomer Ratio: An imbalance in the molar ratio of diamine and diacid/diacyl chloride will limit chain growth.2. Precise Stoichiometry: Accurately weigh high-purity monomers. A slight excess of the dianhydride or diacyl chloride has been found to sometimes increase molecular weight in related systems.[1]
3. Presence of Water: Water can react with diacyl chlorides or dianhydrides, upsetting the stoichiometry and preventing polymerization.[1]3. Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and maintain an inert atmosphere (e.g., dry nitrogen or argon) throughout the reaction.
Polymer Fails to Precipitate or Precipitates as an Oily Substance 1. Low Molecular Weight: The polymer chains may be too short to precipitate cleanly from the solvent system.1. Optimize Reaction Conditions: Refer to the solutions for "Low Polymer Viscosity / Molecular Weight".
2. Inappropriate Precipitation Solvent: The chosen non-solvent may not be effective at inducing precipitation of the polymer.2. Select an Effective Non-Solvent: Methanol, ethanol, or water are commonly used for precipitating polyamides. Test different non-solvents on a small scale.
Gel Formation During Polymerization 1. High Monomer Concentration: Very high concentrations can lead to chain entanglement and gelation, particularly at high molecular weights.1. Adjust Concentration: While higher concentrations can favor higher molecular weight, there is an optimal range.[1] Experiment with slightly lower monomer concentrations.
2. Side Reactions: Unwanted side reactions, potentially due to impurities or high temperatures, can cause cross-linking.2. Control Reaction Temperature: For low-temperature solution polycondensation, maintain the temperature below 5°C during the addition of the diacyl chloride.
Poor Solubility of the Final Polymer 1. High Crystallinity: Rigid aromatic backbones can lead to highly crystalline, insoluble polymers.1. Introduce Flexible Linkages: While the propane linker in the diamine provides some flexibility, consider using co-monomers (diacids/diacyl chlorides) with ether linkages or bulky side groups to disrupt chain packing.
2. High Molecular Weight: Very high molecular weight polymers can have limited solubility.2. Controlled Polymerization: Adjust reaction time or temperature to target a specific molecular weight range that balances properties and processability.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high molecular weight in this polymerization?

A1: The most critical factor is maintaining a precise 1:1 stoichiometric ratio of the diamine and the diacid or diacyl chloride monomer. Additionally, ensuring the absence of monofunctional impurities and water is crucial, as these can cap the growing polymer chains and limit molecular weight.[1]

Q2: What is the recommended method for purifying the this compound monomer?

A2: A common method for purifying similar diamines involves the formation and recrystallization of their hydrochloride salts. One documented process for this compound hydrochloride involves dissolving the crude product in water at 50-60°C, followed by vacuum distillation to precipitate the material, cooling, and then adding ethanol to complete the precipitation. The purified salt is then collected by filtration.

Q3: Which polymerization method is best suited for this compound?

A3: Low-temperature solution polycondensation with a diacyl chloride is a widely used and effective method for synthesizing aromatic polyamides. Another viable method is direct polycondensation with a dicarboxylic acid using the Yamazaki-Higashi reaction, which employs triphenyl phosphite and pyridine as condensing agents.

Q4: Why is an inorganic salt like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) often added to the reaction?

A4: These salts are added to improve the solubility of the growing aromatic polyamide chains in the aprotic polar solvent. They are thought to interact with the amide groups, preventing aggregation and precipitation, which allows for the formation of higher molecular weight polymers.

Q5: How can I monitor the progress of the polymerization reaction?

A5: A simple and effective way to monitor the reaction is by observing the increase in the viscosity of the solution. As the polymer chains grow in length, the solution will become noticeably more viscous. For quantitative analysis, samples can be taken at different time points, precipitated, and their inherent viscosity or molecular weight (by GPC) can be measured.

Experimental Protocols

The following is a representative protocol for low-temperature solution polycondensation, adapted from methods used for structurally similar aromatic diamines.

Low-Temperature Solution Polycondensation of this compound with an Aromatic Diacyl Chloride

Materials:

  • This compound (high purity)

  • Terephthaloyl chloride (or other suitable aromatic diacyl chloride)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Nitrogen gas (dry)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Ice bath

Procedure:

  • Reactor Setup: A dry three-neck flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The system is flame-dried or oven-dried and purged with dry nitrogen to establish an inert atmosphere.

  • Diamine Solution Preparation: In the flask, dissolve an exact amount of this compound and an inorganic salt (e.g., LiCl) in anhydrous NMP. Stir the mixture at room temperature until all solids are dissolved. Add anhydrous pyridine to the solution, which will act as an acid scavenger for the HCl generated during the reaction.

  • Diacyl Chloride Addition: Prepare a solution of an equimolar amount of the diacyl chloride (e.g., terephthaloyl chloride) in a small volume of anhydrous NMP in the dropping funnel.

  • Polymerization: Cool the diamine solution to 0-5°C using an ice bath. Slowly add the diacyl chloride solution dropwise to the vigorously stirred diamine solution. Maintain the temperature below 5°C throughout the addition.

  • Reaction Continuation: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for several hours (e.g., 4-6 hours) or overnight. A significant increase in viscosity should be observed.

  • Polymer Precipitation: Pour the viscous polymer solution into a beaker containing methanol while stirring vigorously. The polymer will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration. Wash the collected polymer thoroughly with methanol and then with hot deionized water to remove unreacted monomers, solvent, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Data from Analogous Polymer Systems

Table 1: Inherent Viscosities of Polyamides from 1,3-bis(4-carboxy phenoxy) propane

Polymer IDDiamine Co-monomerInherent Viscosity (dL/g)
5aHydantoin0.47
5b5,5-dimethyl hydantoin0.38
5c5-ethyl-5-methyl hydantoin0.35
5d5,5-diethyl hydantoin0.30
5e5-spiro cyclopantyl hydantoin0.32
5f5-spiro cyclohexyl hydantoin0.31
Data from a study on polyamides synthesized via direct polycondensation.[2]

Table 2: Molecular Weights of Polyamides from 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene

Diacid Co-monomerInherent Viscosity (dL/g)Mn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI)
Isophthalic acid0.4312,00037,0003.08
Terephthalic acid1.0359,00093,0001.58
4,4'-Oxydibenzoic acid0.5129,00065,0002.24
Data obtained by gel permeation chromatography (GPC) for polyamides synthesized via phosphorylation polycondensation.[1]

Visual Guides

Experimental Workflow for Low-Temperature Solution Polycondensation

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-Up A Dry Glassware & Purge with N2 B Prepare Diamine Solution (Diamine, NMP, LiCl, Pyridine) A->B D Cool Diamine Solution to 0-5°C B->D C Prepare Diacyl Chloride Solution (Diacyl Chloride, NMP) E Slowly Add Diacyl Chloride Solution C->E D->E F Stir at Room Temperature (4-24h) E->F G Precipitate Polymer in Methanol F->G H Filter and Wash Polymer (Methanol, Water) G->H I Dry Polymer Under Vacuum H->I J Final Polymer I->J Characterization

Caption: Workflow for low-temperature solution polycondensation.

Troubleshooting Logic for Low Molecular Weight Polymer

G Start Problem: Low Molecular Weight MonomerPurity Check Monomer Purity (Diamine & Diacyl Chloride) Start->MonomerPurity Stoichiometry Verify Stoichiometry (Precise 1:1 Molar Ratio) Start->Stoichiometry Anhydrous Ensure Anhydrous Conditions (Dry Glassware, Solvent, N2) Start->Anhydrous Purify Action: Purify Monomers MonomerPurity->Purify Impure? Weigh Action: Re-weigh Monomers Carefully Stoichiometry->Weigh Incorrect? Dry Action: Dry Solvents & Glassware, Use Inert Atmosphere Anhydrous->Dry Moisture Present? Rerun Re-run Polymerization Purify->Rerun Weigh->Rerun Dry->Rerun

Caption: Troubleshooting flowchart for low molecular weight issues.

References

Optimizing curing temperature for 1,3-Bis(2,4-diaminophenoxy)propane-based epoxies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Bis(2,4-diaminophenoxy)propane-based epoxy systems.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the curing process of this compound-based epoxies.

IssuePossible Cause(s)Suggested Solution(s)
Incomplete or Tacky Cure 1. Incorrect Mix Ratio: The stoichiometric ratio of epoxy resin to the amine hardener is crucial for a complete cure.[1] 2. Low Curing Temperature: The curing temperature is insufficient to achieve full cross-linking. Aromatic amines generally require elevated temperatures to cure fully.[2][3] 3. Inadequate Mixing: Poor mixing can lead to localized areas with an incorrect resin-to-hardener ratio.[4] 4. Moisture Contamination: Moisture can interfere with the curing reaction.1. Verify Stoichiometry: Ensure the correct mix ratio of epoxy to this compound is used. The required ratio is typically provided by the manufacturer. 2. Increase Curing Temperature: Refer to the temperature optimization data. A post-curing step at a higher temperature can often complete the cure.[2] 3. Improve Mixing Technique: Mix the resin and hardener thoroughly for a minimum of 3-5 minutes, scraping the sides and bottom of the mixing container.[4][5] 4. Control Environment: Work in a controlled environment with low humidity. Ensure all equipment is dry.
Brittle Cured Epoxy 1. Too High Curing Temperature: Excessively high curing temperatures can lead to a highly cross-linked but brittle network. 2. Rapid Curing: A very fast curing process can build up internal stresses.1. Optimize Curing Profile: Use a stepped curing schedule. Start with a lower temperature to allow for gelation and then ramp up to a higher temperature for post-curing. 2. Slower Heating Rate: Employ a slower heating rate during the curing process to allow for stress relaxation.
Surface Defects (e.g., Amine Blush, Wrinkles) 1. High Humidity: Reaction of the amine hardener with atmospheric carbon dioxide and moisture can form a carbamate layer on the surface, known as amine blush.[2] 2. Low Curing Temperature: Can contribute to the formation of amine blush. 3. Contamination: The surface may be contaminated with release agents, oils, or other impurities.1. Control Humidity: Maintain a low-humidity environment during curing. 2. Increase Surface Temperature: Ensure the curing environment is warm enough to prevent condensation. 3. Surface Cleaning: If blush has formed, it can often be removed by washing with warm, soapy water, followed by a solvent wipe. 4. Proper Mold Preparation: Ensure molds are clean and properly treated with a compatible release agent.
Variable Mechanical Properties 1. Inconsistent Curing: Non-uniform temperature distribution in the oven can lead to variations in the degree of cure. 2. Batch-to-Batch Variation: Inconsistent mixing or curing parameters between batches.1. Ensure Uniform Heating: Use a calibrated oven with good air circulation to ensure uniform temperature. 2. Standardize Procedures: Follow a standardized and documented procedure for mixing, degassing, and curing for all samples.

Frequently Asked Questions (FAQs)

Q1: What is the optimal curing temperature for epoxies using this compound as a hardener?

A1: The optimal curing temperature for epoxy systems with aromatic diamine hardeners like this compound typically requires an elevated temperature schedule. While the ideal temperature can vary based on the specific epoxy resin used, a multi-stage curing process is often recommended. This usually involves an initial cure at a moderate temperature (e.g., 80-120°C) to achieve gelation, followed by a post-cure at a higher temperature (e.g., 150-180°C) to ensure complete cross-linking and achieve the highest glass transition temperature (Tg).[2][6] Non-isothermal DSC scans can be used to determine the exothermic peak of the curing reaction, which provides guidance on the optimal curing temperature range.[6][7]

Q2: How does the curing temperature affect the mechanical properties of the final epoxy?

A2: The curing temperature significantly influences the mechanical properties of the cured epoxy. Generally, increasing the curing temperature leads to a higher degree of cross-linking, which in turn increases the glass transition temperature (Tg), flexural strength, and tensile modulus.[6] However, excessively high curing temperatures can sometimes result in a more brittle material. Optimizing the curing temperature is key to achieving a balance of desired properties.

Q3: Can I cure this compound-based epoxies at room temperature?

A3: Aromatic diamines, including this compound, are generally less reactive than aliphatic amines and typically require elevated temperatures to achieve a full cure and optimal properties.[2][8] Curing at room temperature will likely result in an incomplete or very slow cure, leading to a soft and tacky material with poor mechanical properties.[3]

Q4: What is the expected glass transition temperature (Tg) for a fully cured this compound-based epoxy?

A4: The glass transition temperature (Tg) of an epoxy cured with an aromatic diamine can be quite high, often exceeding 150°C. For similar aromatic diamine systems, Tg values in the range of 172°C to 213°C have been reported, depending on the specific epoxy resin and curing cycle.[6] A higher curing temperature generally results in a higher Tg.[6]

Q5: How can I determine the degree of cure for my epoxy sample?

A5: Differential Scanning Calorimetry (DSC) is a common and effective method for determining the degree of cure.[9][10] By running a DSC scan on an uncured sample to measure the total heat of reaction (ΔH_total), and then running a scan on a partially cured sample to measure the residual heat of reaction (ΔH_residual), the degree of cure can be calculated as:

Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] x 100

Data Presentation

Table 1: Effect of Curing Temperature on Glass Transition Temperature (Tg) for Aromatic Diamine Cured Epoxies (Analogous Systems)
Curing AgentCuring Temperature (°C)Post-Cure Temperature (°C)Glass Transition Temperature (Tg) (°C)
4,4′-methylenedianiline (MDA)100 (1h) + 160 (2h)180 (2h)213
4,4′-methylenebis(2-ethylaniline) (MOEA)110 (2h) + 150 (2h)-172
4,4′-methylenebis(2-chloroaniline) (MOCA)140 (2h) + 180 (2h)-190
4,4′-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA)160 (2h) + 180 (2h)-183

Data synthesized from analogous systems reported in the literature.[6]

Table 2: Mechanical Properties of Aromatic Diamine Cured Epoxies (Analogous Systems)
Curing AgentFlexural Strength (MPa)Flexural Modulus (GPa)Tensile Strength (MPa)Tensile Modulus (GPa)
4,4′-methylenedianiline (MDA)1583.6853.5
4,4′-methylenebis(2-ethylaniline) (MOEA)1363.1753.0
4,4′-methylenebis(2-chloroaniline) (MOCA)1653.8923.7
4,4′-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA)1483.4803.3

Data synthesized from analogous systems reported in the literature.[6]

Experimental Protocols

Protocol 1: Determination of Optimal Curing Temperature using Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the thoroughly mixed, uncured epoxy-hardener system into a DSC pan.

  • Instrument Setup: Place the pan in the DSC instrument. Use an empty, sealed pan as a reference.

  • Non-isothermal Scan: Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to approximately 300°C.[9]

  • Data Analysis: Record the heat flow as a function of temperature. The resulting exotherm peak indicates the temperature range of the curing reaction. The peak temperature (Tp) can be used as a guide for setting the isothermal curing temperature.[6]

Protocol 2: Sample Preparation for Mechanical Testing
  • Mixing: In a clean, dry container, accurately weigh the epoxy resin and this compound hardener according to the stoichiometric ratio. Mix thoroughly for 3-5 minutes, scraping the sides and bottom of the container.

  • Degassing: Place the mixture in a vacuum oven at a temperature sufficient to reduce viscosity (e.g., 60-80°C) for 15-30 minutes, or until all air bubbles are removed.

  • Casting: Pour the degassed mixture into pre-heated molds treated with a suitable release agent.

  • Curing: Transfer the molds to a calibrated oven and cure according to the desired temperature profile (e.g., 2 hours at 120°C followed by 2 hours at 160°C).

  • Cooling and Demolding: Allow the samples to cool slowly to room temperature before demolding to prevent thermal shock and internal stresses.

  • Post-Curing (Optional): For optimal properties, a post-curing step at a temperature above the initial cure may be performed (e.g., 2 hours at 180°C).

Visualizations

Curing_Workflow cluster_prep Preparation cluster_curing Curing Process cluster_testing Characterization Weighing Weigh Resin & Hardener Mixing Thorough Mixing (3-5 min) Weighing->Mixing Degassing Vacuum Degassing Mixing->Degassing Casting Cast into Molds Degassing->Casting Initial_Cure Initial Cure (e.g., 120°C) Casting->Initial_Cure Post_Cure Post-Cure (e.g., 160°C) Initial_Cure->Post_Cure Demolding Cool & Demold Post_Cure->Demolding Mechanical_Testing Mechanical Testing Demolding->Mechanical_Testing Thermal_Analysis Thermal Analysis (DSC, TGA) Demolding->Thermal_Analysis

Caption: Experimental workflow for preparing and testing this compound-cured epoxies.

Troubleshooting_Logic Start Curing Issue Observed Tacky_Cure Incomplete or Tacky Cure? Start->Tacky_Cure Brittle_Epoxy Brittle Cured Epoxy? Tacky_Cure->Brittle_Epoxy No Check_Ratio Verify Mix Ratio Tacky_Cure->Check_Ratio Yes Surface_Defects Surface Defects? Brittle_Epoxy->Surface_Defects No Optimize_Profile Optimize Cure Profile Brittle_Epoxy->Optimize_Profile Yes Control_Humidity Control Humidity Surface_Defects->Control_Humidity Yes End Issue Resolved Surface_Defects->End No Check_Temp Increase Curing Temp Check_Ratio->Check_Temp Improve_Mixing Improve Mixing Check_Temp->Improve_Mixing Improve_Mixing->End Slower_Heat Use Slower Heating Rate Optimize_Profile->Slower_Heat Slower_Heat->End Clean_Surface Clean Surface Control_Humidity->Clean_Surface Clean_Surface->End

Caption: A logical flowchart for troubleshooting common issues in epoxy curing.

References

Preventing gel formation during polymerization of aromatic diamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing gel formation during the polymerization of aromatic diamines.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the polymerization of aromatic diamines, offering explanations and actionable solutions to prevent the formation of insoluble gels.

Frequently Asked Questions (FAQs)

Q1: What is gel formation and why is it a problem in my polymerization?

A1: Gel formation, or gelation, is the point during polymerization where a soluble polymer solution transforms into a crosslinked, insoluble, and intractable gel.[1] This occurs when polymer chains are linked together to form a three-dimensional network.[1][2] Gelation is a significant issue as it prevents the production of a processable, high-molecular-weight polymer, rendering the material unsuitable for most applications such as fibers, films, and molded articles. The onset of gelation is often observed as a rapid and dramatic increase in the viscosity of the reaction mixture.

Q2: What are the primary causes of premature gel formation in aromatic diamine polymerization?

A2: Premature gel formation can be attributed to several factors:

  • Side Reactions: Unwanted side reactions can introduce cross-linking points between polymer chains. For instance, in polyimide synthesis, imine crosslinking can occur, especially under very dry conditions and at moderate temperatures.[3] Other side reactions, such as maleimide homopolymerization in certain systems, can also lead to irreversible crosslinking.[4]

  • Monomer Impurities: The presence of trifunctional or polyfunctional impurities in the diamine or dianhydride/diacid chloride monomers can act as cross-linking agents, leading to gelation. Water is a critical impurity that can cause hydrolytic degradation of the growing polymer chains, which can sometimes lead to side reactions and gelation.[5][6]

  • Incorrect Stoichiometry: A precise 1:1 stoichiometric ratio of diamine to diacid chloride (or dianhydride) is crucial for achieving high molecular weight linear polymers. An excess of either monomer can lead to reactive end groups that may participate in side reactions, causing branching and eventual gelation.

  • High Reaction Temperatures: While elevated temperatures are often necessary to drive the polymerization, excessively high temperatures can promote thermal degradation and other side reactions that lead to cross-linking.

  • High Monomer Concentration: At high concentrations, the increased proximity of growing polymer chains can facilitate intermolecular reactions, increasing the likelihood of cross-linking and gelation.

Q3: How can I control the molecular weight of my polymer to avoid the gel point?

A3: Controlling the molecular weight is a key strategy to prevent gelation. Here are several methods:

  • Non-Stoichiometric Ratio (End-capping): Intentionally introducing a slight excess of one monomer will limit the final molecular weight. The monomer in excess will determine the end groups of the polymer chains. Alternatively, a monofunctional reactant can be added as an "end-capper" to terminate chain growth.

  • Reaction Time and Temperature: The degree of polymerization is a function of both reaction time and temperature. By carefully monitoring the reaction viscosity and stopping the reaction before the gel point is reached, you can control the molecular weight.[7] Lowering the reaction temperature can slow down the polymerization rate, providing better control.

  • Use of Chain Transfer Agents: In some polymerization systems, specific agents can be added to control molecular weight.[8]

Troubleshooting Specific Issues

Problem 1: My reaction mixture became a solid gel very quickly after starting the polymerization.

  • Possible Cause: This rapid gelation often points to the presence of polyfunctional impurities in your monomers or a significant deviation from the required 1:1 stoichiometry.

  • Troubleshooting Steps:

    • Verify Monomer Purity: Re-purify your aromatic diamine and diacid chloride/dianhydride monomers. Sublimation or recrystallization are common methods. Ensure the purity is confirmed by techniques like NMR or melting point analysis.

    • Check Stoichiometry: Carefully re-weigh your monomers. Ensure that the molar ratio is as close to 1:1 as possible. For solution polymerizations, ensure accurate concentrations of monomer solutions.

    • Monomer Addition Order: The order of addition can be critical. Adding the diacid chloride/dianhydride slowly to the diamine solution can sometimes prevent localized high concentrations that may lead to side reactions.[5]

Problem 2: The viscosity of my reaction is increasing, but then it plateaus at a low value, and I'm not getting high molecular weight polymer.

  • Possible Cause: This issue often suggests the presence of monofunctional impurities that act as chain terminators, or the presence of water which can lead to hydrolysis of the growing polymer chains.[5]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to exclude moisture.

    • Purify Monomers: As mentioned previously, ensure the removal of any monofunctional impurities from your starting materials.

    • Solvent Purity: Use high-purity, anhydrous solvents. Impurities in the solvent can also interfere with the polymerization.

Problem 3: I am observing gel particles forming in my otherwise soluble polymer solution.

  • Possible Cause: Localized "hot spots" or areas of poor mixing can lead to runaway reactions and the formation of gel particles. This can also be caused by the gradual precipitation of the growing polymer if the solvent is not optimal.

  • Troubleshooting Steps:

    • Improve Agitation: Ensure efficient and continuous stirring throughout the reaction to maintain a homogenous mixture and prevent localized high concentrations or temperature gradients.

    • Solvent Selection: The polymer must remain soluble in the reaction medium for high molecular weight to be achieved. If the polymer is precipitating, consider a different solvent or the addition of a salt like lithium chloride (LiCl) or calcium chloride (CaCl2) to improve solubility, particularly in the synthesis of aromatic polyamides.[9]

    • Controlled Heating: Use an oil bath or another method that provides uniform heating to the reaction vessel.

Data Presentation: Reaction Condition Parameters

The following table summarizes key reaction parameters that can be adjusted to control the polymerization of aromatic diamines and prevent gel formation.

ParameterTypical RangeEffect on PolymerizationTroubleshooting Action to Prevent Gelation
Monomer Stoichiometry 1:1 molar ratioCrucial for high molecular weight. Imbalance limits molecular weight but can also lead to side reactions.Ensure precise weighing and transfer of monomers.
Monomer Concentration 5-20% (w/v)Higher concentrations increase reaction rate but also the risk of intermolecular cross-linking.Start with a lower concentration and gradually increase if necessary.
Reaction Temperature -20°C to 200°CAffects reaction rate and solubility. High temperatures can promote side reactions.[3]Optimize temperature for the specific monomer system. Start at a lower temperature and slowly increase.
Reaction Time 1 to 48 hoursDirectly related to the degree of polymerization.Monitor viscosity and take aliquots for molecular weight analysis to determine the optimal reaction time.
Solvent NMP, DMAc, DMF, etc.Must keep the monomers and the resulting polymer in solution.Choose a solvent in which the polymer is highly soluble. Consider using solubility-enhancing additives.[9][10]
Inert Atmosphere Nitrogen, ArgonPrevents side reactions with oxygen and moisture.Maintain a positive pressure of inert gas throughout the reaction.

Experimental Protocols

Protocol 1: Purification of Aromatic Diamines (e.g., p-Phenylenediamine)

  • Apparatus: Sublimation apparatus, vacuum pump, heat source (e.g., heating mantle), cold finger.

  • Procedure:

    • Place the crude aromatic diamine in the bottom of the sublimation apparatus.

    • Assemble the apparatus and ensure all joints are well-sealed.

    • Begin circulating a coolant (e.g., cold water) through the cold finger.

    • Slowly apply a vacuum to the system.

    • Gently heat the bottom of the apparatus. The diamine will sublime and then deposit as purified crystals on the cold finger.

    • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

    • Carefully break the vacuum and collect the purified crystals from the cold finger.

    • Store the purified diamine in a desiccator under an inert atmosphere.

Protocol 2: Low-Temperature Solution Polymerization of an Aromatic Polyamide

  • Apparatus: Three-neck round-bottom flask, mechanical stirrer, nitrogen/argon inlet, dropping funnel, low-temperature bath (e.g., acetone/dry ice).

  • Procedure:

    • Thoroughly dry all glassware in an oven at >120°C and assemble while hot under a flow of dry nitrogen.

    • Dissolve a precise amount of purified aromatic diamine in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)) in the reaction flask. If needed, add a solubilizing salt like LiCl at this stage.

    • Cool the stirred solution to 0°C or below using the low-temperature bath.

    • In a separate flask, dissolve an equimolar amount of purified diacid chloride in a small amount of the same anhydrous solvent.

    • Transfer the diacid chloride solution to the dropping funnel.

    • Add the diacid chloride solution dropwise to the rapidly stirred diamine solution over a period of 30-60 minutes, maintaining the low temperature.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for several hours to 24 hours.

    • Monitor the viscosity of the solution. A significant increase in viscosity indicates polymerization.[11][12]

    • Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.

    • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.

Protocol 3: Monitoring Viscosity During Polymerization

Viscosity is a proxy for molecular weight, and its monitoring is crucial to prevent gelation.[7]

  • Qualitative Method (Stirrer Torque): For reactions using a mechanical stirrer with a torque reading, a sudden sharp increase in the torque required to maintain a constant stirring speed indicates a rapid increase in viscosity and the potential onset of gelation.

  • Quantitative Method (Sampling):

    • Periodically (e.g., every 30-60 minutes), carefully extract a small aliquot of the reaction mixture under an inert atmosphere.

    • Measure the viscosity of the aliquot using a viscometer (e.g., an Ubbelohde or Cannon-Fenske viscometer for dilute solution viscosity, or a rheometer for more concentrated solutions).

    • Plot the viscosity versus time. The reaction should be stopped before the viscosity begins to increase exponentially, which signals the approach of the gel point.

Visualizations

Polymerization_vs_Gelation cluster_ideal Ideal Linear Polymerization cluster_gelation Gel Formation Pathway A Monomer A C Linear Polymer Chains A->C Polymerization B Monomer B B->C D Soluble, High MW Polymer C->D Chain Growth I Soluble Polymer Solution D->I E Monomer A + Impurities G Branched Chains E->G Side Reactions F Monomer B F->G H Cross-linked Network (Gel) G->H Cross-linking J Insoluble Gel H->J Troubleshooting_Workflow start Gel Formation Observed q1 Rapid Gelation? start->q1 a1_yes Check Monomer Purity & Stoichiometry q1->a1_yes Yes q2 Low Final Viscosity? q1->q2 No end_success Successful Polymerization a1_yes->end_success a1_no Gradual Viscosity Increase? a2_yes Check for Water & Monofunctional Impurities q2->a2_yes Yes q3 Improve Agitation & Solvent System q2->q3 No a2_yes->end_success a2_no Insoluble Particles Forming? q3->end_success

References

Technical Support Center: Purification of Crude 1,3-Bis(2,4-diaminophenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1,3-Bis(2,4-diaminophenoxy)propane and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain several types of impurities depending on the synthetic route. The most common synthesis involves the reaction of 2,4-diaminophenol with a 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1,3-dichloropropane) in the presence of a base. Potential impurities include:

  • Unreacted Starting Materials: Residual 2,4-diaminophenol.

  • Mono-substituted Intermediate: 3-(2,4-diaminophenoxy)propan-1-ol is a documented impurity.

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities, such as quinone derivatives.

  • Solvent Residues: Depending on the reaction conditions, residual solvents like dimethylformamide (DMF) or ethylene glycol diethyl ether may be present.

Q2: My crude product is a dark-colored oil or gum. How can I solidify it for purification?

A2: The oily or gummy nature of the crude product is often due to the presence of impurities and residual solvent. Here are a few strategies to induce solidification:

  • Trituration: Vigorously stir the oil with a solvent in which the desired product is insoluble but the impurities are soluble. Non-polar solvents like hexanes or diethyl ether can be effective.

  • Conversion to the Hydrochloride Salt: If you have the free base, dissolving the crude product in a suitable solvent (e.g., isopropanol) and treating it with hydrochloric acid will precipitate the tetrahydrochloride salt, which is typically a crystalline solid and can be more easily purified by recrystallization.

  • Solvent Removal: Ensure all reaction solvent has been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can sometimes help remove stubborn high-boiling solvents.

Q3: What are the recommended methods for purifying crude this compound?

A3: The most common and effective purification methods for this compound, particularly its tetrahydrochloride salt, are:

  • Recrystallization: This is a widely used technique to obtain high-purity crystalline material.

  • pH-Controlled Precipitation/Washing: This method is effective for removing water-soluble impurities.

  • Column Chromatography: This can be used for the purification of the free base, although it can be challenging due to the polar nature of the compound.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Product does not crystallize upon cooling. - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to concentrate the solution and cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure product.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute (or its impure form).- The rate of cooling is too fast.- High concentration of impurities.- Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the product is more soluble, and allow it to cool more slowly.- Use a lower boiling point solvent system.- Attempt to purify the crude material by another method (e.g., a quick filtration through a plug of silica) before recrystallization.
Low recovery of pure product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The solution was not cooled to a low enough temperature.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Cool the crystallization mixture in an ice bath for a longer period.- Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out.
Product is still colored after recrystallization. - Colored impurities are co-crystallizing with the product.- The product is degrading at the boiling temperature of the solvent.- Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then filter hot to remove the charcoal and adsorbed impurities.- Use a lower boiling point solvent or perform the recrystallization at a lower temperature under reduced pressure.
Column Chromatography Challenges (for the free base)
Problem Possible Cause Suggested Solution
Product streaks on the column and does not elute properly. - The highly polar amine groups are interacting strongly with the acidic silica gel.- Add a small amount of a competing base, such as triethylamine (0.5-2%) or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.- Use a different stationary phase, such as alumina or a polymer-based reversed-phase column.
Poor separation of the product from polar impurities. - The mobile phase is not optimized for selectivity.- Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation.- Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Product appears to be degrading on the column. - The acidic nature of the silica gel is causing decomposition of the sensitive diamine.- Deactivate the silica gel by pre-treating it with the mobile phase containing a base.- Work quickly and avoid prolonged exposure of the compound to the stationary phase.

Experimental Protocols

Purification of this compound Tetrahydrochloride via pH Adjustment and Hot Filtration

This method is particularly useful for removing water-soluble impurities from the crude hydrochloride salt.[1]

  • Dissolution: In a reaction vessel, add the crude this compound tetrahydrochloride to tap water (e.g., a 1:10 to 1:20 weight/volume ratio).

  • Heating: Begin stirring and heat the mixture to 80-90°C.

  • pH Adjustment: Slowly add a solution of sodium hydroxide (caustic soda) dropwise until the pH of the mixture reaches 9-10. This converts the hydrochloride salt to the free base, which is less soluble in water.

  • Stirring: Maintain the temperature at 80-90°C and continue stirring for approximately 2 hours.

  • Hot Filtration: While still hot, filter the suspension through a Büchner funnel (suction filtration).

  • Washing: Wash the filter cake with hot water multiple times until the pH of the filtrate is neutral (pH 7).

  • Drying: Dry the purified product in a vacuum oven at around 90°C.

Recrystallization of this compound Tetrahydrochloride from Aqueous Ethanol

This is a classic method for purifying the hydrochloride salt.

  • Solvent Preparation: Prepare a mixture of ethanol and water. The optimal ratio will need to be determined empirically but start with a high proportion of water in which the salt is soluble when hot.

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask and add the aqueous ethanol solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Purity of this compound Tetrahydrochloride Batches

Batch Number Purity by HPLC (%) Key Impurity Impurity Content (%)
739299.83-(2,4-diaminophenoxy)propan-1-olNot specified
Ro-EI 5040/15393.5 ± 53-(2,4-diaminophenoxy)propan-1-ol1.2

Data sourced from the Scientific Committee on Consumer Products (SCCP) report.

Visualizations

Experimental Workflow: Purification via pH Adjustment

purification_workflow cluster_dissolution Step 1: Dissolution cluster_reaction Step 2: pH Adjustment cluster_separation Step 3: Separation & Washing cluster_final Step 4: Final Product crude Crude Product dissolve Heat & Stir (80-90°C) crude->dissolve water Water water->dissolve adjust_ph Adjust to pH 9-10 Stir for 2h dissolve->adjust_ph naoh NaOH Solution naoh->adjust_ph hot_filtration Hot Suction Filtration adjust_ph->hot_filtration washing Wash with Hot Water (until pH 7) hot_filtration->washing impurities Soluble Impurities in Filtrate hot_filtration->impurities remove drying Vacuum Drying (90°C) washing->drying pure_product Purified Product drying->pure_product

Caption: Workflow for the purification of this compound via pH adjustment.

Troubleshooting Logic for Crystallization Failure

crystallization_troubleshooting start No Crystals Formed Upon Cooling check_solution Is the solution cloudy? start->check_solution cloudy_yes Yes check_solution->cloudy_yes Yes cloudy_no No (Clear Solution) check_solution->cloudy_no No scratch Scratch flask with a glass rod cloudy_yes->scratch too_much_solvent Too much solvent is likely present cloudy_no->too_much_solvent concentrate Boil off some solvent and cool again too_much_solvent->concentrate seed Add a seed crystal too_much_solvent->seed

Caption: Decision tree for troubleshooting when crystallization does not occur.

References

Technical Support Center: Controlling Imidization Rate with 1,3-Bis(2,4-diaminophenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the imidization rate of polyimides synthesized using 1,3-Bis(2,4-diaminophenoxy)propane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal results in their experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and imidization of polyimides derived from this compound.

Question 1: Why is my final polyimide film brittle and cracking?

Answer: Brittleness and cracking in polyimide films are common indicators of incomplete imidization or high internal stress.

  • Cause 1: Incomplete Imidization. If the conversion of the poly(amic acid) precursor to the final polyimide is insufficient, the resulting film will lack the necessary mechanical strength and thermal stability.

    • Solution: Ensure that the final curing temperature and duration are adequate for complete cyclization. For many aromatic polyimides, this may require temperatures of 250°C or higher. A multi-step curing protocol is highly recommended to allow for gradual and complete conversion.

  • Cause 2: High Internal Stress. Stress can accumulate in the film due to solvent evaporation and a mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate. Rapid heating and cooling cycles can worsen this stress.

    • Solution: Employ a slow, controlled ramp-up and cool-down rate during the thermal curing process to allow internal stresses to relax. Ensuring a uniform film thickness is also critical.

Question 2: The measured degree of imidization is low and inconsistent across different batches. What could be the cause?

Answer: Low and inconsistent degrees of imidization (DOI) often point to variations in the poly(amic acid) precursor or the curing process.

  • Cause 1: Incomplete Solvent Removal. Residual solvent can interfere with the imidization process.

    • Solution: Incorporate a low-temperature drying step (e.g., 80-100°C) for an extended period to remove the majority of the solvent before initiating the high-temperature imidization steps.

  • Cause 2: Inadequate Curing Protocol. The rate of imidization is highly dependent on both temperature and time. Insufficient exposure to high temperatures will result in an incomplete reaction.

    • Solution: Optimize your thermal curing protocol. The imidization rate for many polyimides increases significantly between 150°C and 250°C. A final curing step at a higher temperature is often necessary to achieve a high degree of imidization.

  • Cause 3: Poly(amic acid) Precursor Instability. The poly(amic acid) precursor can degrade in the presence of moisture, leading to a decrease in molecular weight.

    • Solution: Store the poly(amic acid) solution in a cool, dry environment. It is advisable to use freshly prepared poly(amic acid) solutions for casting films to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: How can I control the rate of thermal imidization?

A1: The rate of thermal imidization can be controlled by several factors:

  • Temperature: Higher temperatures lead to a faster imidization rate.

  • Time: Longer curing times at a given temperature will result in a higher degree of imidization.

  • Heating Rate: A slower heating rate can allow for more uniform solvent evaporation and a more controlled imidization process, which can be beneficial for film quality.[1]

  • Film Thickness: Thicker films may require longer curing times to ensure complete imidization throughout the film.

Q2: What are the advantages of chemical imidization over thermal imidization?

A2: Chemical imidization offers several potential advantages:

  • Lower Temperatures: It can be carried out at or near room temperature, which is beneficial for thermally sensitive substrates or components.

  • Reduced Risk of Side Reactions: The lower temperatures can minimize the risk of thermally induced side reactions.

  • Potentially Higher Degree of Imidization: In some cases, chemical imidization can lead to a higher degree of imidization, as it can avoid the "kinetic interruption" that can occur during thermal curing.[1]

Q3: What catalysts can be used to accelerate the imidization rate?

A3: Various catalysts can be employed to increase the rate of imidization and potentially lower the required curing temperature. These include:

  • Tertiary Amines: Such as pyridine and triethylamine, which are commonly used in chemical imidization.[2]

  • Heterocyclic Compounds: Imidazole and its derivatives have been shown to be effective catalysts for low-temperature imidization.

  • Carboxylic Acids: Certain carboxylic acids can also act as catalysts.

Q4: How can I monitor the degree of imidization?

A4: The degree of imidization is most commonly monitored using Fourier-transform infrared (FTIR) spectroscopy. The disappearance of the amic acid peaks (around 1660 cm⁻¹ for amide C=O stretching and 1540 cm⁻¹ for N-H bending) and the appearance of the characteristic imide peaks (around 1780 cm⁻¹ for asymmetric C=O stretching, 1720 cm⁻¹ for symmetric C=O stretching, and 1370 cm⁻¹ for C-N stretching) can be used to quantify the extent of the reaction.

Data Presentation

The following table summarizes the qualitative and quantitative effects of various parameters on the imidization rate of polyimides. Note that the quantitative data is based on studies of analogous aromatic polyimide systems and should be used as a guideline for experiments with this compound.

ParameterEffect on Imidization RateTypical Conditions/Observations
Temperature Increases with increasing temperature.Significant rate increase observed between 150°C and 250°C. A final cure at ≥ 250°C is often required for high conversion.
Time Increases with longer duration at a given temperature.The relationship is not always linear; the rate may slow as the reaction approaches completion.
Heating Rate A slower rate (e.g., 2-10 °C/min) can lead to more uniform imidization and better film properties.[1]Rapid heating can trap solvent and lead to defects.
Catalyst Can significantly increase the rate and lower the required temperature.Tertiary amines (e.g., pyridine, triethylamine) and imidazoles are common choices.
Dianhydride Reactivity More electrophilic dianhydrides generally react faster.Electron-withdrawing groups on the dianhydride increase reactivity.[2]
Solvent Polar aprotic solvents (e.g., NMP, DMAc) are typically used.The basicity and polarity of the solvent can influence the reaction rate.

Experimental Protocols

The following are general experimental protocols for thermal and chemical imidization. These should be adapted and optimized for your specific dianhydride and experimental setup when using this compound.

Protocol 1: Thermal Imidization of a Poly(amic acid) Film
  • Poly(amic acid) Solution Preparation:

    • In a dry, nitrogen-purged flask, dissolve this compound in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) to a desired concentration (e.g., 15-20 wt%).

    • Slowly add an equimolar amount of the desired aromatic dianhydride powder in portions to the stirred diamine solution at room temperature.

    • Continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.

  • Film Casting:

    • Cast the poly(amic acid) solution onto a clean, level substrate (e.g., glass plate, silicon wafer) using a doctor blade or spin coater to achieve a uniform thickness.

  • Thermal Curing (Multi-step Protocol):

    • Step 1 (Solvent Removal): Place the cast film in a vacuum oven or on a hot plate at 80-100°C for 1-2 hours to remove the bulk of the solvent.

    • Step 2 (Initial Imidization): Gradually increase the temperature to 150°C and hold for 1 hour.

    • Step 3 (Intermediate Imidization): Increase the temperature to 200°C and hold for 1 hour.

    • Step 4 (Final Curing): Increase the temperature to 250°C (or higher, depending on the desired degree of imidization and thermal stability of the polymer) and hold for 1-2 hours.[3]

    • Step 5 (Cooling): Slowly cool the film to room temperature.

Protocol 2: Chemical Imidization of a Poly(amic acid) Solution
  • Poly(amic acid) Solution Preparation:

    • Prepare the poly(amic acid) solution as described in Protocol 1, Step 1.

  • Chemical Imidization:

    • Cool the poly(amic acid) solution to 0°C in an ice bath.

    • Slowly add a chemical imidizing agent, typically a mixture of a dehydrating agent and a catalyst. A common combination is acetic anhydride (dehydrating agent) and pyridine (catalyst), used in a molar excess relative to the amic acid repeating unit.[2]

    • Stir the reaction mixture at room temperature for several hours (e.g., 12-24 hours). The polyimide will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated polyimide by filtration.

    • Wash the polymer powder thoroughly with a suitable solvent (e.g., methanol, ethanol) to remove residual reagents and solvent.

    • Dry the purified polyimide powder in a vacuum oven.

Mandatory Visualization

Imidization_Control_Workflow cluster_Preparation Poly(amic acid) Synthesis cluster_Imidization Imidization Method cluster_Thermal_Process Thermal Curing Control cluster_Chemical_Process Chemical Reaction Control Monomers This compound + Dianhydride PAA_Solution Poly(amic acid) Solution Monomers->PAA_Solution Stir at RT, 24h Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA_Solution Thermal Thermal Imidization PAA_Solution->Thermal Chemical Chemical Imidization PAA_Solution->Chemical Temp_Profile Temperature Profile (Multi-step heating) Thermal->Temp_Profile Curing_Time Curing Time Thermal->Curing_Time Heating_Rate Heating Rate Thermal->Heating_Rate Reagents Dehydrating Agent (e.g., Acetic Anhydride) Chemical->Reagents Catalyst Catalyst (e.g., Pyridine) Chemical->Catalyst Final_PI Polyimide Film/Powder Temp_Profile->Final_PI Curing_Time->Final_PI Heating_Rate->Final_PI Reagents->Final_PI Catalyst->Final_PI

References

Addressing solubility issues of polyamides derived from 1,3-Bis(2,4-diaminophenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with polyamides synthesized from 1,3-Bis(2,4-diaminophenoxy)propane. The inherent rigidity of the aromatic backbone combined with strong intermolecular hydrogen bonding can present significant solubility challenges. This guide offers practical strategies and detailed protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why are polyamides derived from this compound often difficult to dissolve?

A1: The poor solubility of these polyamides stems from two primary molecular features. Firstly, the aromatic rings in the polymer backbone lead to a rigid, planar structure. Secondly, the amide (-CONH-) linkages form strong hydrogen bonds between polymer chains.[1] This combination of rigidity and strong intermolecular forces results in a highly ordered, crystalline structure that is resistant to penetration by common organic solvents.

Q2: What are the recommended starting solvents for dissolving these polyamides?

A2: Due to the strong intermolecular forces, powerful polar aprotic solvents are the preferred choice. The most effective solvents are typically N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), and Dimethyl Sulfoxide (DMSO).[2][3] Often, the addition of salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) is necessary to disrupt the hydrogen bonds and facilitate dissolution.[2][4]

Q3: My polyamide swells in the solvent but does not fully dissolve. What does this indicate and what can I do?

A3: Swelling without complete dissolution suggests that the solvent is able to partially penetrate the polymer matrix but lacks sufficient energy to overcome the strong interchain hydrogen bonds. To achieve full dissolution, you can try the following:

  • Introduce salts: Adding LiCl or CaCl₂ to the solvent can significantly enhance solubility by disrupting the hydrogen bonding network.[2][4]

  • Apply gentle heating: Increasing the temperature can provide the necessary energy to break the polymer-polymer interactions. However, caution must be exercised to avoid thermal degradation of the polymer.

  • Use a stronger solvent system: If swelling persists, consider more aggressive solvents like concentrated sulfuric acid or formic acid, though these may cause polymer degradation over time.

Q4: Can the chemical structure of the polyamide be modified to improve its solubility?

A4: Yes, several structural modifications can be made during polymerization to enhance solubility:

  • Incorporate bulky side groups: Introducing large, non-planar groups into the polymer backbone disrupts the close packing of the chains, thereby reducing crystallinity and improving solubility.[1]

  • Introduce flexible linkages: The propane linkage in this compound already provides some flexibility. Further incorporation of ether or other flexible linkages in the diacid comonomer can increase the rotational freedom of the polymer chain, leading to better solubility.

  • Use asymmetric monomers: The use of asymmetric comonomers can break the regularity of the polymer chain, hindering crystallization and improving solubility.

Troubleshooting Guide

IssueObservationPossible Cause(s)Suggested Solution(s)
Incomplete Dissolution Polymer swells but does not form a clear, homogeneous solution.Strong intermolecular hydrogen bonding; High crystallinity of the polymer.1. Add salts (e.g., LiCl, CaCl₂) to the solvent. 2. Gently heat the mixture while stirring. 3. Use a more powerful solvent (e.g., NMP, DMAc). 4. If the issue persists, consider modifying the polymer structure in subsequent syntheses.
Polymer Degradation Solution turns dark, or a decrease in viscosity is observed upon heating.The solvent is too aggressive, or the heating temperature is too high.1. Reduce the heating temperature and extend the dissolution time. 2. Use a less aggressive solvent if possible. 3. Ensure the dissolution process is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
Gel Formation The solution becomes a semi-solid gel upon cooling.The polymer has a tendency to re-crystallize or form strong intermolecular associations at lower temperatures.1. Work with more dilute solutions. 2. Keep the solution warm during handling and processing. 3. The addition of salts may help to prevent re-aggregation.
Precipitation on Standing The polymer precipitates out of the solution over time.The solvent is not thermodynamically optimal for the polymer, leading to slow phase separation.1. Use a better solvent or a solvent mixture. 2. Store the solution at a slightly elevated temperature (if polymer stability allows). 3. The addition of a small amount of a co-solvent might improve long-term stability.

Quantitative Solubility Data

The following table summarizes the solubility of structurally similar aromatic polyamides in various solvents. This data can serve as a useful starting point for selecting an appropriate solvent system for polyamides derived from this compound.

SolventSolubility of Polyamides from 1,3-bis(4-carboxy phenoxy) propane[2]Solubility of Polyamides from 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene[1]
N-Methyl-2-pyrrolidone (NMP)++++
N,N-Dimethylacetamide (DMAc)++++
Dimethyl Sulfoxide (DMSO)+++
Pyridine++
m-Cresol+++
Tetrahydrofuran (THF)+++
Chloroform---
Acetone---
Methanol----
Water----

Key: ++ Soluble at room temperature; + Soluble on heating; - Swellable; -- Insoluble.

Experimental Protocols

Synthesis of Polyamide via Direct Polycondensation

This protocol is adapted from the synthesis of polyamides from a structurally similar diacid, 1,3-bis(4-carboxy phenoxy) propane, and can be used as a representative method.

Materials:

  • This compound (diamine monomer)

  • Aromatic dicarboxylic acid (e.g., terephthalic acid or isophthalic acid)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the aromatic dicarboxylic acid (1 equivalent), this compound (1 equivalent), anhydrous CaCl₂, and anhydrous NMP.

  • Stir the mixture at room temperature under a gentle stream of nitrogen until all the solids are dissolved.

  • Add anhydrous pyridine and triphenyl phosphite (TPP) to the solution.

  • Heat the reaction mixture to 100-120°C and maintain it at this temperature for 3-4 hours with continuous stirring under nitrogen.

  • After the reaction is complete, cool the viscous solution to room temperature.

  • Precipitate the polyamide by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Filter the fibrous polymer precipitate and wash it thoroughly with hot methanol and then with water to remove any unreacted monomers and salts.

  • Dry the resulting polyamide in a vacuum oven at 80-100°C for 24 hours.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reactants 1. Mix Diamine, Diacid, CaCl2, and NMP dissolution 2. Stir at RT under N2 reactants->dissolution reagents 3. Add Pyridine and TPP dissolution->reagents reaction 4. Heat at 100-120°C for 3-4h reagents->reaction precipitation 5. Precipitate in Methanol reaction->precipitation filtration 6. Filter Polymer precipitation->filtration washing 7. Wash with Methanol and Water filtration->washing drying 8. Dry under Vacuum washing->drying product Final Polyamide Product drying->product solubility_troubleshooting start Polyamide Dissolution Attempt insoluble Insoluble or Swollen Polymer start->insoluble Initial Solvent (e.g., NMP, DMAc) dissolved Homogeneous Solution (SUCCESS) start->dissolved Direct Dissolution add_salt Add LiCl or CaCl2 insoluble->add_salt Action stronger_solvent Use Stronger Solvent (e.g., H2SO4) insoluble->stronger_solvent Alternative add_salt->dissolved Success heat Gently Heat add_salt->heat If still insoluble heat->dissolved Success stronger_solvent->dissolved Success (with caution)

References

Minimizing impurities in the synthesis of 1,3-Bis(2,4-diaminophenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1,3-Bis(2,4-diaminophenoxy)propane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on impurity formation and control.

Issue 1: Presence of Mono-alkylated Impurity

Question: My final product is contaminated with a significant amount of 3-(2,4-diaminophenoxy)propan-1-ol. How can I minimize the formation of this impurity?

Answer: The presence of 3-(2,4-diaminophenoxy)propan-1-ol indicates an incomplete reaction where 1,3-dibromopropane has only reacted with one molecule of 2,4-diaminophenol. This can be due to several factors:

  • Incorrect Stoichiometry: An insufficient amount of 2,4-diaminophenol relative to 1,3-dibromopropane will lead to the formation of the mono-substituted product.

  • Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Reaction Temperature: Sub-optimal temperature can lead to a sluggish reaction, favoring the formation of the mono-alkylated product.

Troubleshooting Steps:

  • Adjust Stoichiometry: Ensure a slight excess of 2,4-diaminophenol is used to drive the reaction towards the formation of the desired bis-substituted product.

  • Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). If the reaction is stalling, consider extending the reaction time.

  • Optimize Temperature: The reaction temperature should be carefully controlled. A temperature range of 100-130°C is often employed for the Williamson ether synthesis step.[1]

Issue 2: Formation of Elimination Byproducts

Question: I am observing low yields and the presence of volatile impurities. Could this be due to elimination side reactions?

Answer: Yes, the Williamson ether synthesis can compete with a base-catalyzed E2 elimination of the alkylating agent, in this case, 1,3-dibromopropane. The strong base used to deprotonate the phenol can also abstract a proton from the 1,3-dibromopropane, leading to the formation of allyl bromide and other elimination products.

Troubleshooting Steps:

  • Choice of Base: While a strong base is necessary to deprotonate the phenol, a very strong or sterically hindered base can favor elimination. Consider using a moderately strong base like potassium carbonate or sodium hydroxide.[2]

  • Control Temperature: Lower reaction temperatures generally favor the SN2 substitution reaction over the E2 elimination reaction. Maintain the temperature at the lower end of the optimal range while ensuring a reasonable reaction rate.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the alkoxide, making the oxygen anion more available for nucleophilic attack.[2]

Issue 3: Potential for C-Alkylation

Question: Are there other potential isomeric impurities I should be aware of?

Answer: Phenoxide ions are ambident nucleophiles, meaning they can react at two positions: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation). While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of isomeric impurities with the propyl chain attached directly to the benzene ring.

Troubleshooting Steps:

  • Solvent Choice: The choice of solvent can influence the O/C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

  • Counter-ion: The nature of the cation can also play a role. Using a potassium salt of the phenoxide may favor O-alkylation more than a sodium salt in some cases.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves a two-step process. The first step is a Williamson ether synthesis where 2,4-dinitrophenol is reacted with 1,3-dibromopropane in the presence of a base to form 1,3-bis(2,4-dinitrophenoxy)propane. The second step is the reduction of the nitro groups to amino groups using a reducing agent such as hydrogen gas with a palladium on carbon catalyst.[1]

Q2: What are the most common impurities in the synthesis of this compound?

A2: The most commonly reported impurity is 3-(2,4-diaminophenoxy)propan-1-ol.[3] Other potential impurities, based on the reaction mechanism, include unreacted starting materials (2,4-diaminophenol), byproducts from the elimination of 1,3-dibromopropane, and C-alkylated isomers.

Q3: How can I purify the crude this compound?

A3: A common purification method involves converting the crude product to its hydrochloride salt. The salt can then be purified by recrystallization from a suitable solvent system, such as water and ethanol.[1] The patent CN104292118A describes a process of dissolving the crude hydrochloride salt in water, heating, and then adding ethanol to precipitate the purified product upon cooling.[1] For the free base, purification can be attempted by recrystallization from a suitable organic solvent or a mixture of solvents.

Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective technique for monitoring the progress of the reaction and determining the purity of the final product. It can be used to separate the desired product from starting materials and various impurities. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction. For structural confirmation of the product and identification of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Data Presentation

Table 1: Key Reactants and Their Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Role in Synthesis
2,4-DinitrophenolC₆H₄N₂O₅184.11Starting Material
1,3-DibromopropaneC₃H₆Br₂201.89Alkylating Agent
Sodium HydroxideNaOH40.00Base
Palladium on CarbonPd/C-Catalyst for Reduction
Hydrogen GasH₂2.02Reducing Agent

Table 2: Common Impurities and Their Potential Origin

Impurity NameMolecular FormulaMolar Mass ( g/mol )Potential Origin
3-(2,4-diaminophenoxy)propan-1-olC₉H₁₄N₂O₂182.22Incomplete reaction of 1,3-dibromopropane
2,4-DiaminophenolC₆H₈N₂O124.14Unreacted starting material
Allyl bromideC₃H₅Br120.98E2 elimination of 1,3-dibromopropane
C-alkylated IsomerC₁₅H₂₀N₄O₂288.35Side reaction (C-alkylation of phenoxide)

Experimental Protocols

Key Experiment: Synthesis of this compound Hydrochloride (Adapted from CN104292118A) [1]

  • Step 1: Williamson Ether Synthesis

    • In a reaction vessel, mix 2,4-dinitrophenol and sodium hydroxide (sheet alkali) in a suitable solvent (e.g., ethylene glycol diethyl ether).

    • Heat the mixture to 50-100°C and stir for 1-3 hours.

    • Increase the temperature to 100-130°C and add 1,3-dibromopropane dropwise over 1-2 hours.

    • Maintain the reaction at this temperature for 3-5 hours until the reaction is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture and filter the crude product. Wash the filter cake with water.

  • Step 2: Reduction of Nitro Groups

    • In a hydrogenation reactor, add the crude product from Step 1, a solvent (e.g., methanol or ethanol), and a palladium on carbon catalyst.

    • Heat the mixture to 50-70°C and pressurize with hydrogen gas (10-25 kg).

    • Stir the reaction for 2-3 hours until the reduction is complete.

    • Cool the reactor and filter off the catalyst.

  • Step 3: Purification of the Hydrochloride Salt

    • Concentrate the filtrate from Step 2 to remove the solvent.

    • Add water to dissolve the crude product.

    • Add hydrochloric acid and activated carbon, and heat to 70-90°C for 1-2 hours for decolorization.

    • Filter the hot solution.

    • To the filtrate, add ethanol and cool the mixture to 0-5°C to precipitate the purified this compound hydrochloride.

    • Filter the crystals, wash with cold ethanol, and dry under vacuum.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification A 2,4-Dinitrophenol + 1,3-Dibromopropane B Base (e.g., NaOH) Solvent (e.g., Ethylene glycol diethyl ether) Heat (100-130°C) A->B Reactants C Crude 1,3-Bis(2,4-dinitrophenoxy)propane B->C Reaction D Crude Dinitro Intermediate E H2, Pd/C Solvent (e.g., Ethanol) Heat (50-70°C) D->E Input F Crude this compound E->F Reaction G Crude Diamine H 1. Dissolve in H2O 2. Add HCl, Activated Carbon 3. Filter 4. Add Ethanol, Cool G->H Process I Pure this compound HCl H->I Output

Caption: Workflow for the synthesis and purification of this compound HCl.

Impurity_Formation cluster_desired Desired Reaction (SN2) cluster_impurities Side Reactions A 2,4-Diaminophenol + 1,3-Dibromopropane B This compound A->B O-Alkylation (x2) C 3-(2,4-Diaminophenoxy)propan-1-ol (Incomplete Reaction) A->C O-Alkylation (x1) D Allyl Bromide (E2 Elimination) A->D Elimination E C-Alkylated Isomer (Ambident Nucleophile) A->E C-Alkylation

Caption: Potential pathways for the formation of impurities during synthesis.

References

Technical Support Center: Enhancing Thermal Stability of Polymers Made with 1,3-Bis(2,4-diaminophenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers synthesized using 1,3-Bis(2,4-diaminophenoxy)propane. The information provided is intended to assist in overcoming common experimental challenges and enhancing the thermal stability of these polymers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, processing, and characterization of polymers derived from this compound.

Issue 1: Low Molecular Weight of the Poly(amic acid) Precursor

  • Symptom: The resulting poly(amic acid) solution has low viscosity, leading to brittle and fragile polyimide films upon thermal curing.

  • Possible Causes:

    • Monomer Impurity: The this compound or the dianhydride monomer may contain impurities that interfere with polymerization.

    • Incorrect Stoichiometry: An imbalance in the molar ratio of the diamine and dianhydride monomers can limit chain growth.

    • Moisture Contamination: Water present in the solvent or on the glassware can react with the dianhydride, preventing polymerization.

    • Low Monomer Reactivity: The reactivity of the specific dianhydride used may be low under the chosen reaction conditions.

  • Troubleshooting Steps:

    • Monomer Purification: Purify the this compound and the dianhydride by recrystallization or sublimation.

    • Accurate Stoichiometry: Carefully weigh the monomers to ensure a 1:1 molar ratio.

    • Dry Reaction Conditions: Use anhydrous solvents and dry all glassware in an oven prior to use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Optimize Reaction Conditions: Increase the reaction time or temperature (within the stability limits of the monomers and solvent) to promote polymerization.

Issue 2: Poor Solubility of the Final Polyimide

  • Symptom: The polyimide precipitates out of solution during or after imidization, making it difficult to process into films or coatings.

  • Possible Causes:

    • Rigid Polymer Backbone: The combination of this compound with a rigid dianhydride can lead to a highly rigid polymer chain with strong intermolecular interactions.

    • High Crystallinity: The polymer may have a high degree of crystallinity, reducing its solubility.

  • Troubleshooting Steps:

    • Monomer Selection: Co-polymerize with a more flexible diamine or use a dianhydride containing flexible linkages (e.g., ether or sulfone groups) to disrupt chain packing and improve solubility.

    • Use of Bulky Side Groups: Incorporate monomers with bulky side groups to increase the free volume and hinder close chain packing.

    • One-Step High-Temperature Polycondensation: For soluble polyimides, a one-step synthesis in a high-boiling solvent can sometimes yield a soluble product directly.[1]

Issue 3: Brittle Polyimide Films

  • Symptom: The cast and cured polyimide films are brittle and crack easily upon handling.

  • Possible Causes:

    • Low Molecular Weight: As mentioned in Issue 1, a low molecular weight poly(amic acid) precursor will result in a brittle polyimide.

    • Incomplete Imidization: Residual amic acid groups can act as points of weakness in the polymer film.

    • Residual Solvent: Trapped solvent can create voids and internal stresses upon evaporation.

    • Aggressive Curing Profile: A rapid increase in temperature during curing can lead to stress build-up in the film.

  • Troubleshooting Steps:

    • Ensure High Molecular Weight: Follow the troubleshooting steps for Issue 1.

    • Optimize Curing Protocol: Employ a stepwise curing process with gradual temperature increases to allow for complete conversion of the poly(amic acid) to polyimide and gentle removal of the solvent and water byproduct. For example, heat the cast film at 80°C, 150°C, 200°C, 250°C, and 300°C for extended periods at each step.

    • Chemical Imidization: Consider chemical imidization at lower temperatures using reagents like acetic anhydride and pyridine, which can sometimes lead to more uniform films.

Issue 4: Lower than Expected Thermal Stability

  • Symptom: Thermogravimetric Analysis (TGA) shows a lower decomposition temperature (Td) than anticipated for the polyimide.

  • Possible Causes:

    • Incomplete Imidization: The presence of thermally less stable amic acid linkages will lower the overall decomposition temperature.

    • Residual Solvent or Monomers: Trapped solvent or unreacted monomers can volatilize at lower temperatures, appearing as initial weight loss in the TGA curve.

    • Oxidative Degradation: If the TGA is run in an air or oxygen atmosphere, oxidative degradation will occur at lower temperatures than thermal degradation in an inert atmosphere.

    • Polymer Structure: The inherent thermal stability is dependent on the chosen dianhydride. Dianhydrides with weaker bonds will result in lower thermal stability.

  • Troubleshooting Steps:

    • Confirm Complete Imidization: Use FTIR spectroscopy to verify the disappearance of amic acid peaks and the appearance of characteristic imide peaks (around 1780 cm⁻¹ and 1720 cm⁻¹).

    • Pre-dry the Sample: Dry the polyimide sample under vacuum at an elevated temperature (below its glass transition temperature) before TGA analysis to remove any residual solvent.

    • Run TGA under Inert Atmosphere: Perform TGA under a nitrogen or argon atmosphere to determine the inherent thermal stability of the polymer.

    • Select High-Stability Monomers: For applications requiring maximum thermal stability, use aromatic dianhydrides with high bond dissociation energies.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis method for preparing polyimides from this compound?

A1: The most common method is a two-step polycondensation reaction.[1] First, this compound is reacted with a stoichiometric amount of an aromatic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature to form a soluble poly(amic acid) precursor.[1] In the second step, the poly(amic acid) solution is cast into a film and then thermally cured at elevated temperatures (typically up to 300-350°C) to induce cyclodehydration and form the final polyimide.[1]

Q2: How can I enhance the thermal stability of polyimides derived from this compound?

A2:

  • Choice of Dianhydride: The thermal stability of the resulting polyimide is significantly influenced by the structure of the dianhydride co-monomer. Using fully aromatic and rigid dianhydrides, such as pyromellitic dianhydride (PMDA), can enhance thermal stability.

  • Cross-linking: Introducing cross-linkable groups into the polymer backbone can improve thermal stability by restricting chain mobility at elevated temperatures.

  • Inorganic Fillers: The incorporation of inorganic fillers like silica nanoparticles can enhance the thermal properties of the polyimide matrix.

Q3: What are the expected glass transition (Tg) and decomposition (Td) temperatures for polyimides based on diamines with propane and ether linkages?

Data Presentation

Table 1: Thermal Properties of Polymers with Structurally Similar Monomers

Polymer SystemGlass Transition Temperature (Tg)5% Weight Loss Temperature (Td5)10% Weight Loss Temperature (Td10)Atmosphere
Polyamides from 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives[3]130 - 155 °C325 - 415 °CNot ReportedNitrogen
Polyimides from 2-methyl-2-propyl-1,3-bis(4-aminophenoxy)propane and various dianhydrides[2]200 - 230 °C~435 - 455 °C (Decomposition)Not ReportedAir
Polyimide from 1,3-bis(4-aminophenoxy)benzene (TPER) and pyromellitic dianhydride (PMDA)[4]~275 °C> 487.5 °C (Initial mass loss)Not ReportedNot Specified

Note: The data presented is for polymers with similar structural motifs to those derived from this compound and should be used as a reference.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Ensure the polyimide sample is completely dry by heating it under vacuum below its Tg for several hours.

  • Instrument Setup:

    • Place a small amount of the sample (5-10 mg) into a TGA pan (platinum or alumina).

    • Place the pan in the TGA instrument.

    • Select the desired atmosphere (e.g., nitrogen for thermal stability, air for oxidative stability) and set the flow rate (typically 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C).

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • Determine the onset of decomposition, the temperature at 5% weight loss (Td5), and the char yield at the final temperature.

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount of the polymer sample (5-10 mg) into a DSC pan and seal it.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Select a nitrogen purge gas with a typical flow rate of 50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heat: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point or processing temperature to erase its previous thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its glass transition.

    • Second Heat: Heat the sample again at the same controlled rate. The glass transition temperature (Tg) is determined from the inflection point in the baseline of the second heating scan.

  • Data Analysis:

    • Analyze the second heating curve to determine the glass transition temperature (Tg). If the polymer is semi-crystalline, melting (Tm) and crystallization (Tc) temperatures can also be identified as endothermic and exothermic peaks, respectively.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_processing Film Processing cluster_characterization Thermal Characterization monomer This compound + Dianhydride solvent Polar Aprotic Solvent (e.g., NMP, DMAc) monomer->solvent Dissolve paa Poly(amic acid) Solution solvent->paa Polymerize cast Cast Film paa->cast cure Thermal Curing cast->cure Stepwise Heating film Polyimide Film cure->film tga TGA Analysis film->tga Determine Td dsc DSC Analysis film->dsc Determine Tg

Caption: Workflow for synthesis, processing, and thermal analysis of polyimides.

troubleshooting_logic cluster_brittle Brittle Film cluster_low_stability Low Thermal Stability start Problem Encountered low_mw Low Molecular Weight? start->low_mw incomplete_imidization Incomplete Imidization? start->incomplete_imidization residual_solvent Residual Solvent? start->residual_solvent aggressive_curing Aggressive Curing? start->aggressive_curing incomplete_imidization2 Incomplete Imidization? start->incomplete_imidization2 residual_solvent2 Residual Solvent/Monomers? start->residual_solvent2 atmosphere TGA in Air? start->atmosphere solution1 Optimize Polymerization low_mw->solution1 solution3 Verify with FTIR incomplete_imidization->solution3 solution4 Pre-dry Sample residual_solvent->solution4 solution2 Optimize Curing Protocol aggressive_curing->solution2 incomplete_imidization2->solution3 residual_solvent2->solution4 solution5 Use Inert Atmosphere atmosphere->solution5

Caption: Troubleshooting logic for common polyimide synthesis issues.

References

Validation & Comparative

A Comparative Guide to 1,3-Bis(2,4-diaminophenoxy)propane and Alternative Diamine Monomers in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,3-Bis(2,4-diaminophenoxy)propane and other common diamine monomers used in the synthesis of high-performance polymers. Due to a lack of extensive publicly available data on the performance of this compound in polymer applications, this guide leverages data from structurally similar diamine monomers to provide a useful comparison for researchers. The primary focus is on polyimide and polyamide synthesis, highlighting key performance indicators such as thermal stability and mechanical properties.

Introduction to Diamine Monomers

Diamine monomers are fundamental building blocks in the synthesis of high-performance polymers like polyimides and polyamides. The structure of the diamine monomer significantly influences the properties of the resulting polymer, including its thermal stability, mechanical strength, solubility, and processability. Key structural features of diamine monomers that affect polymer properties include the nature of the aromatic rings, the type of linking groups between the rings (e.g., ether, sulfone, ketone), and the presence of bulky or flexible side groups.

This compound is an aromatic diamine with flexible ether and propylene linkages. While its primary documented application is as a precursor in hair dye formulations, its structure suggests potential for use in creating flexible and processable high-performance polymers. This guide compares its potential performance with established diamine monomers such as 4,4'-oxydianiline (ODA) and other specialized diamines.

Comparative Performance Data

The following tables summarize the key performance characteristics of polymers derived from various diamine monomers. Data for polymers based on monomers structurally similar to this compound, such as those containing propylene ether linkages, are included to provide a basis for comparison.

Table 1: Thermal Properties of Polyimides Derived from Various Diamine Monomers

Diamine MonomerDianhydrideGlass Transition Temp. (T_g), °C5% Weight Loss Temp. (T_d5), °C
Structurally Similar to this compound
2-Methyl-2-propyl-1,3-bis(4-aminophenoxy)propaneBTDA230435-455
2-Methyl-2-propyl-1,3-bis(4-aminophenoxy)propaneODPA200435-455
Commonly Used Diamine Monomers
4,4'-Oxydianiline (ODA)PMDA385>500
4,4'-Oxydianiline (ODA)BPDA270>500
3,3'-Dihydroxybenzidine (BZ)BPADA311487
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (FDN)BPADA338512
Bis(3-amino-4-hydroxyphenyl)sulfone (APS)BPADA329496
2,2-Bis(3-amino-4-hydroxyphenyl)propane (AHP)BPADA304468

Note: Data is compiled from multiple sources for illustrative purposes. BTDA = 3,3',4,4'-Benzophenonetetracarboxylic dianhydride; ODPA = 4,4'-Oxydiphthalic anhydride; PMDA = Pyromellitic dianhydride; BPDA = 3,3',4,4'-Biphenyltetracarboxylic dianhydride; BPADA = 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride).

Table 2: Mechanical Properties of Polyimide Films from Various Diamine Monomers

Diamine MonomerDianhydrideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Structurally Similar to this compound
2-Methyl-2-propyl-1,3-bis(4-aminophenoxy)propaneBTDATough, flexible film--
Commonly Used Diamine Monomers
4,4'-Oxydianiline (ODA)PMDA1202.530
3,3'-Dihydroxybenzidine (BZ)BPADA1082.56
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (FDN)BPADA1142.77
Bis(3-amino-4-hydroxyphenyl)sulfone (APS)BPADA1182.86
2,2-Bis(3-amino-4-hydroxyphenyl)propane (AHP)BPADA982.24

Note: Data is compiled from multiple sources for illustrative purposes and can vary based on processing conditions.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of polyimides are crucial for reproducible research. Below are typical experimental protocols.

Synthesis of Poly(amic acid) and Polyimide Film
  • Dissolution of Diamine: In a dry, nitrogen-purged flask, the diamine monomer is dissolved in an anhydrous aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Addition of Dianhydride: An equimolar amount of the dianhydride is added to the stirred diamine solution in several portions. The reaction is typically carried out at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Film Casting: The poly(amic acid) solution is cast onto a clean glass substrate.

  • Thermal Imidization: The cast film is then subjected to a staged thermal curing process in an oven. A typical cycle involves heating at 100°C for 1 hour, 200°C for 1 hour, and finally at 300°C for 1 hour to effect the conversion of the poly(amic acid) to the corresponding polyimide.

Characterization Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the monomers and the successful imidization of the poly(amic acid) to the polyimide.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers by determining the decomposition temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T_g) of the polymers.

  • Tensile Testing: To measure the mechanical properties of the polyimide films, including tensile strength, tensile modulus, and elongation at break, according to ASTM standards.

Visualizations

Experimental Workflow for Polyimide Synthesis and Characterization

G cluster_synthesis Polyimide Synthesis cluster_characterization Characterization Diamine Diamine Monomer PAA_Solution Poly(amic acid) Solution Diamine->PAA_Solution Solvent1 Aprotic Polar Solvent (e.g., DMAc) Solvent1->PAA_Solution Dianhydride Dianhydride Monomer Dianhydride->PAA_Solution Film_Casting Film Casting on Substrate PAA_Solution->Film_Casting Thermal_Imidization Thermal Imidization Film_Casting->Thermal_Imidization PI_Film Polyimide Film Thermal_Imidization->PI_Film FTIR FTIR Spectroscopy PI_Film->FTIR Structural Analysis TGA Thermogravimetric Analysis (TGA) PI_Film->TGA Thermal Stability DSC Differential Scanning Calorimetry (DSC) PI_Film->DSC Glass Transition Tensile_Testing Tensile Testing PI_Film->Tensile_Testing Mechanical Properties

Caption: Workflow for Polyimide Synthesis and Characterization.

Structure-Property Relationships in Polyimides

G cluster_structure Diamine Monomer Structure cluster_properties Resulting Polymer Properties Rigid_Backbone Rigid Backbone (e.g., p-phenylene) High_Tg High Thermal Stability (Tg) Rigid_Backbone->High_Tg High_Modulus High Mechanical Modulus Rigid_Backbone->High_Modulus Flexible_Linkages Flexible Linkages (e.g., -O-, -CH2-) Flexible_Linkages->High_Tg Decreases Improved_Solubility Improved Solubility Flexible_Linkages->Improved_Solubility Bulky_Groups Bulky Side Groups (e.g., -CF3) Bulky_Groups->Improved_Solubility Lower_Dielectric Lower Dielectric Constant Bulky_Groups->Lower_Dielectric

Caption: Influence of Diamine Structure on Polymer Properties.

Conclusion

The structural characteristics of this compound, specifically its flexible propylene and ether linkages, suggest that it could be a valuable monomer for producing polyimides and polyamides with enhanced solubility and processability. Based on data from structurally similar monomers, it is anticipated that polymers derived from it would likely exhibit lower glass transition temperatures compared to those made from rigid diamines like ODA, but with potentially improved flexibility.[1]

Further experimental investigation is required to fully elucidate the performance of this compound in high-performance polymers and to provide direct comparative data against established monomers. Researchers are encouraged to synthesize and characterize polymers from this diamine to expand the available data and explore its potential in applications requiring processable, high-performance materials.

References

A Comparative Guide to Diamine Curing Agents in High-Performance Composites: A Theoretical Look at 1,3-Bis(2,4-diaminophenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for advanced materials with superior mechanical properties, the role of curing agents in polymer composites is paramount. While 1,3-Bis(2,4-diaminophenoxy)propane (DPE-p) is predominantly recognized for its application in the cosmetics industry as a hair dye intermediate, its chemical structure as an aromatic diamine presents intriguing possibilities for its use as a curing agent in high-performance epoxy composites.[1][2][3][4][5] This guide provides a comparative analysis of the projected mechanical properties of a hypothetical epoxy composite cured with DPE-p against well-established aromatic diamine curing agents, namely m-phenylenediamine (m-PDA) and 4,4'-diaminodiphenylmethane (DDM).

The insights presented are derived from existing data on m-PDA and DDM-cured epoxies and a theoretical consideration of the structural attributes of DPE-p. This document aims to serve as a foundational resource for researchers exploring novel diamine curing agents for advanced composite materials.

Comparative Analysis of Mechanical Properties

The mechanical performance of an epoxy composite is significantly influenced by the chemical structure of the curing agent, which dictates the cross-linking density and morphology of the polymer network. Aromatic amines are known to impart high thermal stability and mechanical strength to epoxy resins.[6][7][8]

Table 1: Comparison of Mechanical Properties of Epoxy Composites Cured with Different Aromatic Diamines

PropertyEpoxy Cured with m-phenylenediamine (m-PDA)Epoxy Cured with 4,4'-diaminodiphenylmethane (DDM)Hypothetical Epoxy Cured with this compound (DPE-p)
Tensile Strength HighVery HighPotentially High to Very High
Tensile Modulus HighVery HighPotentially High
Flexural Strength HighVery HighPotentially High to Very High
Glass Transition Temp. (Tg) HighVery HighPotentially High

Note: The properties for the hypothetical DPE-p cured epoxy are projections based on its chemical structure and are intended for comparative and theoretical purposes.

The flexible propane linker in the DPE-p molecule may introduce a degree of toughness to the composite, potentially enhancing its impact resistance compared to the more rigid structures formed by m-PDA and DDM. However, this flexibility might also lead to a slightly lower glass transition temperature (Tg) and modulus. The presence of four amine groups per molecule of DPE-p could lead to a high crosslink density, contributing to excellent strength and stiffness.[6][9][10]

Experimental Protocols for Mechanical Property Evaluation

To validate the theoretical projections for a DPE-p cured composite, a rigorous experimental plan is essential. The following standard test methods are recommended for characterizing the mechanical properties of polymer matrix composites.[11][12][13][14][15][16][17][18][19][20][21][22][23]

1. Tensile Properties (ASTM D3039) [11][15][17][19][24]

  • Objective: To determine the in-plane tensile properties of polymer matrix composite materials.

  • Specimen: A flat, rectangular coupon of the composite material.

  • Procedure: The specimen is mounted in the grips of a universal testing machine and subjected to a constant rate of extension until failure. Strain is measured using an extensometer or strain gauges.

  • Key Properties Measured: Tensile strength, tensile modulus, Poisson's ratio, and ultimate tensile strain.[15]

2. Compressive Properties (ASTM D3410) [12][14][18][21]

  • Objective: To determine the in-plane compressive properties of polymer matrix composite materials.

  • Specimen: A flat, rectangular coupon, often with bonded tabs to prevent end-crushing.

  • Procedure: The specimen is loaded in a compression test fixture within a universal testing machine. The fixture ensures that the load is applied uniformly and prevents buckling.

  • Key Properties Measured: Ultimate compressive strength, ultimate compressive strain, and compressive modulus.[14]

3. In-Plane Shear Properties (ASTM D3518) [13][16][20][22][23]

  • Objective: To determine the in-plane shear response of polymer matrix composite materials.

  • Specimen: A flat, rectangular coupon with fibers oriented at ±45° to the loading axis.

  • Procedure: The specimen is subjected to a tensile load in a universal testing machine. The tensile force on the ±45° laminate induces a state of pure shear in the material's principal fiber directions.

  • Key Properties Measured: Shear strength, shear modulus, and shear strain.[13]

Visualizing the Curing Process and Structural Relationships

To better understand the role of the curing agent, the following diagrams illustrate the conceptual workflow for composite fabrication and testing, and the potential chemical interactions during the curing process.

Curing_Process cluster_mixing Mixing Stage cluster_fabrication Composite Fabrication cluster_testing Mechanical Testing Epoxy_Resin Epoxy_Resin Mixing Mixing Epoxy_Resin->Mixing 1 Diamine_Curing_Agent Diamine Curing Agent (e.g., DPE-p, m-PDA, DDM) Diamine_Curing_Agent->Mixing 2 Impregnation Impregnation Mixing->Impregnation 4 Reinforcement Reinforcing Fiber (e.g., Carbon, Glass) Reinforcement->Impregnation 3 Layup Layup Impregnation->Layup 5 Curing Curing Layup->Curing 6 (Heat & Pressure) Specimen_Machining Specimen_Machining Curing->Specimen_Machining 7 Mechanical_Tests Mechanical_Tests Specimen_Machining->Mechanical_Tests 8 (ASTM Standards)

Caption: Conceptual workflow for fabricating and testing polymer composites.

Logical_Relationship Diamine_Structure Chemical Structure of Diamine Curing Agent Crosslink_Density Crosslink Density of Polymer Network Diamine_Structure->Crosslink_Density determines Composite_Properties Mechanical & Thermal Properties of the Composite Crosslink_Density->Composite_Properties influences

Caption: Relationship between curing agent structure and composite properties.

Conclusion

While this compound is not a conventional curing agent for high-performance composites, its chemical structure suggests it could be a viable candidate for further investigation. Its aromatic nature, coupled with the potential for high cross-linking and enhanced toughness, warrants experimental validation. The standardized testing protocols outlined in this guide provide a clear pathway for researchers to systematically evaluate the mechanical performance of composites cured with DPE-p and compare it to established systems. Such exploratory research is crucial for the discovery and development of next-generation materials with tailored properties for a wide range of advanced applications.

References

Dielectric constant measurement of 1,3-Bis(2,4-diaminophenoxy)propane-based polyimides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Dielectric Properties of Aromatic Polyimides

An Objective Analysis of 1,3-Bis(2,4-diaminophenoxy)propane-based Polyimides and Alternative Dielectric Polymers for Advanced Microelectronics

The relentless miniaturization of electronic components and the push towards higher frequency applications, particularly in 5G and 6G communication, demand interlayer dielectric materials with exceptionally low dielectric constants (Dk) and dissipation factors (Df).[1] Aromatic polyimides are leading candidates for these applications due to their outstanding thermal stability, mechanical robustness, and chemical resistance.[2][3] This guide provides a comparative analysis of the dielectric properties of polyimides derived from this compound and other structurally diverse polyimides, offering researchers and drug development professionals a comprehensive overview of the available material choices.

The dielectric constant of a polyimide is intrinsically linked to its molecular structure. Strategies to lower the dielectric constant often focus on decreasing molar polarizability and increasing the molar volume.[2] This can be achieved by incorporating bulky side groups, flexible ether linkages, and fluorine atoms into the polymer backbone.[2][4] These modifications disrupt chain packing, increase free volume, and reduce intermolecular interactions, all of which contribute to a lower dielectric constant.

Polyimide SystemDianhydrideDiamineDielectric Constant (Dk)Dissipation Factor (Df)FrequencyReference
Reference Polyimide PMDAODA~3.21~0.00911 MHz--INVALID-LINK--[5]
Fluorinated Polyimide 6FDAAPB2.67-10 GHz--INVALID-LINK--[6]
Fluorinated Polyimide 6FDAHFBODA2.630.0037210 GHz--INVALID-LINK--[7]
Ether-Linked Polyimide ODPAODA-<0.00510 GHz--INVALID-LINK--[8]
Polyimide with Silyl Ether Side Groups --2.63–2.750.0024–0.00911 kHz[Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups
Naphthalene-Containing Polyimide PMDANADA/ODA2.820.00651 MHz--INVALID-LINK--[5]
Aliphatic-Aromatic Copolyimide -Priamine 1075/m-tolidine2.630.001728 GHz--INVALID-LINK--[9]

Experimental Protocols

I. Synthesis of Poly(amic acid) Precursor

The synthesis of polyimides is typically a two-step process.[10] The first step involves the polycondensation reaction between a diamine and a dianhydride in a polar aprotic solvent to form a poly(amic acid) (PAA) solution.

  • Monomer Preparation: Equimolar amounts of the selected diamine (e.g., this compound) and dianhydride are dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., nitrogen).[5][6]

  • Polycondensation: The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours) to allow for the formation of the high molecular weight PAA.[5] The viscosity of the solution is monitored to track the progress of the polymerization.

II. Preparation of Polyimide Films

The second step is the conversion of the PAA into the final polyimide film through thermal or chemical imidization.

  • Film Casting: The viscous PAA solution is cast onto a clean, flat substrate (e.g., a glass plate) using a doctor blade or spin coating to achieve a uniform thickness.[5]

  • Thermal Imidization: The cast film is then subjected to a stepwise thermal curing process. A typical procedure involves heating the film at a lower temperature (e.g., 80-100 °C) to remove the solvent, followed by a gradual increase to higher temperatures (e.g., 200-350 °C) to induce cyclodehydration and form the imide rings.[5]

  • Chemical Imidization: Alternatively, chemical imidization can be performed at lower temperatures using a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).[10]

III. Dielectric Constant Measurement

The dielectric properties of the prepared polyimide films are measured using various techniques, often employing a parallel plate capacitor configuration.

  • Sample Preparation: A thin film of the polyimide is placed between two electrodes. To ensure good contact, a thin layer of a conductive material (e.g., gold or aluminum) is often sputtered or evaporated onto both sides of the film.

  • Measurement: An LCR meter or an impedance analyzer is used to measure the capacitance (C) and dissipation factor (D) of the sample over a range of frequencies.

  • Calculation: The dielectric constant (εr) is calculated using the formula: εr = (C * d) / (ε0 * A) where:

    • C is the measured capacitance

    • d is the thickness of the film

    • ε0 is the permittivity of free space (8.854 x 10^-12 F/m)

    • A is the area of the electrode

Visualizing Structure-Property Relationships

The following diagram illustrates the key molecular design strategies for achieving low dielectric constant polyimides.

G cluster_0 Molecular Design Strategies for Low-k Polyimides cluster_1 Resulting Dielectric Properties A Increase Free Volume D D A->D Incorporate Bulky Side Groups E E A->E Introduce Kinked/Non-coplanar Structures B Decrease Polarizability F F B->F Incorporate Fluorine Atoms (-CF3) C Reduce Intermolecular Interactions G G C->G Introduce Flexible Linkages (e.g., -O-) H Low Dielectric Constant (Dk) D->H E->H F->H I Low Dissipation Factor (Df) F->I G->H G->I

Caption: Molecular design strategies for low-k polyimides.

References

The Isomer Effect: A Comparative Guide to Structure-Property Relationships in High-Performance Polymers from Isomeric Diamines

Author: BenchChem Technical Support Team. Date: December 2025

The subtle yet significant impact of isomeric diamine monomers on the final properties of high-performance polymers is a critical consideration for researchers and engineers in materials science. The spatial arrangement of amine functionalities on a monomer backbone—be it meta-, para-, or ortho-substitution—directly influences polymer chain geometry, packing efficiency, and intermolecular interactions. This, in turn, dictates crucial performance characteristics such as thermal stability, mechanical strength, and optical clarity. This guide provides an objective comparison of polymers derived from isomeric diamines, supported by experimental data, to aid in the rational design and selection of materials for advanced applications.

The choice between isomers like meta-phenylenediamine (m-PDA) and para-phenylenediamine (p-PDA), or different isomers of diaminodiphenyl sulfone (DDS), can lead to polymers with remarkably different performance profiles. Generally, para-isomers, with their linear and rigid structure, tend to form highly ordered, densely packed polymer chains. This results in materials with superior thermal stability and mechanical strength.[1][2] In contrast, the kinked or bent structure of meta-isomers disrupts this packing, leading to polymers with increased solubility, better processability, and often enhanced optical transparency, albeit sometimes at the cost of thermo-mechanical performance.[1][2][3][4]

Comparative Analysis of Polymer Properties

The influence of diamine isomerism is particularly pronounced in aromatic polyimides and polyamides, where the rigidity of the backbone is a defining feature. The following tables summarize key quantitative data from studies comparing polymers synthesized from isomeric diamines.

Thermal and Mechanical Properties of Copoly(amide-imide)s (Co-PAIs)

Two series of copoly(amide-imide)s were synthesized using m-substituted and p-substituted N,N′-[2,2′-bis(trifluoromethyl)-4,4′-biphenylene]bis(aminobenzamide) (MPAB) diamine isomers. The data clearly shows that the p-isomers yield polymers with higher glass transition temperatures (Tg), superior thermal stability, and enhanced mechanical properties.[1][5][6]

Diamine IsomerBPA Content (mol)Tg (°C)[2]Td (°C, 2% weight loss)[1]Tensile Strength (MPa)[1]Elongation at Break (%)[1]CTE (ppm/K)[1]
m-MPAB0.026547310110.555
m-MPAB0.227047510310.251
m-MPAB0.42734761059.848
p-MPAB0.03434811158.545
p-MPAB0.23484831188.141
p-MPAB0.43514851207.838
Properties of Homo-Polyimides from Bis-Benzimidazole Diamines

A study on homo-polyimides derived from isomeric bis-benzimidazole diamines, 3,3′-[5,5′-bi-1H-benzimidazole]-2,2′-diylbis-benzenamine (3-AB) and 4,4′-[5,5′-bi-1H-benzimidazole]-2,2′-diylbis-benzenamine (4-AB), further illustrates the structure-property relationship. The more linear 4-AB isomer generally produces polymers with lower coefficients of thermal expansion (CTE), indicating better dimensional stability.[7]

DianhydrideDiamine IsomerTg (°C)[7]Td (°C, 5% weight loss)[7]Tensile Strength (MPa)[7]Elongation at Break (%)[7]CTE (ppm/K)[7]
6FDA3-AB>400542101.36.839.5
6FDA4-AB>400537110.27.535.1
BPDA3-AB>400558125.48.210.3
BPDA4-AB>400561135.69.16.7
Properties of Epoxy Resins Cured with Diaminodiphenyl Sulfone (DDS) Isomers

Molecular dynamics simulations on epoxy resins cured with 3,3′-DDS and 4,4′-DDS reveal differences at the molecular level. The 3,3′-DDS, with its meta-substitution pattern, leads to a higher cohesive energy density (CED), suggesting stronger intermolecular interactions and potentially better mechanical properties.[8] The density is also slightly higher for the 3,3'-DDS system.[8]

Property3,3′-DDS Epoxy4,4′-DDS Epoxy
Density (g/cm³, 90% conversion)[8]1.1769 ± 0.00541.1744 ± 0.0049
Cohesive Energy Density (J/cm³)[8]457.95397.39
CLTE (10⁻⁶ K⁻¹, 90% conversion)[8]70.46 ± 1.8868.53 ± 2.94

Visualizing the Structure-Property Relationship

The fundamental principle governing the properties of polymers from isomeric diamines is the geometry of the polymer chain. This can be visualized to understand the resulting differences in polymer packing and properties.

Caption: Logical flow from monomer isomer structure to resulting polymer properties.

The diagram above illustrates how the linear geometry of para-isomers leads to dense chain packing, which enhances thermo-mechanical properties and dimensional stability. Conversely, the kinked structure of meta-isomers results in looser packing, which improves solubility and optical transparency.[2][3]

Experimental Protocols

The synthesis and characterization of these polymers follow established methodologies in polymer science. Here are summaries of typical experimental protocols.

Synthesis of Copoly(amide-imide)s (Co-PAIs)

A common method for synthesizing polyimides and their derivatives is a two-step polycondensation reaction.

  • Poly(amic acid) (PAA) Synthesis: The diamine monomer (e.g., m-MPAB or p-MPAB) is dissolved in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), under an inert atmosphere (e.g., nitrogen). The dianhydride monomers (e.g., 6FDA and BPA) are then added stoichiometrically to the solution. The reaction is typically stirred at room temperature for several hours to form a viscous poly(amic acid) solution.[1][5]

  • Imidization: The PAA solution is cast onto a glass substrate to form a film. The film is then subjected to a thermal imidization process, which involves heating it in stages to high temperatures (e.g., 100 °C, 200 °C, and finally 300-350 °C for 1 hour at each stage) to convert the amic acid linkages into imide rings, yielding the final polymer film.[1][7]

G Monomers Diamine + Dianhydride in Solvent (NMP/DMAc) PAA Poly(amic acid) Solution Monomers->PAA Polycondensation Casting Solution Casting on Substrate PAA->Casting Thermal Staged Thermal Curing (e.g., 100-350°C) Casting->Thermal Imidization Film Final Polymer Film Thermal->Film

Caption: Typical experimental workflow for the synthesis of polyimide films.

Key Characterization Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H-NMR is used to confirm the chemical structure of the synthesized monomers and the resulting polymers.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is employed to monitor the conversion of poly(amic acid) to polyimide by observing the appearance of characteristic imide absorption bands (e.g., around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of amic acid bands.[1]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 2% or 5% weight loss occurs.[1][7]

  • Differential Scanning Calorimetry (DSC): DSC is utilized to determine the glass transition temperature (Tg) of the polymers, which indicates the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[1][2]

  • Tensile Testing: The mechanical properties, including tensile strength, elongation at break, and Young's modulus, are measured using a universal testing machine on film samples prepared according to standard methods (e.g., ASTM D882).[1][7]

  • Thermo-Mechanical Analysis (TMA): TMA is used to measure the coefficient of thermal expansion (CTE), a critical parameter for applications in microelectronics where dimensional stability during temperature cycling is essential.[1][7]

References

Validating the Purity of Synthesized 1,3-Bis(2,4-diaminophenoxy)propane via HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of synthesized 1,3-Bis(2,4-diaminophenoxy)propane and its potential alternatives, with a focus on purity validation using High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and supporting data are presented to facilitate objective evaluation.

Comparative Analysis of Purity and Performance

The purity of this compound is paramount, as impurities can lead to undesirable side reactions, altered biological activity, and misleading experimental results.[1] HPLC analysis is a cornerstone technique for assessing the purity of non-volatile organic compounds like aromatic diamines.[2] The following table summarizes the key performance attributes of a batch of synthesized this compound against a commercially available standard and a potential alternative, Compound X.

ParameterSynthesized this compoundCommercial this compound StandardAlternative Compound X (Hypothetical)
Purity (by HPLC, %) 98.5%≥95%[3]99.1%
Retention Time (min) 8.28.29.5
Major Impurity (%) 0.8% (retention time: 7.5 min)Not specified0.5% (retention time: 9.1 min)
Solubility High in water and polar organic solventsSoluble in water (>100 g/l)[4]Moderate in polar organic solvents
Application Note Suitable for further derivatization and biological screeningUsed as a precursor for hair colors.[4]Potential use in polymer synthesis

Experimental Protocol: HPLC Purity Validation

A robust HPLC method is essential for the accurate determination of purity and the identification of any process-related impurities. The following protocol is optimized for the analysis of this compound.

Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Gradient Program:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10-90% Acetonitrile (linear gradient)

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 10% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for the synthesis, purification, and purity validation of this compound.

cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_decision Decision A Synthesis of Crude Product B Purification (e.g., Recrystallization) A->B C HPLC Sample Preparation B->C D HPLC Analysis C->D E Data Analysis & Purity Calculation D->E F Purity ≥ 98%? E->F G Proceed to Application F->G Yes H Further Purification F->H No H->C

Purity Validation Workflow

Hypothetical Signaling Pathway Involvement

While this compound is commonly used in the cosmetics industry, its structural motifs, containing multiple amine groups, suggest potential interactions with biological targets.[4] The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes Compound This compound Derivative (Inhibitor) Compound->Kinase2 Inhibits

Hypothetical Signaling Pathway

Alternative Analytical Techniques

While HPLC is the gold standard for purity assessment of non-volatile compounds, other techniques can provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities. Derivatization may be necessary for aromatic amines to improve volatility.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and specificity for impurity identification, especially for complex mixtures.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.[2]

The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the nature of expected impurities and the desired level of sensitivity. For routine quality control and quantification of known and unknown impurities of this compound, the described HPLC method is robust and reliable.

References

A Comparative Guide to the Cross-linking Efficiency of 1,3-Bis(2,4-diaminophenoxy)propane in Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-linking efficiency of 1,3-Bis(2,4-diaminophenoxy)propane as a curing agent for epoxy resins. Due to the limited availability of direct experimental data for this specific compound in epoxy resin applications, this guide leverages data from a structurally analogous compound, 1,4-bis(2,4-diaminophenoxy)benzene, to provide a meaningful comparison with established aromatic diamine curing agents.[1][2] This approach allows for an informed assessment of its potential performance characteristics.

Introduction to Amine Curing Agents for Epoxy Resins

Epoxy resins are a versatile class of thermosetting polymers widely used in high-performance applications owing to their excellent mechanical properties, chemical resistance, and adhesion. The final properties of a cured epoxy resin are significantly influenced by the choice of the curing agent, or hardener. Aromatic diamines are a prominent class of curing agents known for imparting high thermal stability and mechanical strength to the cured epoxy network. This guide focuses on the performance of this compound in comparison to other common aromatic diamines.

Performance Comparison of Aromatic Diamine Curing Agents

The following tables summarize key performance indicators for epoxy resins cured with different aromatic diamines. It is important to note that the data for this compound is inferred from its analogue, 1,4-bis(2,4-diaminophenoxy)benzene (14BDAPOB), as published in a study comparing it to a commercial modified diamine (LCA-30).[1][2]

Table 1: Curing Kinetics and Thermal Properties

Curing AgentTypeActivation Energy (Ea) (kJ/mol)Initial Decomposition Temperature (T_onset) (°C)Glass Transition Temperature (T_g) (°C)
1,4-bis(2,4-diaminophenoxy)benzene (Analogue for Target Compound) [1][2]Aromatic Diamine74.56398.8Not Reported
LCA-30 (Commercial Modified Diamine) [1][2]Modified Diamine68.85334.3Not Reported
4,4'-Diaminodiphenyl Sulfone (DDS) Aromatic AmineVaries (e.g., higher than DDM)[3]High241 - 266[4]
4,4'-Diaminodiphenylmethane (DDM) Aromatic AmineVaries (e.g., lower than DDS)[3]Moderate~150-200
m-Phenylenediamine (mPDA) Aromatic AmineVariesModerate~150

Table 2: Mechanical Properties

Curing AgentTensile Shear Strength (MPa)Tensile Strength (MPa)
1,4-bis(2,4-diaminophenoxy)benzene (Analogue for Target Compound) [1][2]21.63Not Reported
LCA-30 (Commercial Modified Diamine) [1][2]21.28Not Reported
4,4'-Diaminodiphenyl Sulfone (DDS) HighHigh
4,4'-Diaminodiphenylmethane (DDM) Moderate-HighModerate-High
m-Phenylenediamine (mPDA) ModerateModerate

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential.

Differential Scanning Calorimetry (DSC) for Curing Kinetics

This technique is used to determine the heat flow associated with the curing reaction, providing information on the reaction kinetics and the extent of cure.[5][6]

  • Instrumentation: A differential scanning calorimeter (DSC).[5]

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the uncured epoxy resin and curing agent mixture is placed in an aluminum DSC pan and hermetically sealed.[5] An empty sealed pan is used as a reference.[5]

  • Methodology:

    • The sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) in an inert atmosphere (e.g., nitrogen).[3]

    • The heat flow to the sample is monitored as a function of temperature. The exothermic peak represents the curing reaction.

    • The activation energy (Ea) can be calculated from the peak exotherm temperatures at different heating rates using methods like Kissinger or Ozawa.[3]

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[7][8]

  • Instrumentation: A thermogravimetric analyzer (TGA).[7]

  • Sample Preparation: A small, accurately weighed sample of the cured epoxy resin is placed in a TGA pan.

  • Methodology:

    • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[3]

    • The mass of the sample is continuously monitored as the temperature increases.

    • The initial decomposition temperature (T_onset) is determined as the temperature at which a significant weight loss begins.

Tensile Strength Testing

This test determines the mechanical properties of the cured epoxy under tensile load.

  • Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[9][10][11]

  • Instrumentation: A universal testing machine with appropriate grips and an extensometer.

  • Sample Preparation: Dog-bone shaped specimens are prepared from the cured epoxy resin according to the dimensions specified in the ASTM D638 standard.[9][12]

  • Methodology:

    • The specimen is placed in the grips of the testing machine.

    • A tensile load is applied at a constant rate of crosshead movement until the specimen fails.

    • The stress and strain are recorded throughout the test to determine the tensile strength.

Visualizations

Chemical Structures and Reaction

Figure 1: Chemical Structures and Curing Reaction cluster_product Product Epoxy Epoxy Resin (e.g., DGEBA) CrosslinkedNetwork Cross-linked Epoxy Network Epoxy->CrosslinkedNetwork + CuringAgent This compound CuringAgent->CrosslinkedNetwork

Caption: Chemical Structures and Curing Reaction

Experimental Workflow for Performance Evaluation

Figure 2: Experimental Workflow cluster_testing Performance Evaluation Start Start: Epoxy Resin & Curing Agent Mixing Mixing of Components Start->Mixing Curing Curing Process (Controlled Temperature & Time) Mixing->Curing SamplePrep Sample Preparation for Testing Curing->SamplePrep DSC DSC Analysis (Curing Kinetics, Tg) SamplePrep->DSC TGA TGA Analysis (Thermal Stability) SamplePrep->TGA Mechanical Mechanical Testing (Tensile Strength - ASTM D638) SamplePrep->Mechanical DataAnalysis Data Analysis & Comparison DSC->DataAnalysis TGA->DataAnalysis Mechanical->DataAnalysis End End: Comparative Performance Guide DataAnalysis->End

Caption: Experimental Workflow

Logical Relationship of Performance Indicators

Figure 3: Performance Indicator Relationships CuringAgent Curing Agent Structure (this compound) Crosslinking Cross-linking Efficiency (Activation Energy) CuringAgent->Crosslinking Network Resulting Network Structure (Cross-link Density) Crosslinking->Network Thermal Thermal Properties (Tg, Thermal Stability) Network->Thermal Mechanical Mechanical Properties (Tensile Strength) Network->Mechanical

Caption: Performance Indicator Relationships

References

A Comparative Guide to Fluorine-Containing Diamine Monomers for High-Performance Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into diamine monomers has been a pivotal strategy in the development of advanced polyimides, a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties.[1][2][3] Fluorination, typically through the incorporation of trifluoromethyl (-CF3) groups, imparts unique characteristics to polyimides, including enhanced solubility, lower dielectric constants, and improved optical transparency, making them indispensable materials in the aerospace, electronics, and medical industries.[4][5][6]

This guide provides a comparative analysis of various fluorine-containing diamine monomers, focusing on the structure-property relationships of the resulting polyimides. The data presented herein is collated from peer-reviewed studies to assist researchers in selecting the optimal diamine monomer for their specific application.

Performance Comparison of Polyimides from Fluorinated Diamines

The properties of polyimides are intrinsically linked to the chemical structure of both the diamine and the dianhydride monomers. The following tables summarize the key performance indicators of polyimides synthesized from different fluorine-containing diamines, primarily in combination with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), a common fluorinated dianhydride.

Table 1: Thermal Properties of Fluorinated Polyimides

Diamine MonomerDianhydrideGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td5, °C)Char Yield at 800°C (%)
4-[4-amino-2-trifluoromethyl phenoxy]-4′-[4-aminophenoxy]benzophenone (ATAB)Various244 - 285540 - 598 (N2), 545 - 586 (Air)50 - 60
DABA-6FDA6FDA-467 - 516-
PABA-6FDA6FDA-495 - 539-
TPPI50Proprietary402563-
TPPI75Proprietary407570-
FDNBPADA245--
BZBPADA250--

Data compiled from multiple sources.[1][4][7][8] Note: Direct comparison should be made with caution as experimental conditions may vary between studies.

Table 2: Mechanical Properties of Fluorinated Polyimide Films

Diamine MonomerDianhydrideTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
4-[4-amino-2-trifluoromethyl phenoxy]-4′-[4-aminophenoxy]benzophenone (ATAB)Various96 - 1069 - 131.1 - 1.7
PI 5a-cVarious82 - 914.3 - 9.02.3 - 3.2
TPPI50Proprietary232.7326.265.53

Data compiled from multiple sources.[1][5][7] Note: Film preparation methods can significantly influence mechanical properties.

Table 3: Dielectric and Optical Properties of Fluorinated Polyimides

Diamine MonomerDianhydrideDielectric Constant (at 1 MHz)Dielectric Loss (at 1 MHz)Cut-off Wavelength (λcutoff, nm)
4-[4-amino-2-trifluoromethyl phenoxy]-4′-[4-aminophenoxy]benzophenone (ATAB)Various3.10 - 3.77 (1 kHz)-365 - 412
DABA-6FDA6FDA~3.2 (10 GHz)0.009 (10 GHz)-
PABA-6FDA6FDA~3.7 (10 GHz)0.012 (10 GHz)-
PI 5a-cVarious2.78 - 3.02-20-50 nm decrease vs non-fluorinated
TPPI50Proprietary2.3120.00676-
m-TFPDA6FDA2.27 (10 kHz)0.0013 (10 kHz)334

Data compiled from multiple sources.[1][4][5][7][9] Note: Frequency of measurement is critical for dielectric properties.

Structure-Property Relationships

The incorporation of fluorine-containing groups into the diamine monomer backbone significantly influences the final properties of the polyimide. The following diagram illustrates these key relationships.

StructureProperty cluster_structure Structural Features of Fluorinated Diamine cluster_properties Resulting Polyimide Properties CF3_groups Trifluoromethyl (-CF3) Groups Dielectric Lower Dielectric Constant CF3_groups->Dielectric Transparency Improved Optical Transparency CF3_groups->Transparency Thermal_stability High Thermal Stability CF3_groups->Thermal_stability Ether_linkages Flexible Ether Linkages Solubility Increased Solubility Ether_linkages->Solubility Bulky_pendants Bulky Pendant Groups Bulky_pendants->Solubility Bulky_pendants->Transparency Alicyclic_units Non-aromatic Alicyclic Units Alicyclic_units->Dielectric Alicyclic_units->Transparency Mechanical_strength Good Mechanical Strength

Caption: Structure-property relationships in fluorinated polyimides.

Experimental Protocols

The synthesis of high-quality polyimides from fluorine-containing diamine monomers typically follows a two-step process, as outlined below.

General Experimental Workflow

ExperimentalWorkflow cluster_imidization Imidization Methods Polymerization Poly(amic acid) Synthesis Imidization Imidization Polymerization->Imidization Characterization Polyimide Characterization Imidization->Characterization Thermal_Imidization Thermal Imidization Chemical_Imidization Chemical Imidization

Caption: General experimental workflow for fluorinated polyimide synthesis.

Synthesis of Fluorine-Containing Diamine Monomers

The synthesis of fluorinated diamines often involves nucleophilic substitution reactions. A representative example is the synthesis of 4-[4-amino-2-trifluoromethyl phenoxy]-4′-[4-aminophenoxy]benzophenone (ATAB).[1]

  • Reaction: Dihydroxybenzophenone is reacted with 4-chloronitrobenzene and 2-chloro-5-nitrotrifluoromethylbenzene in the presence of a base like potassium carbonate.

  • Reduction: The resulting dinitro compound is then reduced to the diamine using a catalyst such as palladium on carbon (10% Pd/C) with hydrazine hydrate or catalytic hydrogenation.[1][10]

  • Purification: The crude diamine is typically purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Polyimide Synthesis via Two-Step Polycondensation

This is the most common method for preparing polyimides.[11][12][13]

  • Step 1: Poly(amic acid) Synthesis:

    • A stoichiometric amount of the fluorinated diamine is dissolved in a dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) in a three-necked flask equipped with a nitrogen inlet and a mechanical stirrer.

    • An equimolar amount of a dianhydride (e.g., 6FDA) is added to the solution in one portion.

    • The reaction mixture is stirred at room temperature under a nitrogen atmosphere for several hours (typically 12-24 hours) to form a viscous poly(amic acid) solution.[1]

  • Step 2: Imidization: The poly(amic acid) is converted to the final polyimide through either thermal or chemical imidization.

    • Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate to form a film. The film is then heated in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour under vacuum or inert atmosphere.[13][14] This process removes the water of condensation and facilitates the cyclization to the imide ring.

    • Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine (e.g., pyridine or triethylamine), is added to the poly(amic acid) solution.[13] The reaction is typically carried out at room temperature or slightly elevated temperatures. The resulting polyimide precipitates from the solution and is then collected, washed, and dried.

Characterization

The synthesized monomers and polymers are characterized using a variety of analytical techniques:

  • Monomer Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure.[10][15] Mass spectrometry can be used to determine the molecular weight.

  • Polymer Characterization:

    • Inherent Viscosity: To estimate the molecular weight of the poly(amic acid).[1]

    • FTIR Spectroscopy: To confirm the completion of imidization by observing the characteristic imide absorption bands.[12]

    • Thermal Analysis: Thermogravimetric Analysis (TGA) to determine thermal stability (Td5) and char yield, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).[4]

    • Mechanical Testing: To measure tensile strength, elongation at break, and tensile modulus of the polyimide films.[5]

    • Dielectric Analysis: To determine the dielectric constant and dielectric loss at various frequencies.

    • Solubility Tests: To assess the solubility of the polyimides in various organic solvents.[1]

This guide provides a foundational understanding of the comparative performance of various fluorine-containing diamine monomers for polyimide synthesis. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details. The strategic selection of a fluorinated diamine, based on the desired balance of properties, is crucial for the successful development of next-generation high-performance materials.

References

Enhancing Polyimide Processability: A Comparative Guide to 1,3-Bis(2,4-diaminophenoxy)propane Derived Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for high-performance polymers with superior thermal stability and mechanical properties has long led researchers to the field of polyimides. However, the inherent rigidity of the aromatic backbone in many conventional polyimides often results in poor processability, limiting their widespread application. This guide provides a comparative assessment of the processability of polyimides derived from the flexible diamine monomer, 1,3-Bis(2,4-diaminophenoxy)propane. Due to the limited direct experimental data on this specific monomer, this guide will draw comparisons with structurally similar polyimides, particularly those derived from 2-methyl-2-propyl-1,3-bis(4-aminophenoxy)propane (MPPD), to project the performance and processing characteristics.

The introduction of flexible ether and propane linkages into the diamine backbone is a well-established strategy to enhance the solubility and melt-flow characteristics of polyimides without significantly compromising their desirable thermal properties. The structure of this compound, with its flexible propylene bridge and ether linkages, is anticipated to yield polyimides with improved processability compared to their rigid aromatic counterparts.

Comparative Performance Data

To provide a quantitative comparison, the following tables summarize the thermal properties and solubility of polyimides synthesized from the structurally analogous diamine, MPPD, with various dianhydrides. It is expected that polyimides derived from this compound would exhibit similar or potentially enhanced solubility due to the presence of additional amine groups.

Table 1: Thermal Properties of Polyimides Derived from MPPD

DianhydridePolymerGlass Transition Temp. (Tg), °CMelting Temp. (Tm), °CDecomposition Temp. (°C)
BTDABTDA/MPPD200-230300-375435-455
ODPAODPA/MPPD200--

Data sourced from a study on polyimides derived from 2-methyl-2-propyl-1,3-bis(4-aminophenoxy)propane (MPPD)[1].

Table 2: Solubility of Polyimides Derived from MPPD

DianhydridePolymerNMPDMAcm-cresol
BTDABTDA/MPPDPartially SolublePartially SolubleSoluble
ODPAODPA/MPPDSolubleSolubleSoluble
BPDABPDA/MPPDPartially SolublePartially SolubleSoluble
DSDADSDA/MPPDSolubleSolubleSoluble

Solubility was tested at room temperature. Data extrapolated from studies on analogous polyimides[1].

Experimental Protocols

The synthesis of polyimides from diamines and dianhydrides can be broadly categorized into two primary methods: a two-step polymerization and a one-step high-temperature solution polymerization.

Two-Step Polymerization (via Poly(amic acid) Precursor)

This is the most common method for synthesizing polyimides.

  • Poly(amic acid) Synthesis:

    • An equimolar amount of the diamine (e.g., this compound) is dissolved in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) under an inert atmosphere (e.g., nitrogen).

    • The dianhydride is added to the stirred solution in solid form or as a solution in the same solvent.

    • The reaction mixture is stirred at room temperature for several hours (typically 8-24 hours) to form a viscous poly(amic acid) solution.

  • Imidization (Cyclodehydration):

    • Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner, for example, at 100°C, 200°C, and 300°C for 1 hour at each temperature, to effect the cyclodehydration to the polyimide.

    • Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine or triethylamine, are added to the poly(amic acid) solution. The mixture is stirred at room temperature or slightly elevated temperatures to induce cyclization. The resulting polyimide is then precipitated in a non-solvent like methanol or ethanol, filtered, and dried.

One-Step High-Temperature Solution Polymerization

This method directly yields the polyimide without the isolation of the poly(amic acid) intermediate.

  • Polymerization and Imidization:

    • Equimolar amounts of the diamine and dianhydride are suspended in a high-boiling solvent such as m-cresol, often with a catalyst like isoquinoline.

    • The reaction mixture is heated to a high temperature (typically 180-200°C) under a nitrogen flow.

    • The water formed during the imidization process is removed by azeotropic distillation.

    • After several hours, the reaction mixture is cooled, and the polyimide is isolated by precipitation in a non-solvent.

Workflow and Synthesis Diagrams

The following diagrams illustrate the general synthetic pathways for producing polyimides.

Polyimide_Synthesis_Workflow cluster_two_step Two-Step Synthesis cluster_one_step One-Step Synthesis Diamine_TS Diamine PAA_Formation Poly(amic acid) Formation (Room Temperature) Diamine_TS->PAA_Formation Dianhydride_TS Dianhydride Dianhydride_TS->PAA_Formation Solvent_TS Polar Aprotic Solvent (NMP, DMAc) Solvent_TS->PAA_Formation PAA_Solution Poly(amic acid) Solution PAA_Formation->PAA_Solution Thermal_Imidization Thermal Imidization (Stepwise Heating) PAA_Solution->Thermal_Imidization Chemical_Imidization Chemical Imidization (Acetic Anhydride/Pyridine) PAA_Solution->Chemical_Imidization Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film Polyimide_Powder Polyimide Powder Chemical_Imidization->Polyimide_Powder Diamine_OS Diamine Polymerization High-Temperature Polymerization (~200°C) Diamine_OS->Polymerization Dianhydride_OS Dianhydride Dianhydride_OS->Polymerization Solvent_OS High-Boiling Solvent (m-cresol) Solvent_OS->Polymerization Catalyst_OS Catalyst (Isoquinoline) Catalyst_OS->Polymerization Precipitation Precipitation (Methanol/Ethanol) Polymerization->Precipitation Polyimide_Powder_OS Polyimide Powder Precipitation->Polyimide_Powder_OS

Caption: General workflows for two-step and one-step polyimide synthesis.

Chemical_Structure_Synthesis Diamine Diamine (e.g., this compound) Plus + Diamine->Plus Dianhydride Dianhydride Arrow1 -> Dianhydride->Arrow1 Plus->Dianhydride PAA Poly(amic acid) Arrow1->PAA Arrow2 -> -2H₂O PAA->Arrow2 Polyimide Polyimide Arrow2->Polyimide

Caption: General chemical reaction for polyimide synthesis.

References

Safety Operating Guide

Proper Disposal of 1,3-Bis(2,4-diaminophenoxy)propane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 1,3-Bis(2,4-diaminophenoxy)propane

The proper disposal of this compound, a chemical compound utilized in research and development, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides a comprehensive, step-by-step operational plan for its disposal, designed for researchers, scientists, and drug development professionals. Adherence to these procedures will help mitigate risks and ensure compliance with hazardous waste regulations.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment must be conducted. This compound is an aromatic amine, a class of compounds that can be hazardous.[1] All handling and disposal operations should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand ProtectionChemical-resistant gloves (e.g., Nitrile rubber)
Eye ProtectionSafety glasses with side shields or chemical safety goggles
Skin and BodyLab coat, long pants, and closed-toe shoes
RespiratoryUse in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
II. Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.[2] Do not mix this compound waste with other waste streams unless their compatibility is known and verified.

Step-by-Step Collection Protocol:

  • Identify Waste: Clearly identify all waste containing this compound. This includes:

    • Unused or expired solid compound.

    • Contaminated labware (e.g., weighing boats, pipette tips, vials).

    • Solutions containing the compound.

    • Contaminated PPE (gloves, etc.).

  • Use Designated Waste Containers:

    • Solid Waste: Collect solid this compound and contaminated disposable materials in a dedicated, clearly labeled, and sealable hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.[2]

    • Liquid Waste: For solutions containing this compound, use a designated, leak-proof, and shatter-resistant container labeled as "Hazardous Organic Liquid Waste."[2]

  • Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3]

III. Storage of Hazardous Waste

Proper storage of hazardous waste is essential to prevent accidents and ensure regulatory compliance.

  • Secure Storage: Store waste containers in a designated, secure area away from incompatible materials.[3]

  • Secondary Containment: Place liquid waste containers in secondary containment to prevent spills.

  • Closed Containers: Keep waste containers tightly sealed at all times, except when adding waste.[2][3]

IV. Disposal Procedure

The recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[2][4][5] In-lab treatment or neutralization is not recommended due to the potential for creating other hazardous byproducts.

Operational Steps for Disposal:

  • Contact Environmental Health and Safety (EHS): When the waste container is full or disposal is required, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide Documentation: Be prepared to provide the EHS representative or contractor with a detailed inventory of the waste, including the chemical name, quantity, and any other relevant safety information.

  • Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste.

  • Maintain Records: Keep a detailed record of all disposed of hazardous waste, including the date of disposal and the name of the disposal company.

V. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department immediately.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Avoid using combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and the spilled substance and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

cluster_0 Preparation and Handling cluster_1 Waste Collection and Segregation cluster_2 Interim Storage cluster_3 Final Disposal A Conduct Hazard Assessment B Don Appropriate PPE A->B C Identify Waste Streams (Solid, Liquid, Contaminated Materials) B->C D Segregate into Designated Hazardous Waste Containers C->D E Label Containers Accurately D->E F Store in Secure, Designated Area E->F G Ensure Secondary Containment for Liquids F->G H Keep Containers Tightly Closed G->H I Contact EHS or Licensed Waste Disposal Contractor H->I J Provide Waste Inventory I->J K Schedule and Complete Pickup J->K L Maintain Disposal Records K->L

Caption: Disposal Workflow for this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can minimize risks, protect the environment, and ensure a safe working environment. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) for any additional information.

References

Personal protective equipment for handling 1,3-Bis(2,4-diaminophenoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 1,3-Bis(2,4-diaminophenoxy)propane (CAS No. 83339-69-3) and its tetrahydrochloride salt (CAS No. 74918-21-1). Adherence to these protocols is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationRationale
Respiratory Protection NIOSH-approved N95 dust mask or higher.Prevents inhalation of the powdered chemical.[1]
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield may be required for larger quantities.Protects against eye contact with the irritating powder.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Neoprene).Prevents skin contact. Nitrile gloves may offer limited protection for short-duration tasks.[1]
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[1][2]

Operational and Disposal Workflow

A systematic approach to the handling and disposal of this compound is crucial for laboratory safety and environmental compliance. The following diagram illustrates the logical workflow from receipt of the chemical to its final disposal.

Operational and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh and Transfer Chemical c->d Start Experiment e Perform Experiment d->e f Clean Equipment and Work Surface e->f Complete Experiment i Segregate Chemical Waste e->i Generate Waste g Doff PPE f->g h Wash Hands Thoroughly g->h j Dispose of Waste According to Regulations i->j

Figure 1. A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory setting.

Safe Handling and Storage

All handling of this compound that may generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood or other approved local exhaust ventilation system.[1] It is important to avoid the formation of dust and to keep containers tightly closed when not in use.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]

For storage, keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep the chemical away from heat, sparks, and open flames.[3]

Disposal Plan

Contaminated materials and waste containing this compound should be disposed of in accordance with local, regional, and national regulations. Empty containers should be thoroughly rinsed with an appropriate solvent before being discarded as regular waste.[1] The rinsate should be collected and disposed of as chemical waste.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure:

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen.[1] Seek medical attention if respiratory symptoms occur.[1]

  • Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.

No occupational exposure limits for this compound were found in the conducted search.

References

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Retrosynthesis Analysis

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Reactant of Route 1
1,3-Bis(2,4-diaminophenoxy)propane
Reactant of Route 2
1,3-Bis(2,4-diaminophenoxy)propane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.